Cyclooctanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclooctylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHSVFNHULJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148039 | |
| Record name | Cyclooctanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-51-7 | |
| Record name | Cyclooctanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Cyclooctanone Oxime from 1-Nitrocyclooctene
Introduction
The transformation of α,β-unsaturated nitroalkenes into oximes represents a synthetically valuable reaction in organic chemistry. Oximes are versatile intermediates, serving as precursors for the synthesis of amines, amides via the Beckmann rearrangement, and as protecting groups for carbonyl functionalities.[1] This guide provides a comprehensive technical overview for the synthesis of cyclooctanone oxime from 1-nitrocyclooctene, a process of significant interest to researchers and professionals in drug development and fine chemical synthesis. The focus will be on the mechanistic underpinnings, practical experimental protocols, and the critical parameters that govern the success of this transformation.
The conversion of a nitroalkene to an oxime is fundamentally a reduction process. Various methodologies have been developed to achieve this, often employing catalytic transfer hydrogenation or metal-based reducing agents.[1][2][3] These methods offer alternatives to the classical Nef reaction, which converts nitroalkanes to carbonyl compounds and can sometimes lead to oximes as side products under specific conditions.[4][5][6][7] This guide will primarily focus on a robust and high-yielding catalytic transfer hydrogenation approach.
Mechanistic Insights: The Conversion Pathway
The reduction of a conjugated nitroalkene, such as 1-nitrocyclooctene, to the corresponding oxime involves a multi-step process. The most accepted mechanism for catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or decaborane in the presence of a palladium catalyst is illustrated below.
Proposed Reaction Mechanism
The reaction proceeds through the following key steps:
-
Generation of the Active Hydrogen Species: The hydrogen donor (e.g., ammonium formate) decomposes on the surface of the palladium catalyst to generate active hydrogen species.
-
1,4-Conjugate Addition: The active hydrogen adds across the conjugated system of the nitroalkene. This is a crucial step that reduces the carbon-carbon double bond and begins the reduction of the nitro group.
-
Formation of the Nitroso Intermediate: The nitro group is progressively reduced to a nitroso group.
-
Tautomerization to the Oxime: The nitroso intermediate, which is in equilibrium with its tautomeric form, the oxime, is driven towards the more stable oxime product.
It is important to control the reaction conditions to prevent over-reduction to the corresponding amine or hydrolysis to the ketone.[2] The choice of catalyst, hydrogen donor, solvent, and temperature are all critical parameters.
Caption: Proposed reaction pathway for the conversion of 1-nitrocyclooctene to this compound.
Experimental Protocol: Catalytic Transfer Hydrogenation
This section details a reliable, field-proven protocol for the synthesis of this compound from 1-nitrocyclooctene using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method is favored for its mild reaction conditions and generally high yields.[2]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Nitrocyclooctene | C₈H₁₃NO₂ | 155.19 | ≥95% | Commercially Available |
| Palladium on Carbon (10%) | Pd/C | - | - | Commercially Available |
| Ammonium Formate | HCOONH₄ | 63.06 | ≥97% | Commercially Available |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Commercially Available |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-nitrocyclooctene (1.0 eq) in a solvent mixture of methanol and tetrahydrofuran (typically a 1:1 to 2:1 ratio).
-
Addition of Reagents: To this solution, add ammonium formate (3.0-5.0 eq) followed by 10% palladium on carbon (5-10 mol% Pd).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with dichloromethane or the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is then purified by column chromatography on silica gel.[2]
-
A typical elution gradient starts with a non-polar solvent like hexane and gradually increases the polarity with ethyl acetate or dichloromethane.
-
The fractions containing the desired this compound are collected and the solvent is evaporated to yield the pure product.
-
-
Characterization: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Key Considerations and Troubleshooting
| Parameter | Importance | Potential Issues | Mitigation Strategies |
| Catalyst Activity | High | Incomplete reaction or slow reaction rates. | Use fresh, high-quality Pd/C. Ensure proper handling to avoid deactivation. |
| Hydrogen Donor | High | Inefficient reduction. | Use a sufficient excess of ammonium formate. Ensure it is dry and free-flowing. |
| Solvent System | Medium | Poor solubility of reagents, affecting reaction rate. | Use a co-solvent system like MeOH/THF to ensure all components are well-dissolved. |
| Reaction Temperature | High | Over-reduction to amine or formation of byproducts at elevated temperatures. | Maintain the reaction at room temperature. Use an ice bath if the reaction is exothermic. |
| Work-up Procedure | High | Loss of product during filtration or extraction. | Thoroughly wash the Celite pad. Use appropriate extraction solvents. |
| Purification | High | Co-elution of impurities. | Optimize the eluent system for column chromatography to achieve good separation. |
Conclusion
The synthesis of this compound from 1-nitrocyclooctene via catalytic transfer hydrogenation is a highly efficient and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields of the desired product. This in-depth guide provides the necessary technical information and practical insights to successfully implement this valuable transformation in a laboratory setting. The versatility of the oxime functional group ensures that this synthetic route will continue to be of great interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.
References
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Rhodium Chemistry Archives. (n.d.). Oximes from Conjugated Nitroalkenes using Pd/C-Ammonium Formate CTH. Retrieved from
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Rhodium Chemistry Archives. (n.d.). CTH of Nitroalkenes to Oximes using Decaborane. Retrieved from
- Lee, J. I., & Park, J. (2004). Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes. Organic & Biomolecular Chemistry, 2(14), 2175-2177.
- Academic Research Publishing Group. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 4(12), 118-123.
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Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]
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Ursinus College Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]
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Studylib. (n.d.). Cyclohexanone Oxime Synthesis: Lab Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclohexanone oxime methanesulfonate. Retrieved from [Link]
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PubChem. (n.d.). Cyclooctanone, oxime. Retrieved from [Link]
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A Technical Guide to the Mechanism of Cyclooctanone Oximation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oximation of cyclooctanone is a cornerstone reaction in synthetic organic chemistry, notable for its role in producing ω-laurolactam, the monomer precursor to Nylon 8. This guide provides a detailed examination of the underlying mechanism of this transformation. We will dissect the reaction pathway, emphasizing the critical, pH-dependent interplay between nucleophilic attack and dehydration. The guide explores the roles of key intermediates, transition states, and catalytic influences that govern the reaction's efficiency and outcome. Furthermore, a validated, step-by-step experimental protocol is presented, designed to be a self-validating system for laboratory application. This document serves as a comprehensive resource, blending foundational theory with practical, field-proven insights for professionals engaged in chemical synthesis and process development.
Introduction: The Significance of Cyclooctanone Oximation
The conversion of a ketone to an oxime is a fundamental reaction in organic chemistry, characterized by the formation of a carbon-nitrogen double bond (C=N-OH) from a carbonyl group.[1] In the context of cyclic ketones, this transformation holds significant industrial value. The oximation of cyclooctanone is the requisite first step in the synthesis of ω-laurolactam, which is subsequently produced via the Beckmann rearrangement of the oxime.[2][3][4] This lactam is the monomer used in the production of Polyamide 8 (Nylon 8), a polymer valued for its specific mechanical properties. The analogous reaction with cyclohexanone to produce caprolactam, the precursor to Nylon 6, is performed on a scale of millions of tonnes annually, highlighting the commercial importance of this chemical pathway.[1][5]
Understanding the intricate mechanism of cyclooctanone oximation is therefore not merely an academic exercise; it is crucial for process optimization, yield maximization, and the development of more efficient and sustainable catalytic systems.
The Core Reaction Mechanism: A pH-Dependent Pathway
The oximation of a ketone with hydroxylamine (NH₂OH) is a reversible nucleophilic addition-elimination reaction.[6][7] The reaction's velocity and equilibrium are exquisitely sensitive to the pH of the medium, as the two principal stages of the mechanism have opposing pH requirements.[8]
The Critical Role of pH
The overall reaction rate is maximized in a narrow, mildly acidic window, typically between pH 4 and 5.[9] This optimum represents a delicate balance between two competing factors:
-
Activation of the Carbonyl Group: Under acidic conditions, the carbonyl oxygen of cyclooctanone is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, hydroxylamine.[8]
-
Availability of the Nucleophile: Hydroxylamine is a nitrogenous base. In highly acidic solutions (pH < 3), it becomes extensively protonated to form the hydroxylammonium ion (H₃N⁺OH). This cation lacks the lone pair of electrons on the nitrogen necessary for nucleophilic attack, effectively removing the active nucleophile from the reaction and slowing the rate.[8][9]
Therefore, the ideal pH is a compromise: acidic enough to catalyze the reaction by activating the ketone, but not so acidic as to sequester the hydroxylamine nucleophile in its unreactive, protonated form.
Mechanistic Steps
The reaction proceeds through two major stages: the formation of a tetrahedral intermediate, followed by its dehydration to the final oxime product.[9]
Stage 1: Nucleophilic Addition to Form a Carbinolamine Intermediate The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of cyclooctanone. Concurrently, a proton is transferred from a general acid catalyst (HA) to the carbonyl oxygen.[9] This leads to the formation of a neutral, tetrahedral carbinolamine (also known as a hemiaminal) intermediate.
Stage 2: Acid-Catalyzed Dehydration In the optimal pH range of 3 to 7, the dehydration of this carbinolamine intermediate is typically the rate-determining step.[9] The hydroxyl group of the intermediate is protonated by an acid catalyst, converting it into a good leaving group (–OH₂⁺). Subsequently, the lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the stable cyclooctanone oxime and regenerates the acid catalyst.
The complete, acid-catalyzed mechanism is visualized below.
Conformational Isomerism
Unlike smaller, more rigid cyclic ketones, the eight-membered ring of cyclooctanone possesses significant conformational flexibility. Research has shown that the oximation of cyclooctanone can yield a mixture of two conformational isomers, with a reported ratio of 81% for the major isomer and 19% for the minor one.[10] This is a key consideration for subsequent reactions like the Beckmann rearrangement, where stereochemistry dictates the product outcome.
Catalysis of the Oximation Reaction
While the reaction can proceed without a catalyst, its rate is impractically slow. As established, the reaction is most commonly accelerated by general acid catalysis.[9]
Brønsted Acids : Strong acids like sulfuric acid or hydrochloric acid are often used to catalyze the Beckmann rearrangement step that follows oximation.[4][11] For the oximation itself, milder acidic conditions are preferred to avoid extensive protonation of the hydroxylamine.[8]
Modern Catalytic Approaches : In industrial settings, efficiency and sustainability are paramount.
-
Phase Transfer Catalysts : Weak organic carboxylic acids, such as 2-ethylhexanoic acid, have been shown to act as phase transfer catalysts, accelerating the reaction between the organic ketone phase and the aqueous hydroxylamine salt phase.[12]
-
Transoximation : Inspired by biological pathways, Brønsted acids can catalyze a "transoximation" reaction, where an existing oxime transfers its =NOH group to a ketone. This method avoids the direct use of potentially unstable hydroxylamine salts.[13]
-
Ammoximation : A greener industrial process known as ammoximation involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a catalyst like titanium silicalite (TS-1).[14][15]
A Validated Experimental Protocol for Synthesis
This protocol describes a reliable, laboratory-scale synthesis of this compound from cyclooctanone and hydroxylamine hydrochloride. The use of hydroxylamine in its hydrochloride salt form is standard practice for stability and safety.[16] A base is added in situ to generate the free hydroxylamine needed for the reaction.[10][16]
Principle and Critical Parameters
The core of this procedure is the reaction of cyclooctanone with hydroxylamine, generated in situ by neutralizing hydroxylamine hydrochloride with potassium hydroxide. Ethanol is used as a co-solvent to ensure the miscibility of the organic ketone in the aqueous medium.[10][17] The reaction is driven to completion by refluxing, and the product is isolated by precipitation in cold water.
Reagents and Equipment
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| Cyclooctanone | 8.40 g (9.0 mL) | 126.20 | 0.0666 |
| Hydroxylamine Hydrochloride | 5.00 g | 69.49 | 0.0720 |
| Potassium Hydroxide | 3.00 g | 56.11 | 0.0535 |
| Distilled Water | 15 mL | - | - |
| Ethanol (95%) | As needed | - | - |
| Equipment | |||
| 100 mL Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Beakers, Graduated cylinders | |||
| Buchner funnel and filter flask |
Step-by-Step Procedure
-
Prepare Hydroxylamine Solution : In a 100 mL round-bottom flask, dissolve 5.00 g of hydroxylamine hydrochloride in 10 mL of distilled water.
-
Prepare Base Solution : In a separate small beaker, dissolve 3.00 g of potassium hydroxide in 5 mL of distilled water. Caution: This process is exothermic.
-
Generate Free Hydroxylamine : Cool the potassium hydroxide solution to room temperature, then add it slowly to the stirring hydroxylamine hydrochloride solution in the flask.
-
Add Ketone : To this mixture, add 8.40 g (9.0 mL) of cyclooctanone while maintaining stirring.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. At the onset of boiling, add small portions of ethanol through the condenser until the solution becomes clear and homogeneous.[17]
-
Continue Reaction : Maintain the reflux for an additional 60 minutes to ensure the reaction goes to completion.
-
Cool and Neutralize : Allow the reaction mixture to cool to room temperature. Check the pH and, if necessary, neutralize with a dilute KOH or HCl solution.
-
Precipitate Product : Pour the final reaction mixture into a beaker containing 150 mL of an ice-water slurry while stirring. The this compound will precipitate as a white solid.
-
Isolate Product : Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash and Dry : Wash the collected crystals with three portions of cold distilled water (3 x 15 mL). Allow the product to air dry or dry under a high vacuum.
-
Purification (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent like diethyl ether or an ethanol/water mixture.[17]
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Cyclooctanone (Reactant) | This compound (Product) |
| Formula | C₈H₁₄O | C₈H₁₅NO |
| Molar Mass | 126.20 g/mol | 141.21 g/mol |
| Appearance | Colorless oil | White crystalline solid |
| Melting Point | 42 °C | ~78-80 °C[10] |
| Boiling Point | 195 °C | ~220 °C |
| Key ¹³C NMR Signal | δ ~218 ppm (C=O) | δ ~161 ppm (C=N)[10] |
Conclusion
The oximation of cyclooctanone is a mechanistically rich and industrially relevant reaction. Its successful execution hinges on a nuanced understanding of the pH-dependent reaction pathway, which must balance the activation of the carbonyl electrophile with the preservation of the hydroxylamine's nucleophilicity. The formation of the carbinolamine intermediate and its subsequent acid-catalyzed dehydration are the central events governing this transformation. For the practicing scientist, this knowledge provides the causal framework necessary to troubleshoot syntheses, optimize reaction conditions, and develop novel catalytic approaches for this vital chemical process.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclooctanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanone oxime, a derivative of the eight-membered cyclic ketone, cyclooctanone, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, arising from the conformational flexibility of the cyclooctane ring and the stereochemistry of the oxime functional group, necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of molecular structure elucidation, provides profound insights into the nuanced stereochemical and conformational landscape of this compound. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in experimental evidence and theoretical principles, to serve as a definitive resource for researchers in the field.
The flexible nature of the eight-membered ring in this compound allows it to exist as a mixture of conformational isomers.[1] Experimental studies have demonstrated that under typical conditions, this compound exists as a mixture of two primary conformers: a major isomer constituting approximately 81% of the mixture and a minor isomer at 19%.[1] This isomerism is attributed to different arrangements within the boat-chair conformation of the cyclooctane ring system.[1] Understanding the distinct NMR signatures of these isomers is critical for reaction monitoring, purity assessment, and stereochemical assignment in synthetic pathways involving this versatile molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by the presence of two distinct sets of signals, corresponding to the major and minor conformational isomers. The chemical shifts and multiplicities of these signals are dictated by the spatial orientation of the protons within the puckered eight-membered ring and their proximity to the anisotropic effects of the C=N-OH group. The analysis presented here is based on data acquired in DMSO-d₆ at 500 MHz.[1]
Major Isomer (81%)
The major conformer displays a set of resonances that are generally broader and more complex, indicative of a dynamic equilibrium or a more rigid, less symmetrical structure.
-
N-OH Proton: A characteristic singlet for the hydroxyl proton of the oxime group is observed at approximately 10.11 ppm .[1] Its downfield chemical shift is a result of deshielding due to the electronegative oxygen and nitrogen atoms, as well as potential hydrogen bonding.
-
Methylene Protons (C₂-H₂ and C₈-H₂): The protons on the carbons alpha to the oxime group (C₂ and C₈) appear as a multiplet in the range of 2.35 – 2.18 ppm .[1] The complexity of this signal arises from the diastereotopic nature of these protons in the chiral, non-planar ring, leading to complex spin-spin coupling with each other and with the protons on the adjacent methylene groups.
-
Ring Methylene Protons (C₃-H₂ to C₇-H₂): The remaining ten protons of the cyclooctane ring resonate as a broad, overlapping multiplet between 1.70 – 1.41 ppm .[1] The significant overlap of these signals makes individual assignment challenging without advanced 2D NMR techniques. This broadness is characteristic of the conformational flexibility and multiple coupling interactions within the aliphatic chain.
Minor Isomer (19%)
The signals corresponding to the minor isomer are less intense, consistent with its lower abundance. Notably, some of the signals for the minor isomer are sharper and show distinct chemical shifts compared to the major isomer, suggesting a different average conformation.
-
N-OH Proton: The hydroxyl proton of the minor isomer appears as a singlet at a significantly upfield-shifted position of 8.30 ppm .[1] This substantial difference in chemical shift compared to the major isomer (Δδ = 1.81 ppm) points to a distinctly different electronic environment and hydrogen-bonding arrangement for the N-OH group in this conformation.
-
Alpha-Methylene Protons (C₂-H₂ and C₈-H₂): In contrast to the major isomer, the alpha-protons of the minor isomer appear as two distinct, sharper signals. One set of two protons is observed as a singlet at 3.18 ppm , and the other set of two protons as a singlet at 2.55 ppm .[1] The appearance as singlets is unexpected for a flexible ring system and may suggest a time-averaged magnetic equivalence of these protons on the NMR timescale, or a conformation that coincidentally minimizes vicinal coupling. The significant downfield shift of the 3.18 ppm signal is particularly noteworthy.
-
Ring Methylene Protons (C₃-H₂ to C₇-H₂): The other methylene protons of the minor isomer appear as multiplets in the regions of 1.80 – 1.76 ppm (6H) and 1.31 – 1.25 ppm (4H).[1] The better resolution of these signals compared to the major isomer suggests a more defined or symmetrical conformation for the minor component. The upfield chemical shifts observed for some protons in the minor isomer can be rationalized by the boat-chair conformation, where protons in an axial position relative to the π-system of the oxime group experience significant shielding.[1]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound also reveals two sets of signals corresponding to the major and minor isomers. The chemical shifts of the carbon atoms provide complementary information about the electronic environment and conformation of the two species. The data presented was acquired in DMSO-d₆ at 500 MHz.[1]
Major Isomer (81%)
-
C=N Carbon (C₁): The carbon of the oxime functional group resonates at approximately 160.88 ppm .[1] This downfield chemical shift is characteristic of sp²-hybridized carbons double-bonded to an electronegative nitrogen atom.
-
Ring Methylene Carbons (C₂-C₈): The seven methylene carbons of the cyclooctane ring appear in the aliphatic region of the spectrum, with chemical shifts at 33.23, 27.32, 26.69, 26.54, 25.57, 24.79, and 24.43 ppm .[1] The presence of seven distinct signals indicates that all the methylene carbons are in unique chemical environments in this conformation.
Minor Isomer (19%)
-
C=N Carbon (C₁): The iminyl carbon of the minor isomer is observed at a slightly upfield position of 160.24 ppm compared to the major isomer.[1]
-
Ring Methylene Carbons (C₂-C₈): The methylene carbons of the minor isomer resonate at 33.60, 30.45, 30.31, 28.47, 27.88, and 24.59 ppm .[1] Notably, only six distinct signals are reported for the seven methylene carbons, suggesting a higher degree of symmetry in the minor conformer where two carbons are magnetically equivalent.[1]
Data Summary
Table 1: ¹H NMR Spectral Data of this compound Isomers (500 MHz, DMSO-d₆)[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Isomer | Assignment |
| 10.11 | s | 1H | Major (81%) | N-OH |
| 2.35 – 2.18 | m | 4H | Major (81%) | α-CH₂ (C₂-H₂, C₈-H₂) |
| 1.70 – 1.41 | m | 10H | Major (81%) | Ring CH₂ |
| 8.30 | s | 1H | Minor (19%) | N-OH |
| 3.18 | s | 2H | Minor (19%) | α-CH₂ |
| 2.55 | s | 2H | Minor (19%) | α-CH₂ |
| 1.80 – 1.76 | m | 6H | Minor (19%) | Ring CH₂ |
| 1.31 – 1.25 | m | 4H | Minor (19%) | Ring CH₂ |
Table 2: ¹³C NMR Spectral Data of this compound Isomers (500 MHz, DMSO-d₆)[1]
| Chemical Shift (δ ppm) | Isomer | Assignment |
| 160.88 | Major (81%) | C=N |
| 33.23 | Major (81%) | CH₂ |
| 27.32 | Major (81%) | CH₂ |
| 26.69 | Major (81%) | CH₂ |
| 26.54 | Major (81%) | CH₂ |
| 25.57 | Major (81%) | CH₂ |
| 24.79 | Major (81%) | CH₂ |
| 24.43 | Major (81%) | CH₂ |
| 160.24 | Minor (19%) | C=N |
| 33.60 | Minor (19%) | CH₂ |
| 30.45 | Minor (19%) | CH₂ |
| 30.31 | Minor (19%) | CH₂ |
| 28.47 | Minor (19%) | CH₂ |
| 27.88 | Minor (19%) | CH₂ |
| 24.59 | Minor (19%) | CH₂ |
Experimental Protocols
Synthesis of this compound
A standard and reliable method for the synthesis of this compound is the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base.[1]
Materials:
-
Cyclooctanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide or sodium hydroxide to the hydroxylamine hydrochloride solution.
-
To this basic solution of hydroxylamine, add cyclooctanone.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent such as diethyl ether or ethyl acetate.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving the complex multiplets in the ¹H NMR spectrum.
-
For ¹H NMR: Acquire the spectrum using standard proton acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualizations
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: Correlation of isomers with their distinct NMR data.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed portrait of its conformational isomerism in solution. The presence of a major (81%) and a minor (19%) isomer is clearly evidenced by two distinct sets of signals, with notable differences in the chemical shifts of the N-OH proton and the α-methylene groups. This comprehensive spectral data, coupled with robust experimental protocols, serves as an essential tool for chemists working with this compound. Accurate interpretation of these spectra is fundamental for ensuring the stereochemical integrity of synthetic intermediates and for advancing the development of new chemical entities in the pharmaceutical and materials science industries.
References
-
Al-Majidi, S. M. R., & Al-Amili, M. Q. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 4(9), 58-62. [Link]
Sources
FT-IR spectroscopy of cyclooctanone oxime for functional group analysis
An In-Depth Technical Guide to the FT-IR Spectroscopy of Cyclooctanone Oxime for Functional Group Analysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the functional group analysis of this compound (C₈H₁₅NO). This compound is a significant intermediate in various chemical syntheses, including the production of caprolactam-type monomers for polymers.[1] Accurate and unambiguous characterization is therefore critical for process monitoring, quality control, and research and development. This document details the fundamental principles of FT-IR analysis, presents a robust experimental protocol, interprets the characteristic vibrational spectrum of this compound, and establishes a framework for data validation. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a deep, practical understanding of this analytical technique.
Introduction: The Vibrational Fingerprint of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[2] When a molecule is exposed to infrared radiation, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. These absorption frequencies are unique to the types of bonds and functional groups present, creating a distinct spectral "fingerprint."[2]
This compound, a derivative of cyclooctanone and hydroxylamine, possesses several key functional groups—an oxime hydroxyl (-OH), a carbon-nitrogen double bond (C=N), a nitrogen-oxygen single bond (N-O), and multiple aliphatic C-H bonds within its eight-membered ring.[3] FT-IR spectroscopy allows for the precise identification and confirmation of each of these groups, providing a rapid and reliable method for structural verification.
Molecular Structure and Predicted Vibrational Modes
The chemical structure of this compound dictates its infrared spectrum. The primary functional groups and their expected vibrational modes are:
-
Hydroxyl Group (O-H): The O-H bond in the oxime is expected to exhibit a strong stretching vibration. Due to intermolecular hydrogen bonding, this peak is typically broad.
-
Aliphatic C-H Groups (C-H): The cyclooctane ring contains numerous methylene (CH₂) groups, which will produce characteristic symmetric and asymmetric stretching vibrations.
-
Imine Group (C=N): The carbon-nitrogen double bond has a characteristic stretching frequency, though its intensity can be variable.[4]
-
N-O Group: The stretching vibration of the nitrogen-oxygen single bond is a key diagnostic peak for the oxime functionality.[5]
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity and reproducibility, requiring minimal sample preparation.[6][7]
Instrumentation and Materials
-
Fourier-Transform Infrared Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).[8]
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step ATR-FTIR Workflow
-
System Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal stability as per the manufacturer's guidelines.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference from water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Causality: Any residue on the ATR crystal will contribute to the spectrum, leading to inaccurate results.
-
Clean the crystal surface meticulously with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the spectrum of the ambient environment (atmosphere) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to isolate the sample's absorbance.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This should show peaks corresponding to atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad regions around 3400 cm⁻¹ and 1600 cm⁻¹).
-
-
Sample Application:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal.[6]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis and Cleaning:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.
-
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: Decoding the this compound Fingerprint
The FT-IR spectrum of this compound provides clear, assignable peaks that confirm its molecular structure. The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3250 - 3100 | Strong, Broad | O-H stretching (intermolecularly hydrogen-bonded) |
| ~2925 & ~2850 | Strong | Asymmetric & Symmetric C-H stretching (aliphatic CH₂) |
| ~1665 - 1640 | Medium - Weak | C=N stretching (oxime) |
| ~950 - 920 | Medium - Strong | N-O stretching |
Detailed Analysis of Key Spectral Regions
-
O-H Stretching Region (3250 - 3100 cm⁻¹): A prominent, broad absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group.[9][10] Its broadness is a direct consequence of the various hydrogen-bonding environments present in the solid-state sample, which creates a continuum of vibrational energies. The presence of this band is strong evidence for the oxime's -N-OH moiety.
-
C-H Stretching Region (2925 & 2850 cm⁻¹): Two strong, sharp peaks are observed in this region, which are characteristic of the asymmetric (~2925 cm⁻¹) and symmetric (~2850 cm⁻¹) stretching vibrations of the methylene (CH₂) groups in the cyclooctane ring.[9] The intensity of these peaks is proportional to the number of C-H bonds, making them dominant features in the spectrum.
-
C=N Stretching Region (1665 - 1640 cm⁻¹): A peak of medium to weak intensity in this range is assigned to the C=N stretching vibration.[4][11] While crucial for identification, this peak can sometimes be less intense than expected due to the low dipole moment change associated with this vibration in certain molecular environments.
-
Fingerprint Region (< 1500 cm⁻¹):
-
N-O Stretch (~950 - 920 cm⁻¹): This is arguably one of the most diagnostic peaks for confirming the oxime functional group.[5][9] A medium to strong absorption in this region is characteristic of the N-O single bond stretch. Its presence, in conjunction with the O-H and C=N stretches, provides a self-validating system for identifying the oxime.
-
Other complex bending and rocking vibrations of the CH₂ groups also appear in the fingerprint region, contributing to the unique overall pattern of the spectrum.
-
Conclusion: A Self-Validating Analytical System
The FT-IR analysis of this compound is a robust and definitive method for structural confirmation. The simultaneous observation of the broad O-H stretch, the aliphatic C-H stretches, the C=N stretch, and the diagnostically critical N-O stretch creates a unique spectral signature. Each peak serves to validate the others, providing a high degree of confidence in the compound's identity. When executed with a carefully controlled experimental protocol, FT-IR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals working with oxime-containing compounds.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. CAS 1074-51-7: this compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 9. researchgate.net [researchgate.net]
- 10. elixirpublishers.com [elixirpublishers.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Cyclooctanone Oxime
Abstract
Cyclooctanone oxime, a key intermediate in various chemical syntheses, presents a compelling case for the study of solid-state chemistry. While its synthesis and solution-state behavior are documented, a comprehensive understanding of its crystal structure and polymorphic landscape remains largely unexplored in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a foundational framework to investigate the solid-state properties of this molecule. We will delve into the known conformational isomerism of this compound and extrapolate these findings to hypothesize potential polymorphic forms. Furthermore, this guide offers detailed, field-proven experimental protocols for a systematic investigation of its crystallography and polymorphism, empowering researchers to pioneer the characterization of this compound's solid forms.
Introduction: The Significance of Solid-State Properties
In the realm of pharmaceuticals and materials science, the solid-state form of a molecule is of paramount importance. Different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, which serves as a building block in organic synthesis, a thorough understanding of its solid-state behavior is crucial for process control, formulation development, and ensuring consistent product performance. This guide will navigate the known aspects of this compound and provide a strategic approach to unraveling its crystallographic and polymorphic characteristics.
Synthesis and Conformational Landscape in Solution
The journey into the solid-state chemistry of this compound begins with its synthesis and an appreciation of its conformational flexibility in solution.
Synthesis of this compound
This compound is typically synthesized via the condensation reaction of cyclooctanone with hydroxylamine.[1] A common laboratory-scale procedure involves the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctanone in ethanol.
-
Addition of Reagents: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.
-
Reaction Execution: Slowly add the hydroxylamine solution to the cyclooctanone solution with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-2 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is typically subjected to extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a white to off-white crystalline solid.[2]
Conformational Isomerism: A Precursor to Solid-State Complexity
A pivotal study has revealed that this compound exists as a mixture of two conformational isomers in solution.[1] Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has shown the presence of a major isomer (81%) and a minor isomer (19%).[1] This phenomenon is attributed to the flexibility of the eight-membered ring.[1]
Computational studies using the MM2 method suggest that both conformers likely adopt a boat-chair conformation.[1] The major isomer is predicted to be the more stable of the two, with a lower total energy.[1] This inherent conformational flexibility is a critical factor to consider when investigating the solid-state properties of this compound, as it can give rise to conformational polymorphism, where different polymorphs contain different molecular conformers.
The Uncharted Territory: Crystal Structure and Polymorphism
As of the writing of this guide, a definitive experimental crystal structure of this compound has not been reported in the mainstream scientific literature. This presents both a challenge and an opportunity for researchers. The following sections provide a theoretical framework and a practical guide to exploring this uncharted territory.
Theoretical Considerations for Polymorphism in this compound
The existence of two stable conformers in solution strongly suggests the possibility of conformational polymorphism in the solid state. The two conformers may crystallize independently to form two distinct polymorphs, or they may co-crystallize in a specific ratio within the same crystal lattice.
Furthermore, the presence of the oxime functional group (-C=N-OH) introduces the potential for strong intermolecular interactions, particularly hydrogen bonding. Different hydrogen bonding motifs (e.g., chains, dimers) can lead to different packing arrangements, giving rise to packing polymorphism .
Therefore, the polymorphic landscape of this compound could be complex, with the potential for multiple crystalline forms arising from both conformational and packing differences.
A Roadmap for Discovery: Experimental Characterization of the Solid State
To systematically investigate the crystal structure and polymorphism of this compound, a multi-pronged analytical approach is essential. The following experimental workflows provide a comprehensive strategy for this endeavor.
Crystallization and Polymorph Screening
The first step in solid-state characterization is to obtain high-quality single crystals and to screen for the existence of different polymorphic forms.
Experimental Protocol: Crystallization and Polymorph Screening
-
Solvent Selection: Dissolve purified this compound in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to achieve saturation at an elevated temperature.
-
Crystallization Techniques:
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Slow Cooling: Gradually cool the saturated solutions from an elevated temperature to room temperature, and then to sub-ambient temperatures (e.g., 4 °C).
-
Vapor Diffusion: Place a solution of this compound in a vial inside a larger chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
Slurry Experiments: Stir a suspension of this compound in different solvents at various temperatures for an extended period to encourage the conversion to the most stable polymorphic form.
-
-
Isolation and Initial Characterization: Isolate the resulting crystals by filtration and examine them under a microscope for any differences in morphology (e.g., needles, plates, prisms), which can be an initial indication of polymorphism.
Caption: Workflow for polymorph screening of this compound.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds.
Fingerprinting Crystalline Forms: Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze polycrystalline samples and is invaluable for identifying and distinguishing between different polymorphs.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
-
Data Acquisition: Place the powdered sample in a sample holder and analyze it using a powder diffractometer. The instrument will scan a range of 2θ angles, and the detector will measure the intensity of the diffracted X-rays.
-
Data Analysis: The resulting PXRD pattern is a fingerprint of the crystalline form. Compare the patterns of samples obtained from different crystallization experiments to identify unique polymorphs.
Probing Thermal Behavior: Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the thermal properties of the different solid forms.
Experimental Protocol: Thermal Analysis
-
DSC Analysis:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The DSC thermogram will show endothermic events (e.g., melting, solid-solid phase transitions) and exothermic events (e.g., crystallization, decomposition).
-
-
TGA Analysis:
-
Place a slightly larger amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate under a nitrogen atmosphere.
-
The TGA curve will show the mass of the sample as a function of temperature, indicating any mass loss due to desolvation or decomposition.
-
Sources
Unlocking Molecular Flexibility: A Guide to the Conformational Isomers of Cyclooctanone Oxime in Solution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Medium-Sized Rings
In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount. It dictates biological activity, physical properties, and chemical reactivity. While much attention is given to rigid aromatic systems and well-defined five- and six-membered rings, medium-sized rings (8-11 atoms) represent a unique and challenging frontier. Their inherent flexibility gives rise to a complex landscape of rapidly interconverting conformational isomers. Cyclooctanone, and its derivatives like cyclooctanone oxime, serve as archetypal examples of this complexity. Understanding the conformational preferences of such molecules in solution is critical for designing novel therapeutics and advanced materials.
Oximes (C=N-OH) themselves add another layer of intricacy, with the potential for geometric (E/Z) isomerism around the carbon-nitrogen double bond, which can profoundly influence a molecule's interaction with biological targets.[1][2][3] This guide provides a comprehensive framework for investigating the conformational behavior of this compound in solution. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating high-resolution spectroscopic techniques with powerful computational modeling to build a self-validating, authoritative understanding of this dynamic system.
Part 1: The Cyclooctanone Framework: A Foundation of Flexibility
To understand the oxime, we must first appreciate its parent ketone. The cyclooctanone ring is not a single, static shape. It exists as an equilibrium of several conformations, primarily driven by the need to minimize two major sources of strain: torsional strain (from eclipsing C-H bonds) and transannular strain (repulsive interactions between non-bonded atoms across the ring).[4][5] High-level spectroscopic and computational studies have identified three primary conformers in the gas phase: two distinct boat-chair (BC) forms and one twisted boat-chair (TBC).[4][6] Of these, a specific boat-chair conformation is the global minimum, being overwhelmingly predominant.[4][5][6] This boat-chair framework serves as the fundamental scaffold upon which the conformational preferences of this compound are built.
Part 2: Unveiling the Isomers of this compound in Solution
The introduction of the oxime functional group modifies the conformational landscape of the cyclooctanone ring. Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, confirms that this compound exists in solution as a mixture of at least two distinct conformational isomers.[7] One study reported a reproducible mixture of a major isomer (81%) and a minor isomer (19%).[7] This observation is a direct consequence of the ring's flexibility, a characteristic that becomes more pronounced as ring size increases from six to eight carbons.[7]
The leading hypothesis for the structures of these two isomers involves boat-chair conformations of the cyclooctane ring. The specific geometry of the oxime group (the C=N-OH unit) relative to the ring protons can lead to distinct chemical shifts in the ¹H NMR spectrum. For instance, an axial proton situated directly above the plane of the oxime's π-bond will experience a strong shielding effect, causing its signal to appear at a higher field (further upfield).[7] The observed 81:19 ratio reflects the relative thermodynamic stabilities of the two most favorable conformers in a given solvent at a specific temperature.
Part 3: A Multi-faceted Approach: Experimental & Computational Workflows
Characterizing a dynamic conformational equilibrium requires a synergistic approach, combining experimental spectroscopy to observe the real-world system with computational modeling to rationalize those observations and provide deeper energetic insights.
Experimental Protocol 1: High-Resolution NMR for Conformer Identification & Quantification
This protocol establishes the foundational evidence for the existence of multiple conformers and their relative populations.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of minor isomer signals.
-
Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), spectral width covering 0-12 ppm.
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to the major and minor conformers. Pay close attention to the protons alpha to the oxime carbon, which often show the largest chemical shift differences.
-
Carefully integrate the area under well-resolved, non-overlapping peaks for both the major and minor isomers.
-
Calculate the population ratio by dividing the integral of a peak from one isomer by the sum of integrals for the corresponding peak in both isomers (e.g., Major % = [Integral_Major / (Integral_Major + Integral_Minor)] * 100). This should yield the ~81:19 ratio.[7]
-
-
¹³C and 2D NMR (Optional but Recommended):
-
Acquire a ¹³C NMR spectrum to confirm the presence of two distinct sets of carbon signals, further validating the existence of two conformers.
-
Run 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals definitively for each isomer.
-
Experimental Protocol 2: Dynamic NMR (DNMR) for Probing Interconversion Kinetics
If the conformers are interconverting on the NMR timescale, their signals will change with temperature. DNMR allows us to quantify the energy barrier for this process.[9]
Methodology:
-
Variable Temperature (VT) Setup: Select a solvent with a wide liquid range (e.g., toluene-d₈ or dichloromethane-d₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature, showing separate signals for the two conformers.
-
Heating and Coalescence: Gradually increase the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Acquire a spectrum at each temperature. As the temperature rises, the rate of interconversion increases, causing the distinct signals for the two conformers to broaden, move closer together, and eventually merge into a single, broad peak. This merging point is the coalescence temperature (Tc).
-
High-Temperature Spectrum: Continue heating past Tc until the merged peak becomes a single, sharp, time-averaged signal, indicating very rapid interconversion.
-
Data Analysis & Kinetic Calculation: The free energy of activation (ΔG‡) for the interconversion can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals at slow exchange (Δν) using the Eyring equation. This provides a quantitative measure of the stability of the transition state.
Computational Workflow: From Structure to Stability
Computational chemistry provides the structural and energetic data that underpins our interpretation of the NMR spectra.[10]
Methodology:
-
Initial Structure Generation: Build initial 3D structures of this compound based on the known low-energy conformers of cyclooctanone (e.g., boat-chair).[4] Consider both E and Z isomers of the oxime group for each ring conformation.
-
Conformational Search: Perform an initial, broad conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF force field) to identify a pool of potential low-energy structures.
-
Quantum Mechanical Optimization:
-
Take the low-energy candidates from the search and perform full geometry optimization using a more robust method, such as Density Functional Theory (DFT). The B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)) is a common and effective choice.[11][12]
-
Crucially, include a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the solution environment in which the NMR data was collected.[8]
-
-
Energy Calculation & Population Prediction:
-
Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Calculate the relative Gibbs free energies (ΔG) of the stable conformers. These can be used to predict the Boltzmann population distribution at the experimental temperature, which can then be directly compared to the 81:19 ratio observed by NMR.
-
-
Spectral Simulation (Validation): For the most stable calculated conformers, simulate their NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital). Comparing these predicted shifts to the experimental spectrum provides a powerful validation of the proposed structures for the major and minor isomers.
Part 4: Data Synthesis and Visualization
To facilitate understanding, the complex data generated from these workflows should be presented clearly.
Data Summary
| Parameter | Major Isomer | Minor Isomer | Source |
| Population % (Experimental) | ~81% | ~19% | ¹H NMR Spectroscopy[7] |
| Proposed Conformation | Boat-Chair 1 (BC-1) | Boat-Chair 2 (BC-2) | Computational Modeling |
| Key ¹H NMR Shift (Hypothetical) | δ 2.8 ppm (axial Hα) | δ 3.2 ppm (equatorial Hα) | ¹H NMR Spectroscopy |
| Relative Gibbs Free Energy (ΔG) | 0.0 kcal/mol (Reference) | +0.8 kcal/mol (Calculated) | DFT (B3LYP/6-31G(d)) |
Note: Hypothetical NMR shifts and calculated energy are illustrative and would be replaced with actual experimental and computational results.
Visualizing the Process
A clear workflow diagram can help researchers navigate the integrated analytical process.
Caption: Potential energy surface for conformer interconversion.
Conclusion and Future Outlook
This compound in solution is not a single entity but a dynamic equilibrium of conformational isomers, dominated by two distinct boat-chair-like structures. A robust characterization of this system is achievable through a carefully designed combination of experimental NMR spectroscopy and first-principles computational modeling. This integrated approach allows for not only the identification and quantification of the existing conformers but also the determination of the energetic barriers that separate them.
For professionals in drug development, understanding this conformational dynamism is essential. A molecule's bioactive conformation may not be its most stable or abundant form in solution. The protocols outlined here provide the tools to probe this landscape, offering insights that can guide the design of more potent and selective therapeutic agents. Future research could expand upon this framework by exploring a broader range of solvents to map the solvatochromic effects on the equilibrium, or by using chiral derivatizing agents to resolve enantiomeric conformers, further deepening our understanding of these fascinatingly flexible molecules.
References
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Swairi, A. and Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]
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Burevschi, E., Pena, I., & Sanz, M. E. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Physical Chemistry Chemical Physics, 21(10), 5573-5578. Available at: [Link]
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Pena, I., et al. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. ResearchGate. Available at: [Link]
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Gholivand, K., et al. (2011). Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1798-1802. Available at: [Link]
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da Silva, J. A., & Goodman, J. M. (2005). The conformational analysis of 2-halocyclooctanones. ResearchGate. Available at: [Link]
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PubChem (n.d.). Cyclooctanone, oxime. National Center for Biotechnology Information. Available at: [Link]
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Jágr, M., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules, 27(17), 5459. Available at: [Link]
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Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 91(24), 6804-6811. Available at: [Link]
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LookChem (n.d.). This compound 1074-51-7 wiki. LookChem. Available at: [Link]
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Wun, L. T., & Liew, K. Y. (2019). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 22-28. Available at: [Link]
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Galano, A., & Alvarez-Idaboy, J. R. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 977821. Available at: [Link]
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Burevschi, E., Pena, I., & Sanz, M. E. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. King's College London Research Portal. Available at: [Link]
-
Filarov, D. G., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 27(22), 7795. Available at: [Link]
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Automated Topology Builder (ATB) and Repository (n.d.). Cyclooctanone. The University of Queensland. Available at: [Link]
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Kim, J. C., et al. (2002). Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. ResearchGate. Available at: [Link]
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Jayathilake, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6667. Available at: [Link]
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van der Velden, J. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ChemBioChem, 24(17), e202300276. Available at: [Link]
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Avram, E., et al. (2015). Dynamic NMR study of cyclic derivatives of pyridoxine. Magnetic Resonance in Chemistry, 53(1), 59-64. Available at: [Link]
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Gelpi, J. L., & Perez, J. J. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27157-27167. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Cyclooctanone Oxime in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctanone oxime, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simplistic solubility tables. Instead, it offers a foundational understanding of the physicochemical principles governing the dissolution of this compound in a range of common organic solvents. We will explore the interplay of molecular structure, solvent polarity, and intermolecular forces. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific applications. The inclusion of predictive models, such as Hansen Solubility Parameters (HSP), provides a framework for rational solvent selection, minimizing trial-and-error experimentation and accelerating research timelines.
Introduction: The Significance of this compound and Its Solubility
This compound (C₈H₁₅NO) is a white to off-white crystalline solid with a molecular weight of 141.21 g/mol and a melting point of approximately 43-44 °C[1][2]. As a ketoxime, it serves as a crucial precursor in organic synthesis, most notably in the Beckmann rearrangement to produce ω-laurolactam, the monomer for Nylon 12. Its utility extends to the synthesis of various other nitrogen-containing compounds relevant to the pharmaceutical and agrochemical industries[3][4].
The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in different solvent systems is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity. This guide provides the theoretical and practical framework for assessing and predicting the solubility of this versatile compound.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. The dissolution of a crystalline solute, such as this compound, in a solvent is an endothermic process that requires overcoming the lattice energy of the crystal and the intermolecular forces of the solvent, followed by the exothermic formation of new solute-solvent interactions.
The molecular structure of this compound, featuring a nonpolar eight-carbon ring and a polar oxime functional group (-C=N-OH), results in an amphiphilic character. The oxime group is capable of both donating and accepting a hydrogen bond, a key factor influencing its solubility in protic solvents[5][6].
Solvent Polarity and its Influence
Organic solvents are broadly classified based on their polarity into three main categories: polar protic, polar aprotic, and nonpolar[7][8][9].
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can engage in hydrogen bonding. Given the hydrogen bonding capability of the oxime functional group, this compound is expected to exhibit good solubility in these solvents[5][10].
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. This compound is anticipated to be soluble in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments. The large nonpolar cyclooctyl ring of this compound suggests some degree of solubility in these solvents through van der Waals forces, although likely less than in polar solvents.
The interplay between the polar oxime group and the nonpolar carbocyclic ring means that the overall solubility will be a balance of these interactions.
Qualitative and Semi-Quantitative Solubility of this compound
While precise quantitative data across a wide range of solvents is not extensively published, a qualitative and semi-quantitative assessment can be made based on chemical principles and available information.
| Solvent Class | Examples | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding, Dipole-dipole |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High to Moderate | Dipole-dipole |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | van der Waals, π-π stacking |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low to Moderate | van der Waals |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole, van der Waals |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This self-validating system ensures reproducible and accurate results.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
Caption: Experimental workflow for the quantitative determination of solubility.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.
-
Pipette a known volume of the solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (24-48 hours is recommended to ensure equilibrium is reached). The solution should have undissolved solid present at the end of this period.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any undissolved microcrystals.
-
Immediately transfer the filtered sample into a pre-weighed volumetric flask and record the new weight to determine the mass of the solution.
-
Alternatively, transfer a known volume of the filtered sample into a volumetric flask.
-
Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis and Calculation:
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or GC with a calibration curve).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in various units, such as g/100 mL, mg/L, or mol/L.
-
Predictive Approaches: Hansen Solubility Parameters (HSP)
For instances where experimental data is unavailable, or for the screening of a large number of potential solvents, predictive models can be invaluable. Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of a solute in a solvent[11][12].
The total Hildebrand solubility parameter is divided into three components:
-
δd: Energy from dispersion forces
-
δp: Energy from polar interactions
-
δh: Energy from hydrogen bonding
Each molecule (solute and solvent) is assigned a set of these three parameters. The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of good solubility[2][5].
Caption: Logical relationship for predicting solubility using Hansen Solubility Parameters.
While the experimental determination of HSP for this compound is beyond the scope of this guide, group contribution methods can be used to estimate these values, providing a powerful tool for solvent screening in drug development and process design[13].
Conclusion
This technical guide has provided a multi-faceted approach to understanding the solubility of this compound. By combining a theoretical understanding of intermolecular forces with practical, robust experimental protocols and an introduction to predictive models like Hansen Solubility Parameters, researchers are well-equipped to make informed decisions regarding solvent selection. This integrated approach not only facilitates the efficient use of this compound in research and development but also aligns with the principles of green chemistry by minimizing unnecessary experimentation and solvent waste.
References
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This compound | CAS 1074-51-7. (n.d.). Chemical Suppliers. Retrieved January 4, 2026, from [Link]
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Cyclooctanone, oxime | C8H15NO | CID 136841. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Retrieved January 4, 2026, from [Link]
- Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.
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Oximes: Structure, Formula, Preparation & Uses in Chemistry. (n.d.). Vedantu. Retrieved January 4, 2026, from [Link]
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Oxime: Learn its Structure, Formation, Reaction, Properties & Use. (n.d.). Testbook. Retrieved January 4, 2026, from [Link]
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Oxime. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
- Langner, S., & Brabec, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Grokipedia. (n.d.). Oxime. Retrieved January 4, 2026, from [Link]
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Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023, November 20). YouTube. Retrieved January 4, 2026, from [Link]
-
Synthesis of Cyclohexanone Oxime. (2020, October 8). YouTube. Retrieved January 4, 2026, from [Link]
- The Isomerism of the Oximes. Part XXXIX. (1950). RSC Publishing.
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved January 4, 2026, from [Link]
- Chemistry of six-membered cyclic oxime ethers. Application in the synthesis of bioactive compounds. (2011). Chemical Reviews, 111(8), 5004-41.
-
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-
Solvents and sustainable chemistry. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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-
Solvents and Polarity. (n.d.). University of Rochester. Retrieved January 4, 2026, from [Link]
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Introduction: The Significance of Thermochemical Data for Cyclooctanone Oxime
An In-depth Technical Guide to the Thermochemical Properties of Cyclooctanone Oxime
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of this compound. Recognizing the limited direct experimental data for this specific molecule, this document adopts a holistic approach by detailing the authoritative experimental and computational methodologies used to determine these properties. We present available data on structurally analogous compounds, such as cyclooctanone and other cyclic oximes, to establish a comparative framework. Furthermore, this guide emphasizes the practical implications of thermochemical data in the context of process safety, drug development, and material stability, offering field-proven insights for professionals.
This compound is a key intermediate in the synthesis of azacyclononane-2-one (nylon-8 monomer) and finds applications in various organic synthesis pathways. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermochemical properties is not merely academic; it is a cornerstone of process safety, reaction optimization, and stability assessment.
Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, govern a molecule's energetic landscape. This information is critical for:
-
Hazard Assessment: Predicting the potential for runaway reactions or explosive decomposition.
-
Process Design: Calculating reaction enthalpies to design appropriate thermal management systems.
-
Polymorph and Stability Screening: Understanding the energetic relationships between different solid forms, which is crucial in pharmaceutical development.
-
Computational Modeling: Providing benchmark data for validating and refining computational chemistry models.
This guide will navigate the landscape of determining these vital parameters for this compound, addressing both the established experimental techniques and powerful computational alternatives.
Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precise and repeatable experimentation. The methodologies described below represent a self-validating system, where consistency across different techniques provides a high degree of confidence in the results.
Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is arguably the most critical thermochemical parameter. For a solid organic compound like this compound, it is typically determined indirectly using the enthalpy of combustion.
This technique measures the heat released during the complete combustion of the sample in a high-pressure oxygen environment.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is prepared. Purity is paramount and should be confirmed by techniques like DSC, HPLC, or NMR.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (εcalor) is determined by combusting a certified standard, most commonly benzoic acid. This calibration is a critical self-validating step.
-
Combustion: The sample pellet is placed in a crucible (e.g., platinum) within the "bomb" vessel. A small amount of water is added to the bomb to ensure all combustion products are in their standard states. The bomb is then sealed, purged of air, and pressurized with ~30 atm of pure oxygen.
-
Ignition & Data Acquisition: The bomb is submerged in a precisely known mass of water in the calorimeter's insulated jacket. The sample is ignited via a cotton fuse wire, and the temperature change (ΔT) of the water is recorded with high precision (e.g., using a platinum resistance thermometer) until thermal equilibrium is reached.
-
Analysis: The raw temperature data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method) to obtain the corrected temperature rise (ΔTcorr).
-
Calculation: The specific energy of combustion (Δcu°) is calculated using the formula: Δcu° = (εcalor * ΔTcorr - εign) / m where εign is the energy contribution from the ignition wire and m is the mass of the sample.
-
Derivation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is derived from Δcu°, and then the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known enthalpies of formation for the combustion products (CO2(g) and H2O(l)).
Causality Behind Experimental Choices:
-
Why a Pellet? To ensure complete and rapid combustion, preventing sample from being blown out of the crucible.
-
Why High-Pressure Oxygen? To guarantee the reaction goes to completion, forming only CO₂, H₂O, and N₂.
-
Why Calibrate with Benzoic Acid? It is a highly stable, non-hygroscopic solid with a well-established and certified energy of combustion, making it an authoritative standard reference material.
Caption: Workflow for predicting gas-phase enthalpy of formation.
Data Summary and Comparative Analysis
Table 1: Experimental Thermochemical Data for Cyclooctanone
| Property | Value | Method | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -289.4 ± 1.2 kJ/mol | Combustion Calorimetry | NIST Chemistry WebBook |
| Standard Molar Enthalpy of Vaporization (298.15 K) | 60.1 ± 0.8 kJ/mol | Correlation Gas Chromatography | NIST Chemistry WebBook |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -229.3 ± 1.4 kJ/mol | Derived from liquid and vaporization data | NIST Chemistry WebBook |
| Standard Molar Entropy (gas, 298.15 K) | 413.4 ± 4.2 J/mol·K | Statistical Thermodynamics | NIST Chemistry WebBook |
Expertise & Field-Proven Insights: The oximation of a ketone (C=O to C=N-OH) is generally an exothermic process. Therefore, one can confidently predict that the enthalpy of formation of this compound will be more negative (more stable) than that of cyclooctanone. The magnitude of this difference can be estimated using group contribution methods or by comparing with known data for smaller pairs, like acetone/acetone oxime. However, such estimations must be clearly identified as such and used with caution until validated experimentally.
Thermal Stability and Safety Considerations
For drug development professionals, understanding a compound's thermal stability is non-negotiable. Oximes, as a class, can exhibit exothermic decomposition, particularly in the presence of impurities or at elevated temperatures.
Recommended Analysis:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition (mass loss).
-
Accelerating Rate Calorimetry (ARC): To characterize the potential for thermal runaway reactions by measuring the time-temperature-pressure relationship under adiabatic conditions.
The presence of the N-OH group introduces a potential decomposition pathway that is not present in the parent ketone. This pathway can lead to the formation of gaseous products, resulting in a rapid pressure increase in a closed system. Therefore, the thermal hazard of this compound is anticipated to be significantly higher than that of cyclooctanone.
Conclusion and Future Work
This guide has outlined the authoritative experimental and computational frameworks for characterizing the thermochemical properties of this compound. While direct experimental data remains scarce, the methodologies presented provide a clear path forward for its determination. The comparative data for cyclooctanone serves as a valuable reference point. For any application in process development or pharmaceutical science, it is strongly recommended that key parameters, particularly the enthalpy of formation and thermal stability, be determined experimentally using the rigorous protocols described herein. Future work should focus on performing these experiments to fill the current data gap and provide a solid foundation for the safe and efficient use of this important chemical intermediate.
Quantum Chemical Blueprint for Cyclooctanone Oxime: A Technical Guide to Structural Elucidation
Abstract
Cyclooctanone oxime, a molecule of significant interest due to the conformational flexibility of its eight-membered ring and the stereochemical possibilities of the oxime group, presents a compelling case for the application of modern quantum chemical calculations. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately model and characterize the structure of this compound. We will navigate the theoretical landscape, from the initial conformational search to the fine details of spectroscopic property prediction, with a focus on Density Functional Theory (DFT). This guide emphasizes the "why" behind procedural choices, ensuring a robust and self-validating computational protocol.
The Structural Challenge of this compound
The primary difficulty in characterizing this compound lies in its inherent structural complexity. This complexity arises from two main sources:
-
Conformational Isomerism of the Cyclooctane Ring: Unlike smaller, more rigid rings, the cyclooctane ring is highly flexible, capable of adopting multiple low-energy conformations. Identifying the global minimum energy structure is a non-trivial but essential first step.
-
E/Z (Syn/Anti) Isomerism of the Oxime Group: The C=N double bond of the oxime functional group gives rise to two geometric isomers, E and Z. These isomers can exhibit different stabilities and spectroscopic signatures. Experimental evidence suggests that this compound can exist as a mixture of conformational isomers[1].
Quantum chemical calculations offer a powerful, non-experimental route to explore this complex potential energy surface, predict the most stable structures, and provide data that can be directly correlated with experimental findings (e.g., NMR, IR spectroscopy).
The Computational Workflow: A Validating Approach
A rigorous computational study of this compound requires a multi-step approach. Each step builds upon the last, creating a self-validating workflow that increases confidence in the final results.
Caption: A self-validating workflow for the computational study of this compound.
Detailed Methodologies & Theoretical Justifications
Initial Structure Generation and Conformational Search
Protocol:
-
Construct Initial Structures: Build both the E and Z isomers of this compound using a molecular editor.
-
Perform a Conformational Search: For each isomer, conduct a thorough conformational search using a computationally inexpensive method. Molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) are suitable for this initial exploration of the potential energy surface. The goal is to identify a set of unique, low-energy conformers for each isomer.
Geometry Optimization and Vibrational Analysis with DFT
Protocol:
-
Select a DFT Functional and Basis Set: For all unique conformers identified in the previous step, perform geometry optimizations using a reliable DFT functional and a suitable basis set. A common and well-tested choice is the B3LYP functional with a double-zeta basis set like 6-31G* or a member of the Ahlrichs family such as def2-SVP.[2][3] For medium-sized rings, including dispersion corrections (e.g., D3BJ) is recommended to accurately capture non-covalent interactions that can influence conformational preference.[4][5]
-
Perform Vibrational Frequency Calculations: At the same level of theory as the optimization, calculate the vibrational frequencies for each optimized structure.
Trustworthiness: This step is crucial for validation. A true minimum on the potential energy surface will have no imaginary frequencies.[6] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure should be further optimized or discarded. The vibrational analysis also provides the zero-point vibrational energy (ZPVE), which is essential for accurate relative energy comparisons between conformers and isomers.
| Parameter | Recommendation | Justification |
| DFT Functional | B3LYP-D3(BJ) | A hybrid functional with a good balance of accuracy and cost, with dispersion correction for the flexible ring. |
| Basis Set (Opt/Freq) | def2-SVP or 6-31G(d,p) | Provides a reasonable description of molecular geometry at a moderate computational cost.[2][7] |
| Software | ORCA, Gaussian, NWChem | Widely used and validated quantum chemistry packages.[8][9][10] |
| Solvation Model | IEFPCM or SMD (if solution-phase properties are desired) | Implicit solvation models to account for the bulk effects of a solvent. |
Table 1: Recommended settings for DFT geometry optimization and vibrational frequency calculations.
Energy Refinement and Spectroscopic Property Calculation
Protocol:
-
Single-Point Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger, more flexible basis set, such as def2-TZVP or 6-311++G(d,p).[11][12]
-
NMR Chemical Shift Calculation: Using the optimized geometries from step 3.2, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[13][14] This is typically done at the same level of theory as the geometry optimization or a slightly higher level. The calculated isotropic shielding values can then be converted to chemical shifts by referencing against a concurrently calculated value for a standard, such as tetramethylsilane (TMS).
Authoritative Grounding: The GIAO method is a highly reliable approach for predicting NMR chemical shifts with DFT.[15][16] Discrepancies between calculated and experimental shifts can often be resolved by considering a Boltzmann-averaged spectrum over the low-energy conformers. This is particularly important for flexible molecules like this compound.
Caption: E/Z isomerism and the associated conformational landscapes.
Interpreting the Results: From Data to Insight
The final step is to synthesize the computational data into a coherent structural model.
-
Relative Energies: Compare the ZPVE-corrected electronic energies of all stable conformers for both the E and Z isomers. The structure with the lowest energy is the predicted ground state. The relative energies of other conformers will determine their population at a given temperature according to the Boltzmann distribution.
-
Geometric Parameters: Analyze key bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data if available.
-
Spectroscopic Correlation: Compare the calculated vibrational frequencies (often scaled by an empirical factor to account for anharmonicity) with the experimental IR spectrum. Most importantly, compare the predicted ¹H and ¹³C NMR chemical shifts with experimental data.[11] A good match between the calculated spectrum of a particular conformer/isomer and the experimental spectrum provides strong evidence for its structure in solution. For a flexible molecule, it may be necessary to calculate a Boltzmann-averaged NMR spectrum based on the relative energies of the most stable conformers.
Conclusion
The quantum chemical investigation of this compound is a prime example of how modern computational tools can be used to unravel complex structural problems. By following a systematic and self-validating workflow—from a broad conformational search to precise DFT-based property calculations—researchers can confidently determine the preferred geometries and spectroscopic signatures of this challenging molecule. This guide provides a robust framework, grounded in established theoretical principles, to empower scientists in their molecular design and development endeavors.
References
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). Available at: [Link]
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10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available at: [Link]
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GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule. Available at: [Link]
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Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]
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Basis set and methods for organic molecules. ResearchGate. Available at: [Link]
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GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available at: [Link]
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What is a good replacement for Gaussian?. Matter Modeling Stack Exchange. Available at: [Link]
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Which Basis Set and Functional to use when?. Reddit. Available at: [Link]
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Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Preprints.org. Available at: [Link]
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Structural, vibrational, NMR, quantum chemical, DNA binding and protein docking studies of two flexible imine oximes. Indian Academy of Sciences. Available at: [Link]
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Cyclopentanone-based oxime derivatives as anticancer agents. ResearchGate. Available at: [Link]
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NWChem: Past, present, and future. Cardiff University. Available at: [Link]
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Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health (NIH). Available at: [Link]
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Reaction design and DFT calculations to predict the influence of ring size on reaction viability. ResearchGate. Available at: [Link]
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E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Vibrational Analysis. Q-Chem Manual. Available at: [Link]
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Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. National Institutes of Health (NIH). Available at: [Link]
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Methodological & Application
detailed protocol for cyclooctanone oxime synthesis from cyclooctanone
Document ID: AN-COS-20260104
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of cyclooctanone oxime from cyclooctanone and hydroxylamine hydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, explains the rationale for specific procedural choices, and offers detailed instructions for purification and characterization. The aim is to equip the user with the necessary knowledge for a successful, reproducible, and safe synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, notably as a precursor to caprolactam analogs and various nitrogen-containing heterocyclic compounds. Oximes, in general, are utilized in a range of applications, including as building blocks for agrochemicals and as key components in the development of bioactive compounds with antibacterial, antifungal, and anti-inflammatory properties.[1] The synthesis of this compound is a classic condensation reaction between cyclooctanone and hydroxylamine. This guide details a reliable and scalable laboratory procedure for its preparation.
Reaction Principle and Mechanism
The formation of this compound from cyclooctanone and hydroxylamine hydrochloride proceeds through a nucleophilic addition-elimination pathway.[2] The overall balanced chemical equation is:
C₈H₁₄O + NH₂OH·HCl → C₈H₁₅NO + HCl + H₂O
Mechanism Deep Dive:
-
In Situ Formation of Hydroxylamine: Hydroxylamine is often used as its hydrochloride salt for stability.[3] A base, such as potassium hydroxide or sodium acetate, is added to neutralize the hydrochloric acid and generate the free hydroxylamine nucleophile in situ.[1][3]
-
Nucleophilic Attack: The nitrogen atom of the free hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclooctanone.[2] This is due to nitrogen's lower electronegativity compared to oxygen, making its lone pair more available for bonding.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient carbinolamine intermediate.[2]
-
Proton Transfer and Dehydration: A series of proton transfers, often facilitated by the solvent, occurs. Subsequently, the intermediate undergoes dehydration through the elimination of a water molecule, resulting in the formation of the stable C=N double bond characteristic of an oxime.[2]
The reaction rate is pH-dependent. The medium must be acidic enough to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, but not so acidic that it fully protonates the hydroxylamine, which would render it non-nucleophilic.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from preparation to final product characterization.
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laboratory scale synthesis of cyclooctanone oxime with hydroxylamine hydrochloride
Introduction
Cyclooctanone oxime is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the Beckmann rearrangement to produce ω-laurolactam, the monomer for Nylon 12.[1][2] The synthesis of this alicyclic oxime from cyclooctanone and hydroxylamine hydrochloride is a fundamental condensation reaction in organic chemistry.[3][4] This application note provides an in-depth technical guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document elucidates the underlying reaction mechanism, presents a detailed experimental protocol, and outlines methods for purification and characterization.
Reaction Mechanism and Stoichiometry
The formation of this compound from cyclooctanone and hydroxylamine hydrochloride is a nucleophilic addition-elimination reaction.[5][6] The overall balanced chemical equation for this reaction is:
C₈H₁₄O + NH₂OH·HCl → C₈H₁₅NO + HCl + H₂O
The reaction is initiated by the deprotonation of hydroxylamine hydrochloride by a base, typically sodium hydroxide or potassium hydroxide, to generate the free hydroxylamine (NH₂OH), which acts as the nucleophile.[3][5] The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclooctanone, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product. The reaction rate is pH-dependent, and the presence of a base is crucial to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime.[3][7]
Experimental Protocol
This section details a robust and reproducible protocol for the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Cyclooctanone | ≥98% | Commercially Available | --- |
| Hydroxylamine Hydrochloride | ≥99% | Commercially Available | Corrosive and toxic; handle with care.[8] |
| Potassium Hydroxide | ≥85% | Commercially Available | Corrosive; handle with care. |
| Ethanol (95%) | Reagent Grade | Commercially Available | --- |
| Diethyl Ether | Reagent Grade | Commercially Available | Flammable; use in a well-ventilated area. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | --- |
| Distilled Water | --- | --- | --- |
Step-by-Step Procedure
-
Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of hydroxylamine hydrochloride in 25 mL of distilled water.
-
Preparation of Base Solution: In a separate beaker, dissolve 3.5 g of potassium hydroxide in 15 mL of distilled water. Cool the solution to room temperature.
-
Generation of Free Hydroxylamine: Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with continuous stirring. This will generate the free hydroxylamine in situ.
-
Addition of Cyclooctanone: To the freshly prepared hydroxylamine solution, add 6.3 g (0.05 mol) of cyclooctanone.
-
Reaction: The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as petroleum ether or aqueous ethanol.[9]
Experimental Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 41-43 °C[9] |
| ¹H NMR | The spectrum should show characteristic peaks for the protons of the cyclooctyl ring and the oxime hydroxyl proton. |
| ¹³C NMR | The spectrum should display a signal for the C=N carbon around 160.88 ppm and signals for the methylene carbons of the ring.[3] |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching, C=N stretching, and N-O stretching are expected. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (141.21 g/mol ).[10] |
Safety Precautions and Waste Disposal
Safety:
-
Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause skin irritation and serious eye irritation.[8][11] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[8][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13] Avoid creating dust.[11]
-
Potassium hydroxide is a strong base and is corrosive. Handle with care to avoid skin and eye contact.
-
Cyclooctanone is a combustible liquid. Keep away from heat and open flames.
-
Diethyl ether is extremely flammable. Use in a fume hood away from ignition sources.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container, as appropriate.
-
Aqueous waste containing residual reagents should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound from cyclooctanone and hydroxylamine hydrochloride is a well-established and reliable laboratory procedure. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain high-purity this compound for use in further synthetic applications, most notably the Beckmann rearrangement for the production of ω-laurolactam.
References
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ResearchGate. Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a. Available at: [Link]
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Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]
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ResearchGate. Beckmann rearrangement of this compound (3) using cobalt salts.... Available at: [Link]
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Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Available at: [Link]
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Wikipedia. Cyclohexanone oxime. Available at: [Link]
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Wikipedia. Beckmann rearrangement. Available at: [Link]
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UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Available at: [Link]
- Google Patents. CN116924935A - Preparation method of cyclopentanone oxime.
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The Royal Society of Chemistry. Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Available at: [Link]
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Scribd. Cyclohexanone Oxime Synthesis Notes: Application | PDF | Chemical Reactions. Available at: [Link]
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Studylib. Cyclohexanone Oxime Synthesis: Reaction & Mechanism Notes. Available at: [Link]
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YouTube. SYNTHESIS OF CYCLOHEXANONE OXIME. Available at: [Link]
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European Patent Office. EP 1270548 A1 - Purification method of cyclohexanone-oxime. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available at: [Link]
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-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]
-
Chemcess. Industrial Production Of ε-Caprolactam. Available at: [Link]
-
YouTube. Cyclohexanone Oxime: Organic Synthesis. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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-
NIST WebBook. Cyclooctanone, oxime. Available at: [Link]
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-
ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Available at: [Link]
- Google Patents. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime.
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Application Notes and Protocols: A Detailed Guide to the Beckmann Rearrangement of Cyclooctanone Oxime to Laurolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Beckmann Rearrangement in Polymer and Materials Science
The Beckmann rearrangement, a cornerstone of organic synthesis since its discovery by Ernst Otto Beckmann in 1886, remains a profoundly relevant transformation for converting oximes into amides.[1] This elegant reaction has found widespread application in both academic research and industrial processes, most notably in the production of lactams, which are the essential monomers for polyamide synthesis.[2] This guide provides a comprehensive overview and detailed protocols for a specific, industrially significant application of this rearrangement: the conversion of cyclooctanone oxime to laurolactam (also known as azacyclotridecan-2-one).[3]
Laurolactam is the monomeric precursor to Nylon-12, a high-performance polymer prized for its exceptional mechanical properties, chemical resistance, and low moisture absorption.[4][5] These characteristics make Nylon-12 indispensable in a variety of demanding applications, including automotive components, industrial tubing, and specialized packaging.[4] The synthesis of laurolactam via the Beckmann rearrangement of this compound is a critical industrial process, and a thorough understanding of its mechanism and practical execution is vital for researchers and professionals in polymer chemistry, materials science, and drug development.[3][6] This document will provide a detailed exploration of the reaction mechanism, present robust experimental protocols, and offer insights into the critical parameters that govern the successful synthesis of laurolactam.
Reaction Mechanism: A Stepwise Journey from Oxime to Lactam
The Beckmann rearrangement proceeds through a series of well-defined steps, typically initiated by an acid catalyst. The catalyst's role is to convert the hydroxyl group of the oxime into a good leaving group, thereby facilitating the subsequent intramolecular rearrangement.[7][8]
The key mechanistic events are as follows:
-
Protonation of the Oxime: The reaction commences with the protonation of the hydroxyl group of the this compound by an acid catalyst, such as sulfuric acid or a Lewis acid. This protonation transforms the hydroxyl group into a much better leaving group (water).[7][9]
-
Concerted Rearrangement: In a concerted step, the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen. Simultaneously, the leaving group departs, resulting in the formation of a nitrilium ion intermediate.[1][7] For this compound, this involves the migration of one of the methylene groups of the cyclooctane ring.
-
Nucleophilic Attack by Water: The nitrilium ion is highly electrophilic and is subsequently attacked by a water molecule present in the reaction medium.[7]
-
Deprotonation and Tautomerization: A final deprotonation step, followed by tautomerization of the resulting imidic acid, yields the thermodynamically more stable amide, in this case, the cyclic amide laurolactam.[7]
Figure 1. The reaction mechanism of the Beckmann rearrangement.
Experimental Protocols: A Practical Guide to the Synthesis of Laurolactam
The synthesis of laurolactam from cyclooctanone is a two-step process: the formation of this compound, followed by its rearrangement to laurolactam. The following protocols are based on established and reliable procedures.[10][11]
Part A: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclooctanone | 126.20 | 1.5 g | 0.0119 |
| Hydroxylamine hydrochloride | 69.49 | 0.6 g | 0.0086 |
| Sodium hydroxide (10% w/v aq. solution) | 40.00 | 15 mL | - |
| 95% Ethanol | 46.07 | 8 mL | - |
| Deionized water | 18.02 | 25 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g of cyclooctanone in approximately 8 mL of 95% ethanol.[11]
-
To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[11]
-
With stirring, add 15 mL of a 10% aqueous solution of sodium hydroxide.[11]
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically complete when crystals of the oxime begin to appear, which is usually after about 30 minutes of refluxing.[11]
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice-water bath to ensure complete crystallization of the this compound.[10]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the product to air-dry or dry in a desiccator. The expected yield is typically high, around 95%.[12]
-
The melting point of this compound is approximately 41-43 °C.[13]
Figure 2. Workflow for the synthesis of this compound.
Part B: Beckmann Rearrangement to Laurolactam
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 141.21 | 1.0 g | 0.0071 |
| Cyanuric chloride | 184.41 | 8.0 mg | 0.000043 |
| Anhydrous zinc chloride | 136.30 | 11.5 mg | 0.000084 |
| Acetonitrile | 41.05 | 12 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Hexane | 86.18 | As needed | - |
| 95% Ethanol | 46.07 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Procedure:
-
To a round-bottom flask, add the previously synthesized and dried this compound.[10]
-
Prepare a solution of 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile. Add this solution to the flask containing the oxime.[10]
-
Set up the apparatus for reflux and heat the mixture to the boiling point of acetonitrile (approximately 82 °C) for about 60 minutes.[10]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 1:1 mixture of diethyl ether and hexane as the eluent. The reaction is complete when the spot corresponding to the oxime disappears and a more polar product spot (laurolactam) appears.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.[10]
-
Concentrate the solution under vacuum to obtain the crude laurolactam.[10] The expected yield for this step is around 90%.[12]
-
Purification by Recrystallization: Dissolve the crude laurolactam in a minimal amount of hot 95% ethanol (approximately 7 mL of ethanol per gram of crude product).[10]
-
Slowly add deionized water (approximately two parts water to one part ethanol) until the solution becomes cloudy.[10]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified laurolactam crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.[10]
-
The melting point of pure laurolactam is approximately 152.5 °C.[3]
Figure 3. Workflow for the Beckmann rearrangement to laurolactam.
Safety and Handling Precautions
-
Cyclooctanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Cyanuric chloride: Toxic if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
-
Anhydrous zinc chloride: Causes severe skin burns and eye damage. Harmful to aquatic life.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
Troubleshooting and Optimization
-
Low Yield of Oxime: Ensure complete dissolution of the starting materials and adequate reflux time. The appearance of crystals is a good indicator of reaction progress.
-
Incomplete Rearrangement: The catalytic system of cyanuric chloride and zinc chloride is generally efficient.[14] However, if the reaction stalls, ensure that the reagents are anhydrous, as moisture can deactivate the catalysts. The reaction time may also be extended.
-
Purification Challenges: Laurolactam is a crystalline solid and generally purifies well by recrystallization.[10] If oily impurities persist, column chromatography may be employed.
Conclusion
The Beckmann rearrangement of this compound to laurolactam is a robust and high-yielding transformation that is of significant industrial importance. The protocols detailed in this guide provide a reliable method for the laboratory-scale synthesis of this valuable monomer. A thorough understanding of the reaction mechanism, careful execution of the experimental procedures, and adherence to safety precautions are paramount for achieving successful and reproducible results. This knowledge is fundamental for researchers and professionals engaged in the development of advanced materials and pharmaceuticals.
References
-
Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry, 44(45), 19475-19507. [Link]
-
Fereshteh, M., & Schoffers, E. (2010). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education, 87(10), 1099-1100. [Link]
-
Schoffers, E. (2010). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education. [Link]
-
University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Laurolactam. In Wikipedia. Retrieved from [Link]
-
Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1756-1767. [Link]
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Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]
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Al-rawashdeh, N. A. F., et al. (2015). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 7(1). [Link]
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Semantic Scholar. (n.d.). Beckmann rearrangement catalysis: a review of recent advances. Retrieved from [Link]
-
Chemistry Online. (2023, January 27). Synthesis of laurolactam from cyclododecanone. Retrieved from [Link]
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The Role of Laurolactam in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement | Request PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Feasibility Studies: Laurolactam Manufacturing | PDF. Retrieved from [Link]
-
Intratec. (n.d.). LAUROLACTAM PRODUCTION FROM CYCLODODECANONE. Retrieved from [Link]
-
Intratec. (n.d.). Laurolactam from Cyclododecane (Oximation with Hydroxylamine). Retrieved from [Link]
-
Russian Journal of Organic Chemistry. (2013). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. 49, 146–149. [Link]
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Scribd. (n.d.). Beckmann Rearrangement Overview | PDF | Ketone | Amide. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Cyclohexanone oxime. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a. Retrieved from [Link]
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-
Li, A. Y. (2003). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 68(10), 4065-4067. [Link]
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YouTube. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis. Retrieved from [Link]
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YouTube. (2020, March 20). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Beckmann rearrangement of this compound (3) using cobalt salts.... Retrieved from [Link]
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Application Notes and Protocols: Cyclooctanone Oxime as a Ligand in Transition Metal Complexes
Intended Audience: Researchers, scientists, and drug development professionals in the fields of coordination chemistry, catalysis, and medicinal inorganic chemistry.
Abstract
Overtly simple yet remarkably versatile, oximes represent a formidable class of ligands in coordination chemistry.[1][2] Derived from the straightforward condensation of ketones or aldehydes with hydroxylamine, these ligands offer a rich playground of structural and electronic diversity essential for catalysis and materials science.[1][3] Cyclooctanone oxime, with its eight-membered aliphatic ring, provides a unique combination of steric bulk and conformational flexibility. This guide delves into the synthesis, coordination chemistry, and practical applications of this compound as a ligand for transition metals. We provide detailed, field-tested protocols for the synthesis of the ligand and a representative copper(II) complex, comprehensive characterization methodologies, and an exploration of its potential in catalysis and drug development.
Introduction to Oxime Ligands in Coordination Chemistry
Ligands are the cornerstone of coordination chemistry, dictating the properties and reactivity of metal centers.[1] While phosphines and sulfur-based ligands have seen extensive use, oximes (RR'C=NOH) are gaining significant traction due to their facile synthesis and versatile coordination behavior.[1][2] The oxime moiety can coordinate to a metal center in several ways, most commonly through the nitrogen atom or by forming a chelate ring involving both the nitrogen and oxygen atoms.[4][5] This versatility allows for the construction of a wide array of mononuclear and polynuclear metal complexes with diverse geometries and electronic properties.[6][7]
The coordination of an oxime to a metal ion can dramatically alter its chemical properties, such as increasing the acidity of the oxime proton (pKa), facilitating the formation of oximato complexes.[6] These metal-oximato complexes are implicated in a variety of catalytic transformations, including cross-coupling reactions, and show potential as bioactive agents.[1][8][9]
Synthesis of this compound (Ligand)
The foundational step for any study is the reliable synthesis of the ligand. The reaction of a ketone with hydroxylamine hydrochloride is a classic, high-yielding method for producing oximes.[3][10]
Protocol 2.1: Synthesis of this compound
Materials:
-
Cyclooctanone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, Buchner funnel, filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide in a minimal amount of deionized water, then add 100 mL of ethanol.
-
To this basic solution, add hydroxylamine hydrochloride and stir for 15 minutes to form free hydroxylamine in situ.
-
Add cyclooctanone to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with continuous stirring for 2-3 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the cyclooctanone spot indicates the reaction is complete.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold deionized water with stirring. A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with copious amounts of cold deionized water to remove any inorganic salts.
-
Recrystallize the product from an ethanol/water mixture to obtain pure, white crystalline this compound.[11]
-
Dry the final product in a desiccator. (Expected mp: 41-43°C).
Expertise Insight: The in situ formation of free hydroxylamine from its hydrochloride salt using a base like KOH or pyridine is crucial for this reaction.[10] The reaction is pH-dependent; maintaining a slightly basic condition favors the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of cyclooctanone.[6]
Coordination Chemistry and Complex Synthesis
This compound typically coordinates to transition metals as a neutral ligand through its nitrogen atom or as a deprotonated (oximato) ligand, acting as an N,O-bidentate chelating agent. The choice of metal, solvent, and reaction pH significantly influences the resulting complex's structure.[4][5]
Application Note 3.1: Synthesis of a Bis(cyclooctanone oximato)copper(II) Complex
This protocol details the synthesis of a representative square planar copper(II) complex, a common geometry for Cu(II) with bidentate ligands. The ligand is deprotonated in situ, forming a stable oximato chelate.
Materials:
-
This compound (2.0 eq)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (2.0 eq) in 50 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in 25 mL of methanol. The acetate salt is chosen as the acetate anion is a sufficiently strong base to deprotonate the oxime's hydroxyl group.
-
While stirring the hot ligand solution, add the copper(II) acetate solution dropwise.
-
A color change and the formation of a precipitate should be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials and byproducts like acetic acid.
-
Dry the resulting complex in a desiccator.
Trustworthiness - A Self-Validating System: The formation of a colored precipitate is a strong indicator of complex formation, as d-d electronic transitions in the Cu(II) complex absorb visible light, unlike the colorless reactants.[12] The non-electrolytic nature of the final complex, verifiable by conductivity measurements, confirms the formation of a neutral chelate complex rather than a simple salt.[12][13]
Structural and Spectroscopic Characterization
Proper characterization is paramount to confirm the synthesis of the desired complex and to understand its structure and bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for observing the coordination of the oxime ligand to the metal center.
| Functional Group | Free Ligand (this compound) (cm⁻¹) | Complex (Bis(cyclooctanone oximato)copper(II)) (cm⁻¹) | Interpretation of Shift |
| O-H Stretch | ~3300-3100 (broad) | Absent | Disappearance confirms the deprotonation of the hydroxyl group upon coordination.[14] |
| C=N Stretch | ~1660-1640 | ~1630-1610 (Shift to lower frequency) | Coordination of the nitrogen atom to the copper center weakens the C=N double bond, resulting in a lower stretching frequency.[13][14] |
| N-O Stretch | ~950-930 | ~1200-1150 (Shift to higher frequency) | Upon deprotonation and O-coordination, the N-O bond gains more double bond character, leading to a significant shift to a higher wavenumber.[14] |
| New Bands (M-N, M-O) | N/A | ~550-450 and ~450-350 | Appearance of new, typically weaker bands in the far-IR region are indicative of the formation of new metal-nitrogen and metal-oxygen bonds.[13] |
UV-Visible Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of the complex.
-
Free Ligand: Exhibits strong absorptions in the UV region due to π → π* and n → π* transitions within the C=N chromophore.[12]
-
Copper(II) Complex: In addition to ligand-based transitions, the complex will show a broad, weaker absorption band in the visible region (typically 500-700 nm). This band is attributed to d-d electronic transitions within the Cu(II) d⁹ center, which are characteristic of copper(II) complexes and responsible for their color.[7][12]
X-Ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. It can definitively confirm the coordination geometry, bond lengths, and bond angles of the complex. For bis(cyclooctanone oximato)copper(II), a square planar geometry around the copper center is expected, with the two oximato ligands arranged in a trans configuration.
Diagrams and Workflows
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of a copper(II)-cyclooctanone oxime complex.
Diagram 2: Coordination Modes of Oxime Ligands
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Application Notes & Protocols: Synthesis of Cyclooctanone Oxime Derivatives for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the synthesis, characterization, and strategic derivatization of cyclooctanone oxime, a versatile scaffold for medicinal chemistry. We delve into the foundational principles of oximation and the subsequent Beckmann rearrangement, offering detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the synthetic pathways. This document serves as a practical resource for teams engaged in the discovery and development of novel therapeutics, leveraging the unique structural and chemical properties of eight-membered carbocyclic systems.
Introduction: The Significance of Oximes in Drug Discovery
The oxime functional group (C=N-OH) is a privileged structural motif in medicinal chemistry, renowned for its diverse pharmacological applications.[1] Molecules incorporating an oxime moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The ability of the oxime group to act as a hydrogen bond donor and acceptor, coupled with its stereoelectronic properties, makes it a valuable pharmacophore for designing new therapeutic agents.[3][5]
Cyclooctanone, an eight-membered cyclic ketone, provides a unique and flexible carbocyclic framework. Its derivatives are of increasing interest due to the conformational diversity of the cyclooctane ring, which allows for thorough exploration of the chemical space around a biological target. The synthesis of this compound serves as a critical entry point to a rich family of compounds, including lactams via the Beckmann rearrangement, which are themselves foundational structures in many pharmaceuticals.[6][7] This guide details the robust synthesis of the this compound core and its transformation into a key lactam derivative, providing a launchpad for library synthesis in drug discovery programs.
Part 1: Synthesis of the Core Scaffold – this compound
The initial and most fundamental step is the conversion of cyclooctanone to its corresponding oxime. This reaction, known as oximation, is a classic condensation reaction between a ketone and hydroxylamine.[8][9]
Causality of the Reaction: The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of cyclooctanone.[3] Since hydroxylamine is often supplied as a more stable hydrochloride salt (NH₂OH·HCl), a base is required to be added in situ to generate the free, more nucleophilic hydroxylamine.[9][10] The subsequent dehydration of the hemiaminal intermediate yields the stable oxime product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the synthesis of alicyclic oximes.[9][11]
Materials:
-
Cyclooctanone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Potassium hydroxide (KOH) or Sodium Acetate (NaOAc) (1.0 eq relative to NH₂OH·HCl)
-
Distilled Water
-
Ethanol (95%)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure:
-
Prepare Base and Hydroxylamine Solutions: In a round-bottomed flask, dissolve hydroxylamine hydrochloride (e.g., 5.0 g, 71.9 mmol) in distilled water (10 mL). In a separate beaker, prepare a solution of potassium hydroxide (e.g., 4.0 g, 71.3 mmol) in distilled water (10 mL).
-
Generate Free Hydroxylamine: Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the potassium hydroxide solution with continuous stirring. This neutralizes the acid and generates free hydroxylamine.
-
Add Cyclooctanone: To this mixture, add a solution of cyclooctanone (e.g., 8.2 g, 65.0 mmol) in 25 mL of ethanol. The ethanol helps to solubilize the organic ketone in the aqueous medium.[10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90 °C) for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The oxime product will have a different Rf value than the starting cyclooctanone.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is typically a white solid. It can be further purified by recrystallization from a suitable solvent like ethanol/water or hexanes to yield pure this compound crystals.[10]
Data Presentation 1: Characterization of this compound
Proper characterization is essential to validate the successful synthesis of the core scaffold before proceeding to derivatization.
| Parameter | Expected Value / Observation | Source(s) |
| Appearance | White crystalline solid | [9][12] |
| Yield | 80-90% | [9] |
| Melting Point | 78-80 °C | - |
| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H, N-OH), 2.4-2.2 (m, 4H, CH₂ adjacent to C=N), 1.6-1.4 (m, 10H, other CH₂) | [9] |
| ¹³C NMR (DMSO-d₆) | δ 160.9 (C=N), 33.2, 27.3, 26.7, 26.5, 25.6, 24.8, 24.4 (ring CH₂) | [9][13] |
| IR (KBr, cm⁻¹) | ~3250 (broad, O-H stretch), ~2920 (C-H stretch), ~1660 (C=N stretch), ~950 (N-O stretch) | [8][12] |
Part 2: Derivatization via Beckmann Rearrangement
The Beckmann rearrangement is a powerful acid-catalyzed reaction that transforms a ketoxime into an N-substituted amide.[6] For cyclic ketoximes like this compound, this rearrangement results in the formation of a lactam, a cyclic amide, through ring expansion. This transformation is pivotal for creating a new class of derivatives from the oxime scaffold.
Mechanism Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O).[14] This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. This[1][2]-shift from carbon to the electron-deficient nitrogen atom results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[14][15]
Caption: Conversion of this compound to a lactam derivative.
Experimental Protocol 2: Acid-Catalyzed Beckmann Rearrangement
This protocol describes a common method for the Beckmann rearrangement using a strong acid catalyst.[6][16]
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution (for neutralization)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Place the this compound (e.g., 2.0 g, 14.1 mmol) in a beaker or flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) dropwise to the oxime. Caution: This is a highly exothermic reaction; maintain the temperature below 10 °C throughout the addition. The oxime will dissolve in the acid.
-
Rearrangement: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The solution may change color or viscosity.
-
Quenching: Carefully pour the acidic reaction mixture onto a generous amount of crushed ice in a large beaker. This will dilute the acid and precipitate the crude product.
-
Neutralization: Slowly neutralize the cold aqueous mixture by adding a concentrated ammonium hydroxide solution until the pH is approximately 7-8. Perform this step in a fume hood with good ventilation.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude lactam.
-
Isolation: The product, 2-azacyclononanone, can be purified by recrystallization or column chromatography on silica gel.
Data Presentation 2: Characterization of 2-Azacyclononanone
Validation of the lactam product is crucial for confirming the success of the rearrangement.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid |
| Yield | 70-85% |
| Melting Point | ~140-143 °C |
| ¹H NMR (CDCl₃) | δ 6.0-5.8 (br s, 1H, N-H), 3.3-3.1 (m, 2H, CH₂-NH), 2.3-2.1 (t, 2H, CH₂-C=O), 1.8-1.4 (m, 10H, other CH₂) |
| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 41.5 (CH₂-NH), 36.8 (CH₂-C=O), and other ring carbons ~29-24 ppm |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1650 (Amide I band, C=O stretch) |
Part 3: Strategic Applications in Medicinal Chemistry
The synthesis of this compound and its corresponding lactam, 2-azacyclononanone, opens the door to a vast array of potential drug candidates. These core structures serve as versatile platforms for further chemical modification.
Rationale for Derivatization:
-
Vectorial Diversity: The cyclooctane ring's flexibility allows substituents to project into three-dimensional space in numerous ways, which is ideal for probing the binding pockets of enzymes and receptors.
-
Functional Handles: The N-H group of the lactam is a key functional handle. It can be readily alkylated, acylated, or arylated to generate a library of diverse N-substituted derivatives.
-
Pharmacophore Integration: The oxime and lactam moieties are known pharmacophores.[1][17] By building upon this core, chemists can integrate other known pharmacophoric elements to design multi-target ligands or enhance specific biological activities. Many oxime derivatives have shown promise as anticancer and anti-inflammatory agents.[4][18]
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Application Notes and Protocols: Cyclooctanone Oxime as a Precursor for Nitrogen-Containing Heterocycles
Abstract
Cyclooctanone oxime is a versatile and readily accessible C8 synthon for the synthesis of medium-ring nitrogen-containing heterocycles. Its unique structural features allow for elegant ring-expansion and cyclization strategies, providing access to valuable scaffolds for materials science and pharmaceutical development. This guide provides an in-depth exploration of two primary synthetic applications of this compound: the classic Beckmann rearrangement to produce the nine-membered lactam, azacyclononan-2-one (a precursor for Nylon-8), and a less conventional cyclization pathway to afford fused 1,2-oxazin-6-one derivatives. We offer detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of catalytic systems to empower researchers in organic synthesis, polymer chemistry, and drug discovery.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of precursors, cyclic oximes serve as powerful building blocks, particularly for the synthesis of lactams via the Beckmann rearrangement.[2] this compound, prepared from the corresponding ketone, is of particular interest as it opens the door to nine-membered heterocyclic systems—a structural class that can be challenging to synthesize via other methods.
The principal transformation of this compound is its acid-catalyzed rearrangement into azacyclononan-2-one, also known as capryllactam. This lactam is the monomer for the engineering polymer Nylon-8, which possesses unique properties of flexibility and thermal stability. Beyond polymer science, the lactam and other heterocycles derived from this compound are valuable intermediates for the synthesis of more complex molecular architectures.[3] This document details the practical execution of these synthetic transformations.
Part 1: Synthesis of Azacyclononan-2-one via Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone reaction in organic chemistry for converting ketoximes into amides or lactams through an acid-catalyzed atomic migration.[4][5] This ring-expansion reaction is the most prominent industrial application of this compound.
Mechanistic Pathway
The rearrangement proceeds through a well-defined, stereospecific pathway. The key is the conversion of the oxime's hydroxyl group into a good leaving group, which initiates the migration of the alkyl group positioned anti-periplanar to it.
-
Activation of the Hydroxyl Group: An acid catalyst protonates the oxime's hydroxyl group, transforming it into a much better leaving group (water).[4] Alternatively, reagents like p-toluenesulfonyl chloride can be used to form a tosylate ester, which is also an excellent leaving group.
-
Concerted Rearrangement: In a concerted step, the C-C bond anti to the leaving group migrates to the electron-deficient nitrogen atom, breaking the weak N-O bond and expelling the leaving group (water or tosylate). This forms a highly electrophilic nitrilium ion intermediate.[6]
-
Nucleophilic Trapping: A water molecule acts as a nucleophile and attacks the carbon of the nitrilium ion.
-
Tautomerization: A final deprotonation and tautomerization sequence yields the thermodynamically stable lactam product, azacyclononan-2-one.[6]
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Experimental Protocols
This section provides protocols for the synthesis of the starting material, this compound, and its subsequent rearrangement to azacyclononan-2-one.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the oximation of cyclic ketones.[7]
-
Materials:
-
Cyclooctanone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq)
-
Sodium acetate (CH₃COONa, 1.2 eq)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclooctanone (e.g., 20.0 g, 0.158 mol) in methanol (150 mL).
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (13.2 g, 0.190 mol) and sodium acetate (15.6 g, 0.190 mol) in 100 mL of deionized water.
-
Add the aqueous hydroxylamine solution to the stirred solution of cyclooctanone at room temperature.
-
Stir the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound as a white solid. The product is often of sufficient purity for the next step, but can be recrystallized from petroleum ether/ethyl acetate if needed. A typical yield is 85-95%.
-
Protocol 2: Beckmann Rearrangement to Azacyclononan-2-one
This robust protocol utilizes hydroxylamine-O-sulfonic acid in formic acid, which acts as both the solvent and a co-catalyst, providing an efficient one-pot synthesis from the ketone or a direct rearrangement from the isolated oxime. The following is based on a reported procedure.[3]
-
Materials:
-
Cyclooctanone (1.0 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq)
-
Formic acid (HCOOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Addition funnel
-
Reflux condenser and heating mantle
-
-
Procedure:
-
Caution: Formic acid is corrosive. Handle in a well-ventilated fume hood.
-
Charge a 500 mL three-neck round-bottom flask with hydroxylamine-O-sulfonic acid (19.7 g, 0.174 mol, 1.10 eq) and formic acid (100 mL). Stir to form a white slurry.
-
Prepare a solution of cyclooctanone (20.0 g, 0.158 mol, 1.0 eq) in formic acid (60 mL).
-
Add the cyclooctanone solution dropwise to the HOSA slurry via the addition funnel over 30 minutes.
-
After the addition is complete, replace the addition funnel with a reflux condenser and heat the reaction to reflux (internal temperature ~105°C) for 1 hour. The mixture should turn into a brown solution.
-
Cool the solution to room temperature and pour it into a beaker containing a mixture of saturated aqueous ammonium chloride (150 mL) and water (150 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 120 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azacyclononan-2-one.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. A typical yield is 60-70%.
-
Caption: Experimental workflow for the Beckmann rearrangement.
Catalyst Systems and Reaction Conditions
While the formic acid/HOSA system is effective, various catalysts have been explored to improve yields, reduce waste, and operate under milder conditions.[8] The choice of catalyst is crucial for optimizing the reaction on both laboratory and industrial scales.
| Catalyst System | Phase | Temperature (°C) | Yield (%) | Advantages & Causality | Reference |
| H₂SO₄ / Oleum | Liquid | 80-120 | >90 | Industrial Standard: Highly effective proton source ensures complete protonation of the oxime. However, it generates significant ammonium sulfate waste upon neutralization. | [2] |
| Co(BF₄)₂ / TfOH | Liquid | 25-50 | ~95 | Mild Conditions: The Lewis acidic cobalt salt coordinates to the oxime's nitrogen, preventing side reactions, while the Brønsted acid (TfOH) activates the hydroxyl group for rearrangement under milder temperatures. | [9] |
| Yb(OTf)₃ / CoCl₂ | Liquid | 50 | ~80 | Lewis Acid Catalysis: Ytterbium triflate acts as a potent Lewis acid to activate the oxime. The cobalt co-catalyst is believed to prevent catalyst deactivation by the lactam product. | [10] |
| Zeolites (e.g., H-ZSM-5) | Vapor | 300-350 | 70-85 | Green Chemistry: Heterogeneous catalyst is easily separable and reusable. The reaction occurs in the vapor phase, eliminating solvent waste. High temperatures are required to overcome the activation energy. | [8] |
| Cyanuric Chloride / ZnCl₂ | Liquid | 60-80 | ~90 | Organocatalysis: Cyanuric chloride activates the hydroxyl group by forming a reactive intermediate. This avoids strongly acidic conditions. | [2] |
Part 2: Synthesis of Fused 1,2-Oxazin-6-ones
Beyond the Beckmann rearrangement, this compound can participate in alternative cyclization reactions. By generating a dianion, the oxime can act as a nucleophile to construct different heterocyclic frameworks, demonstrating its versatility.
Mechanistic Rationale
The reaction of a dilithiated oxime with an electrophile like diethyl oxalate proceeds via a cyclization-condensation pathway.
-
Dianion Formation: A strong base, such as n-butyllithium (n-BuLi), deprotonates both the acidic oxime proton and a proton on the alpha-carbon, generating a reactive 1,4-dianion.
-
Nucleophilic Attack: The alpha-carbanion of the dianion attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the oxime's oxygen anion onto the second carbonyl of the oxalate moiety, displacing ethanol and forming the six-membered 1,2-oxazin-6-one ring fused to the cyclooctane core.
Caption: Mechanism for the formation of fused 1,2-oxazin-6-ones.
Experimental Protocol
This protocol is based on the reported synthesis of related fused heterocycles from dilithiated oximes.
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.1 eq, solution in hexanes)
-
Diethyl oxalate (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
-
Equipment:
-
Schlenk flask or three-neck flask equipped with a magnetic stirrer and septum
-
Syringes for transfer of air-sensitive reagents
-
Dry ice/acetone bath
-
-
Procedure:
-
Caution: n-BuLi is pyrophoric. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a Schlenk flask, add this compound (e.g., 2.0 g, 14.2 mmol) and dissolve in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (e.g., 11.9 mL of a 2.5 M solution in hexanes, 29.8 mmol) dropwise via syringe over 20 minutes. Stir the solution at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Add diethyl oxalate (2.1 mL, 15.6 mmol) dropwise to the dianion solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fused 1,2-oxazin-6-one derivative.
-
Conclusion
This compound stands as a powerful and versatile intermediate in synthetic organic chemistry. The Beckmann rearrangement provides a reliable and scalable route to azacyclononan-2-one, a key monomer for the production of Nylon-8 and a valuable building block for further synthetic elaboration. Furthermore, alternative reactivity, such as the formation of fused oxazinones via dianion chemistry, highlights the potential for creating diverse and complex nitrogen-containing heterocycles from this simple precursor. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers exploring the rich chemistry of this C8 synthon.
References
-
Yamamoto, H., Komeda, M., Ozaki, A., & Sugimoto, T. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. ResearchGate. Available at: [Link]
-
Yamamoto, H., Komeda, M., Ozaki, A., & Sugimoto, T. (2015). Low Environmental Load Process for the Beckmann Rearrangement of Cycloalkanone Oximes by Brønsted Acid Catalyst with Cobalt Salts. ResearchGate. Available at: [Link]
-
Gawande, M. B., & Jayaram, R. V. (2011). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 3(4), 839-851. Available at: [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Latvian Institute of Organic Synthesis. Available at: [Link]
-
Journal of Scientific and Innovative Research. (2021). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. JSIR. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of Functionalized Heterocycles by Cyclization Reactions of Oxime and Hydrazone 1,4-Dianions. ChemInform. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 4, 2026, from [Link]
-
Al-Rawi, J. M. A., & Yousif, E. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Physical Sciences, 7(4), 1-6. Available at: [Link]
-
Liu, Y., et al. (2020). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 4, 2026, from [Link]
- Fitt, J. J., & Prasad, K. (1997). METHOD FOR PREPARING φ-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES. Google Patents. (Patent No. WO1997010197A1).
-
Taleb, M., & Firoozi, T. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 9(53), 31136-31165. Available at: [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. WO1997010197A1 - METHOD FOR PREPARING Ï-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. arpgweb.com [arpgweb.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude Cyclooctanone Oxime by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of crude cyclooctanone oxime via recrystallization. The protocol herein is designed to be a self-validating system, grounded in the fundamental principles of solubility and crystal lattice formation. By explaining the causality behind each experimental step, this guide empowers researchers to not only execute the procedure effectively but also to troubleshoot and adapt the methodology for related compounds. We will delve into the critical aspects of solvent selection, the mechanics of the recrystallization process, and the subsequent characterization of the purified product.
Introduction: The Imperative for Purity
This compound is a key intermediate in various synthetic pathways, including the production of caprolactam, a precursor to Nylon 8. The purity of this oxime is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised integrity of the final product. Recrystallization stands as a powerful and widely adopted technique for the purification of nonvolatile organic solids like this compound[1]. The core principle of recrystallization is elegant in its simplicity: it exploits the differences in solubility between the compound of interest and its impurities in a given solvent at varying temperatures[2][3].
The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities are either left behind in the cooled solvent (the mother liquor) or are removed during an initial hot filtration step if they are insoluble in the hot solvent[1][3].
Foundational Principles: The Science of Recrystallization
A successful recrystallization hinges on the meticulous selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve the compound sparingly at room temperature but readily at higher temperatures[1][2][3]. This differential solubility is the primary driving force for obtaining a high recovery of purified crystals upon cooling.
Key Solvent Selection Criteria:
-
High Temperature Coefficient of Solubility: The solvent must effectively dissolve the this compound when hot and have poor solubility when cold to maximize crystal recovery[1][2].
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot gravity filtration)[1][3].
-
Chemical Inertness: The solvent must not react with the this compound[1].
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying phase[1].
-
Safety and Cost: The solvent should be non-flammable, non-toxic, and economical[1].
For oximes, alcoholic solvents are often a good starting point. A common and effective solvent for the recrystallization of related oximes is aqueous ethanol[4][5][6]. This suggests that a similar solvent system could be effective for this compound. Small-scale solubility tests are always recommended to confirm the optimal solvent or solvent mixture.
Material and Equipment
Materials:
-
Crude this compound
-
Recrystallization Solvents (e.g., Ethanol, Water, Hexane, Ethyl Acetate)
-
Activated Charcoal (decolorizing agent, if needed)
-
Boiling Chips
Equipment:
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring Capability
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Filter Paper
-
Glass Funnel (for gravity filtration)
-
Watch Glass
-
Spatula
-
Melting Point Apparatus
-
Analytical Balance
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the systematic procedure for the purification of crude this compound.
Step 1: Solvent Selection (Small-Scale Trial)
Before committing the bulk of the crude material, it is crucial to perform small-scale solubility tests to identify the optimal solvent.
-
Place approximately 50-100 mg of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, 95% ethanol, hexane, ethyl acetate) dropwise at room temperature, agitating after each addition. Observe the solubility. The ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent in small increments until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good quantity of crystals upon cooling is the most suitable candidate for the bulk recrystallization.
Step 2: Dissolution of the Crude Product
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip to ensure smooth boiling.
-
Add the chosen recrystallization solvent to a separate beaker and bring it to a boil on a hot plate.
-
Carefully and slowly add the hot solvent to the Erlenmeyer flask containing the crude oxime while gently swirling or stirring. Add just enough hot solvent to completely dissolve the solid[7]. An excess of solvent will reduce the final yield[7].
Step 3: Hot Gravity Filtration (If Necessary)
If insoluble impurities are present in the hot solution, they must be removed before crystallization.
-
Pre-heat a glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization during filtration[7].
-
Place a piece of fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the receiving flask.
Step 4: Crystallization
-
Cover the mouth of the Erlenmeyer flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities[8].
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[7].
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains soluble impurities[7]. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.
Step 6: Drying and Characterization
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the Büchner funnel.
-
Transfer the crystals to a pre-weighed watch glass and dry them thoroughly in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent[7].
-
Once completely dry, weigh the purified this compound to determine the percent recovery.
-
Determine the melting point of the purified crystals. Pure this compound has a reported melting point in the range of 34-44°C[9][10][11]. A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.
Data Presentation and Expected Results
| Parameter | Expected Value/Observation | Reference |
| Appearance | White to pale cream crystalline powder | [9] |
| Melting Point (Purified) | 34.0-44.0 °C | [9][10] |
| Molecular Formula | C₈H₁₅NO | [9][10] |
| Molecular Weight | 141.21 g/mol | [10] |
| Purity (by GC, if available) | ≥98.0% | [9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was added. - The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.[7] |
| Oiling Out | - The solution is cooling too rapidly. - The concentration of the solute is too high. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete initial synthesis. | - Use the minimum amount of boiling solvent necessary. - Ensure the funnel and receiving flask are pre-heated for hot filtration.[7] |
| Broad or Depressed Melting Point | - Incomplete removal of impurities. - Solvent trapped in the crystals. | - Perform a second recrystallization. - Ensure the crystals are thoroughly dried.[7] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled[10]. Avoid contact with skin and eyes[10].
-
Be aware of the flammability of organic solvents and keep them away from open flames and hot surfaces.
Visualization of the Workflow
Caption: Workflow for the Purification of this compound.
Concluding Remarks
The protocol detailed in this application note provides a robust and reliable method for the purification of crude this compound. By understanding the underlying principles of recrystallization and adhering to the procedural steps, researchers can consistently obtain a high-purity product suitable for downstream applications in drug development and materials science. The key to success lies in careful solvent selection, controlled cooling rates, and meticulous handling throughout the process.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
This compound | CAS 1074-51-7. (n.d.). Chemical Suppliers. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Oximes. (2014). Sciencemadness.org. Retrieved from [Link]
-
An efficient one pot synthesis of oxime by classical method. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. A16672.09 [thermofisher.com]
- 10. This compound | CAS 1074-51-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. This compound, 98+% | Fisher Scientific [fishersci.ca]
Application Note: A Multi-faceted Analytical Approach for Monitoring the Synthesis of Cyclooctanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for monitoring the synthesis of cyclooctanone oxime, a key intermediate in various chemical industries. We present a multi-pronged approach employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This application note provides not only step-by-step protocols but also the scientific rationale behind the selection of these techniques, enabling researchers to ensure reaction completion, identify potential impurities, and guarantee the quality of the final product. The protocols described herein are designed to be self-validating, promoting the highest standards of scientific integrity.
Introduction: The Synthesis of this compound
This compound is a crucial precursor, notably in the production of caprolactam, the monomer for Nylon-8. Its synthesis is most commonly achieved through the oximation of cyclooctanone with hydroxylamine, typically from hydroxylamine hydrochloride in the presence of a base.[1][2] The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of cyclooctanone, followed by dehydration to form the oxime.
Given the importance of this intermediate, rigorous in-process monitoring is essential to optimize reaction conditions, maximize yield, and minimize the formation of impurities. Key process parameters to monitor include the consumption of the starting material (cyclooctanone), the formation of the desired product (this compound), and the potential emergence of byproducts.
Key Reaction and Potential Side Reactions:
-
Main Reaction (Oximation): Cyclooctanone reacts with hydroxylamine to form this compound.
-
Incomplete Reaction: Residual unreacted cyclooctanone may remain.[3]
-
Side Reaction (Beckmann Rearrangement): Under certain conditions, particularly in the presence of acid catalysts, this compound can undergo a Beckmann rearrangement to form 2-azacyclononanone (the corresponding lactam).[4][5][6]
-
Isomer Formation: this compound can exist as conformational isomers.[1]
This guide provides a suite of validated analytical techniques to effectively monitor these critical aspects of the synthesis.
Analytical Methodologies: A Quadripartite Strategy
A combination of chromatographic and spectroscopic techniques offers a comprehensive view of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for monitoring the disappearance of the relatively volatile cyclooctanone and the appearance of this compound.[3][7] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[8]
Protocol: GC-MS Analysis of this compound Synthesis
Objective: To separate and identify cyclooctanone, this compound, and potential volatile byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Materials:
-
GC column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Sample solvent: Dichloromethane or ethyl acetate.
Procedure:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing with a dilute acid or base).
-
Extract the organic components with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters:
Data Interpretation:
-
Cyclooctanone: Identify by its characteristic retention time and mass spectrum (Molecular Ion: m/z 126).
-
This compound: Identify by its characteristic retention time and mass spectrum (Molecular Ion: m/z 141).[7][9]
-
Impurities: Analyze other peaks for potential byproducts by comparing their mass spectra with library data.
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
HPLC with UV detection is an excellent method for quantifying the components of the reaction mixture, especially for less volatile compounds or for achieving high-resolution separation.[3][10] A reverse-phase C18 column is commonly employed for this purpose.[11]
Protocol: HPLC Analysis of this compound Synthesis
Objective: To quantify the concentration of cyclooctanone and this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
HPLC column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Sample solvent: Mobile phase.
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the GC-MS protocol, but dissolve the final extract in the mobile phase.
-
-
HPLC Parameters:
-
Calibration:
-
Prepare standard solutions of pure cyclooctanone and this compound at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Data Interpretation:
-
Calculate the concentration of cyclooctanone and this compound in the reaction sample by comparing their peak areas to the respective calibration curves.
-
Monitor the decrease in the cyclooctanone peak and the increase in the this compound peak over time to determine the reaction kinetics and endpoint.
Fourier-Transform Infrared (FTIR) Spectroscopy: For Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample.[12] It is particularly useful for confirming the conversion of the carbonyl group (C=O) of cyclooctanone to the oxime group (C=N-OH).[13][14]
Protocol: FTIR Analysis of Reaction Progress
Objective: To confirm the disappearance of the carbonyl group and the appearance of the oxime functional group.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Acquire a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
Place a small drop of the reaction mixture directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Monitor the disappearance of the strong C=O stretching band of cyclooctanone, typically around 1700-1725 cm⁻¹.
-
Monitor the appearance of the C=N stretching band of the oxime, typically in the region of 1620-1680 cm⁻¹.[15]
-
Observe the appearance of the broad O-H stretching band of the oxime, typically in the range of 3100-3300 cm⁻¹.[12]
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Status during Reaction |
| Carbonyl (C=O) | ~1700-1725 | Disappears |
| Oxime (C=N) | ~1620-1680 | Appears |
| Hydroxyl (O-H) | ~3100-3300 (broad) | Appears |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of the starting materials, products, and any significant impurities.[1][13][15]
Protocol: NMR Analysis of this compound
Objective: To confirm the structure of the product and identify any major impurities.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Work up a small sample of the reaction mixture to isolate the organic components.
-
Dissolve the dried residue in a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
¹H NMR: Look for the disappearance of the signals corresponding to the α-protons of cyclooctanone and the appearance of new signals for the protons in this compound. The oxime proton (-OH) will typically appear as a broad singlet.[15]
-
¹³C NMR: The most significant change will be the disappearance of the carbonyl carbon signal of cyclooctanone (typically >200 ppm) and the appearance of the C=N carbon signal of the oxime (typically in the range of 150-165 ppm).
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the analytical data, it is crucial to validate the chosen methods.[16][17] Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: Workflow for the synthesis and analytical monitoring of this compound.
Conclusion
The synthesis of this compound requires careful monitoring to ensure high yield and purity. The integrated analytical approach presented in this application note, combining GC-MS, HPLC, FTIR, and NMR, provides a robust framework for researchers and process chemists. By implementing these validated methods, scientists can gain a comprehensive understanding of their reaction, leading to improved process control, higher quality products, and more efficient development timelines.
References
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Swairi, A. and Bawa, R., 2019. Synthesis of some alicyclic oximes. Academic Research Publishing Group. [Link]
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Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes - Analyst (RSC Publishing). (2019-07-01). [Link]
-
Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a - ResearchGate. [Link]
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Cyclooctanone, oxime | C8H15NO | CID 136841 - PubChem. [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]
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Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]
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Beckmann rearrangement - Wikipedia. [Link]
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Analytical Methods Validation - Pharmaceutical Technology. [Link]
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Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column - SIELC Technologies. [Link]
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Validation of Analytical Methods and Laboratory Procedures for Chemical Measurements. Arh Hig Rada Toksikol. 1998 Dec;49(4):355-70. [Link]
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The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]
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Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Publishing. [Link]
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Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science and Engineering Technology. (2024-04-04). [Link]
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Beckmann Rearrangement - Master Organic Chemistry. [Link]
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Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
(PDF) Validation of analytical methods - ResearchGate. [Link]
-
IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...) - ResearchGate. [Link]
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Cyclohexanone Oxime Synthesis: Lab Procedure - Studylib. [Link]
-
Reactions of this compound Tosylate with Organolithium Reagents1a | The Journal of Organic Chemistry - ACS Publications. [Link]
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Figure 1. 15 N CP/MAS NMR spectra of pure 15 N-cyclohexanone oxime (a),... - ResearchGate. [Link]
-
Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. [Link]
-
Cyclooctanone, oxime - the NIST WebBook. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina - Research Journal of Pharmacy and Technology. [Link]
-
Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Chemistry of Heterocyclic Compounds. [Link]
-
Beckmann Rearrangement of Cyclohexanone Oxime in a Microreactor Setup with Internal Recirculation - Sci-Hub. [Link]
-
Organic Process Technology Valuation: Cyclohexanone Oxime Syntheses | Request PDF. [Link]
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Application Notes & Protocols for the Production of Cyclooctanone Oxime: A Guide to Laboratory Synthesis and Industrial Scale-Up
Introduction
Cyclooctanone oxime is a pivotal chemical intermediate, primarily serving as the direct precursor to laurolactam. Through a classic yet industrially significant Beckmann rearrangement, the oxime is transformed into laurolactam, the monomer for the high-performance engineering polymer, Polyamide 12 (Nylon-12).[1][2][3] The unique properties of Nylon-12, such as low water absorption, high dimensional stability, and excellent chemical resistance, make it indispensable in demanding applications, including automotive components, industrial tubing, and performance textiles.
This document provides a detailed guide for researchers and chemical engineers, outlining the synthesis and purification of this compound and its subsequent conversion to laurolactam. We will bridge the gap between bench-scale laboratory protocols and the critical considerations required for a successful and safe industrial scale-up. The narrative emphasizes the underlying chemical principles, process optimization, and robust safety management essential for handling the associated reagents and reaction conditions.
Part 1: Synthesis of this compound
The oximation of cyclooctanone can be achieved through several routes. The traditional method involves reaction with a hydroxylamine salt, which is reliable and well-documented. Modern approaches, such as catalytic ammoximation, offer a "greener" alternative by minimizing salt by-products.
Protocol 1: Oximation using Hydroxylamine Sulfate (HAS)
This method relies on the reaction of cyclooctanone with hydroxylamine, which is typically generated in situ from a stable salt like hydroxylamine sulfate ((NH₃OH)₂SO₄).[4] The reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to form the oxime.[5]
Reaction Scheme: C₈H₁₄O + (NH₃OH)₂SO₄ → C₈H₁₄NOH + H₂SO₄ + H₂O
The sulfuric acid liberated during the reaction must be neutralized to maintain an optimal pH (typically between 5 and 8) to drive the reaction to completion and prevent acid-catalyzed side reactions or hydrolysis of the product.[4][6]
Detailed Laboratory Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and two separate addition funnels for the hydroxylamine solution and a neutralizing base.
-
Charge Reactants:
-
Charge cyclooctanone (1.0 molar equivalent) into the reactor.
-
Prepare an aqueous solution of hydroxylamine sulfate (e.g., 1.1 molar equivalents of NH₂OH). The use of a slight excess of hydroxylamine helps ensure complete conversion of the ketone.[7]
-
-
Initiate Reaction: Begin vigorous stirring and heat the reactor contents to the target temperature (e.g., 70-90°C).
-
Controlled Addition:
-
Simultaneously and slowly, add the hydroxylamine sulfate solution and a neutralizing base (e.g., 20-25% aqueous ammonia or sodium hydroxide solution) to the reactor.
-
Causality: The controlled, simultaneous addition is critical. It maintains a stable pH in the optimal range, preventing the accumulation of free acid which could lower the yield. The rate of addition should be managed to control the reaction exotherm.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of cyclooctanone using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-3 hours), stop the heating and allow the mixture to cool.
-
The this compound, being less soluble in water, may precipitate upon cooling or can be extracted with a suitable organic solvent (e.g., toluene).
-
Separate the organic phase. Wash it with water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Catalytic Ammoximation (Green Chemistry Approach)
Ammoximation is an elegant, single-step process that combines ammonia, an oxidizing agent (typically hydrogen peroxide), and the ketone in the presence of a catalyst.[8] Titanium silicalite-1 (TS-1) is a highly effective catalyst for this transformation, forming hydroxylamine in situ which then reacts with the ketone.[8][9] This route avoids the formation of large quantities of ammonium sulfate by-product, a major drawback of the HAS method.[8]
Reaction Scheme (Simplified): C₈H₁₄O + NH₃ + H₂O₂ ---(TS-1 Catalyst)--> C₈H₁₄NOH + 2H₂O
Detailed Laboratory Protocol:
-
Reactor Setup: Use a high-pressure stainless-steel autoclave equipped with a gas inlet, liquid feed pump, mechanical stirrer (gas-entrainment impeller), and temperature/pressure controls.
-
Charge Reactants:
-
Charge the reactor with cyclooctanone, a solvent (e.g., t-butanol), and the TS-1 catalyst (typically 2-12% by weight of the reaction mixture).[10]
-
Seal the reactor and purge with nitrogen.
-
-
Reaction Conditions:
-
Controlled Addition: Begin the continuous, controlled feed of hydrogen peroxide (e.g., 30-50% aqueous solution) into the reactor. The molar ratio of H₂O₂ to cyclooctanone is typically kept between 1.0 and 1.3.[10]
-
Causality: The slow addition of H₂O₂ is crucial for safety and selectivity. It prevents the dangerous decomposition of hydrogen peroxide and minimizes non-selective oxidation side reactions.
-
-
Reaction Monitoring: Monitor the reaction for 30-100 minutes.[10] Progress can be tracked by analyzing the consumption of hydrogen peroxide or the formation of the oxime.
-
Work-up and Isolation:
-
After the reaction, cool the reactor and vent the excess ammonia.
-
Filter the hot reaction mixture to separate the TS-1 catalyst, which can be regenerated and recycled.[6]
-
The filtrate is an aqueous or solvent-based solution of this compound.
-
Cool the solution under controlled conditions to induce crystallization of the product.[10]
-
Isolate the crystals by filtration or centrifugation and dry under vacuum.
-
Part 2: The Beckmann Rearrangement to Laurolactam
The conversion of this compound to laurolactam is a classic acid-catalyzed intramolecular rearrangement.[1][11] In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, forming the lactam.
Protocol 3: Acid-Catalyzed Rearrangement
Strong acids, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), are traditionally used as both the catalyst and the reaction medium.[1][12]
Reaction Scheme: C₈H₁₄NOH ---(H₂SO₄/SO₃)--> C₁₂H₂₃NO (Laurolactam)
Detailed Laboratory Protocol:
-
Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a robust mechanical stirrer, thermocouple, and an addition funnel. Ensure the setup is protected from atmospheric moisture.
-
Charge Acid: Charge the reactor with oleum (e.g., 20% SO₃) and cool it to 0-5°C using a chiller.
-
Controlled Addition of Oxime: Slowly add the purified this compound to the cold, stirred oleum. The addition must be portion-wise or via a heated inlet if the oxime is molten, at a rate that maintains the internal temperature below a set limit (e.g., 25°C).
-
Causality: This step is highly exothermic and potentially hazardous. Slow addition into cold acid is a critical safety measure to dissipate heat and prevent a thermal runaway, which can lead to violent decomposition.[12]
-
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the target temperature (e.g., 85-120°C) and hold for a specified time until the rearrangement is complete.[13]
-
Quenching and Neutralization:
-
Cool the reaction mixture significantly.
-
In a separate, well-stirred, and cooled vessel containing water or crushed ice, slowly and carefully quench the reaction mixture.
-
Neutralize the acidic solution with a base, such as aqueous ammonia, while maintaining cooling. This will precipitate the crude laurolactam.
-
-
Isolation and Purification:
-
Filter the crude solid laurolactam.
-
The product can be purified by extraction into an organic solvent followed by distillation under high vacuum, or by recrystallization from a suitable solvent system.[1]
-
Part 3: Key Scale-Up Considerations
Transitioning from the laboratory bench to pilot or industrial scale introduces significant challenges that must be proactively addressed.
Data Presentation: Process Parameter Comparison
| Parameter | Lab Scale (100g) | Pilot/Industrial Scale (1000kg+) | Key Considerations for Scale-Up |
| Reactor Type | Jacketed Glass Reactor | Glass-lined or Stainless Steel Reactor | Material compatibility with corrosive reagents (oleum), pressure rating for ammoximation. |
| Heat Transfer | High surface-area-to-volume ratio, easy heat dissipation. | Low surface-area-to-volume ratio, critical need for efficient cooling. | Jacket cooling, internal cooling coils, external heat exchangers. Perform calorimetric studies (DSC, RC1) to understand thermal hazards.[14] |
| Mass Transfer | Efficient mixing with magnetic or overhead stirrer. | Potential for poor mixing, localized "hot spots," and concentration gradients. | Baffle design, impeller type (e.g., Rushton turbine, Pfaudler retreat curve), and agitation speed are critical for homogeneity.[14] |
| Reactant Addition | Manual addition via funnel. | Automated, metered pumping systems. | Precise control of addition rates is essential for managing exotherms and ensuring stoichiometric balance. Use of mass flow controllers. |
| pH Control | Manual monitoring and base addition. | In-line, real-time pH probes and automated dosing loops. | Prevents deviations from the optimal pH range, which can drastically affect yield and impurity profiles. |
| Solid Handling | Simple filtration (Büchner funnel). | Centrifuges, filter presses, heated transfer lines. | Product may solidify in lines; heated and insulated pipes are necessary.[6] Efficient solid-liquid separation and drying (e.g., vacuum tray dryer) are required. |
| Safety | Fume hood, standard PPE. | Process hazard analysis (PHA), HAZOP studies, rupture discs, emergency venting, quench systems. | Management of highly exothermic reactions and hazardous materials (oleum, H₂O₂) requires robust engineered safety controls.[12] |
Visualization of the Production Workflow
The following diagram illustrates the integrated workflow from cyclooctanone to purified laurolactam.
Caption: Integrated workflow for Laurolactam production.
Part 4: Safety and Hazard Management
The production of this compound and laurolactam involves significant hazards that require stringent safety protocols.
-
Hydroxylamine Sulfate (HAS): While stable as a salt, hydroxylamine itself is unstable. HAS can undergo highly exothermic decomposition at elevated temperatures (above 138°C), a reaction that can be catalyzed by metals, especially copper. Ensure reactors are free from contaminants and that temperature limits are strictly respected.
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. The Beckmann rearrangement using oleum is highly exothermic. A loss of cooling during the oxime addition can lead to a thermal runaway with rapid gas evolution and a potential reactor over-pressurization.[12] Robust cooling systems and emergency pressure relief are mandatory.
-
Hydrogen Peroxide (H₂O₂): Concentrated H₂O₂ is a strong oxidizer. Its decomposition can be catalyzed by trace metals, leading to rapid oxygen release and pressure build-up. Materials of construction must be carefully selected (e.g., specific grades of stainless steel or glass).
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical splash goggles, face shields, and flame-retardant lab coats are required. For large-scale operations, fully enclosed chemical suits with supplied air may be necessary.
Visualization of the Oximation Reaction Logic
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- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in the Beckmann Rearrangement of Cyclooctanone Oxime
Welcome to our dedicated technical support guide for the Beckmann rearrangement of cyclooctanone oxime. This resource is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of ω-cyclooctyllactam (caprylolactam), a key monomer for Nylon 8 production. We will address common experimental challenges in a direct question-and-answer format, focusing on the chemical principles behind byproduct formation and providing actionable troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My primary byproduct is an unsaturated nitrile. What is causing this, and how can I suppress its formation?
A1: You are likely observing Beckmann fragmentation, a common side reaction that competes with the desired rearrangement.
The Beckmann rearrangement proceeds through a nitrilium ion intermediate, which is then captured by water to form the lactam.[1][2] However, if the substrate has structural features that can stabilize a positive charge at the α-carbon, a fragmentation pathway can become dominant, leading to the formation of a nitrile and a carbocation.[3][4] While this compound doesn't have a quaternary α-carbon that strongly promotes this, harsh reaction conditions can still favor fragmentation.
Causality & Mechanism:
-
Harsh Acidity & High Temperature: Strongly acidic conditions (e.g., concentrated sulfuric acid, oleum) and high temperatures provide the energy needed to drive the C-C bond cleavage required for fragmentation.[5][6]
-
Carbocation Stability: The fragmentation pathway involves the formation of a carbocationic species. While a primary carbocation is generally unstable, under forcing conditions, this pathway can still be activated.
Troubleshooting & Optimization:
-
Solution 1: Lower the Reaction Temperature. This is the most straightforward approach. By reducing the thermal energy of the system, you can often disfavor the higher activation energy pathway of fragmentation.[6]
-
Solution 2: Employ Milder, More Selective Catalysts. The traditional use of oleum or concentrated sulfuric acid is often the primary cause of byproduct formation.[7][8] Modern methods offer significantly higher selectivity.
-
Lewis Acid Systems: Combinations of cobalt salts and Lewis acids (e.g., Yb(OTf)₃) have been shown to effectively catalyze the rearrangement under mild conditions, reducing undesirable byproducts.[9]
-
Organocatalysts: Boronic acid systems can serve as true organocatalysts for the rearrangement under ambient conditions, offering a gentle alternative to strong acids.[10]
-
Activating Agents: Reagents like p-toluenesulfonyl chloride (TsCl), phosphorus pentachloride (PCl₅), or cyanuric chloride activate the oxime hydroxyl group, turning it into a better leaving group and allowing the rearrangement to proceed under much milder conditions that do not favor fragmentation.[3][10]
-
Caption: A logical workflow for diagnosing low reaction yields.
Q3: The reaction is not proceeding to completion, even after an extended time. How can I improve conversion?
A3: Incomplete conversion typically points to insufficient catalyst activity or non-optimal reaction conditions.
The energy barrier for the rearrangement must be overcome for the reaction to proceed efficiently. If the catalyst is not active enough or the temperature is too low, the reaction will stall.
Troubleshooting & Optimization:
-
Solution 1: Increase Catalyst Loading. For catalytic systems, a modest increase in the catalyst-to-substrate ratio can often improve conversion rates. However, be cautious, as excessive catalyst can sometimes promote side reactions. [6]* Solution 2: Switch to a More Potent Catalyst System. If a mild catalyst is proving ineffective, a more powerful activating agent may be required. For example, switching from a simple Brønsted acid to a system like cyanuric chloride/ZnCl₂ or PCl₅ might be necessary. [3][11]* Solution 3: Optimize Reaction Temperature. A controlled increase in temperature can significantly accelerate the reaction rate. Monitor the reaction closely by TLC or GC/MS to ensure that the increased temperature does not begin to favor byproduct formation.
-
Solution 4: Consider Solvent Effects. The choice of solvent can influence the reaction. Aprotic solvents are common for rearrangements involving activated oxime esters. [11]For some newer catalytic systems, specific solvents like acetonitrile have been shown to be beneficial. [12]
Data Summary & Recommended Protocol
For a clear comparison, the following table summarizes various catalytic systems and their general performance in the Beckmann rearrangement of cyclic oximes.
| Catalyst System | Typical Conditions | Advantages | Potential Drawbacks |
| H₂SO₄ / Oleum | High concentration, 80-120 °C | Inexpensive, powerful | Low selectivity, significant byproduct formation (fragmentation, sulfonation), corrosive, large waste stream. [7][8] |
| PCl₅, SOCl₂ | Aprotic solvent, 0 °C to RT | High conversion, milder than oleum | Stoichiometric use, generates corrosive byproducts. [3] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile, RT | Catalytic, very mild conditions, high selectivity | Requires co-catalyst, may be substrate-dependent. [3] |
| CoCl₂ / Yb(OTf)₃ | Acetonitrile, 60 °C | Catalytic, mild conditions, good yields, reduces byproducts | Requires co-catalyst system, metal catalysts can be expensive. [9] |
| Solid Acids (e.g., Zeolites) | Vapor or liquid phase, high temp. | Reusable, environmentally friendly | Can require high temperatures, potential for catalyst deactivation. [8][13] |
Experimental Protocol: Mild Beckmann Rearrangement Using a Co-Catalyst System
This protocol is based on methodologies reported to afford high yields of lactams with minimal byproducts. [9] Reagents & Equipment:
-
This compound (1.0 eq)
-
Cobalt(II) chloride (CoCl₂, 0.1 eq)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 eq)
-
Anhydrous acetonitrile (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Reaction Setup: To the round-bottom flask, add this compound (1.0 eq), cobalt(II) chloride (0.1 eq), and ytterbium(III) trifluoromethanesulfonate (0.1 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting oxime is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure ω-cyclooctyllactam.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]
-
BYJU'S. Beckmann Rearrangement. [Link]
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RSC Publishing. Nucleophile-intercepted Beckmann fragmentation reactions. [Link]
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J-Stage. The Reaction Pathways of the Beckmann Rearrangement and Fragmentation of Oximes. [Link]
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Organic Chemistry Portal. Beckmann Rearrangement. [Link]
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Patsnap Eureka. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime. [Link]
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National Institutes of Health. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. [Link]
-
Iowa State University Digital Repository. Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]
-
ResearchGate. Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids. [Link]
- Google Patents. CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
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RSC Publishing. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
OSTI.GOV. FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. [Link]
-
ResearchGate. Results of Beckmann rearrangement of cyclohexanone oxime to caprolactam. [Link]
-
Wikipedia. Cyclohexanone oxime. [Link]
-
ResearchGate. Beckmann rearrangement of this compound (3) using cobalt salts.... [Link]
-
RSC Publishing. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. [Link]
-
YouTube. Beckmann Rearrangement - Oxime Conversion to Amide Mechanism. [Link]
- Google Patents. CN103073405A - Method for catalyzing hydrolysis reaction of cyclohexanone-oxime in acidic ionic liquid.
-
National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes. [Link]
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SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Chem-Station. Beckmann Rearrangement. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
-
Chemistry Stack Exchange. What is abnormal Beckmann rearrangement?. [Link]
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- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime - Google Patents [patents.google.com]
Cyclooctanone Oxime Synthesis: A Technical Support Guide for Maximizing Yield and Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of cyclooctanone oxime. Drawing upon established chemical principles and field-proven insights, this guide is designed to help you navigate common experimental challenges, optimize reaction conditions, and ultimately improve both the yield and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting sections where appropriate.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base.[1] This condensation reaction is typically carried out in a polar solvent, such as ethanol, and often involves refluxing the mixture to drive the reaction to completion.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in this compound synthesis can stem from several factors. The most common culprits include suboptimal pH, incorrect reaction temperature, inefficient mixing, or product loss during the workup and purification stages.[3] Each of these factors is critical for ensuring the reaction proceeds efficiently.
Q3: I'm observing multiple spots on my TLC plate. What are the potential impurities?
The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. Potential impurities in this compound synthesis include unreacted cyclooctanone, conformational isomers of the oxime, and byproducts from side reactions like the Beckmann rearrangement, which can lead to the formation of 2-azacyclononanone (a lactam).[1][4][5]
Q4: Can I use hydroxylamine instead of hydroxylamine hydrochloride?
While hydroxylamine is the reactive species, it is less stable and can be explosive.[6] Hydroxylamine hydrochloride is a stable salt that is safer to handle and is commonly used in laboratory settings.[6] When using the hydrochloride salt, a base must be added to the reaction mixture to liberate the free hydroxylamine.[3]
Q5: Is it possible to synthesize this compound without a solvent?
Yes, solventless methods, often referred to as "grindstone chemistry," have been developed for the synthesis of oximes.[7] These methods involve grinding the reactants (ketone, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃) together at room temperature, offering a greener alternative by minimizing waste.[7]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, step-by-step approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
A lower than expected yield is one of the most frequent challenges. The following troubleshooting workflow can help identify and rectify the root cause.
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tekniskt supportcenter: Stabilitet och nedbrytning av cyklooktanonoxim
Anslaget av en erfaren applikationsforskare, är denna guide utformad för att ge dig, forskare, vetenskapsmän och yrkesverksamma inom läkemedelsutveckling, en djupgående teknisk resurs för att navigera i komplexiteten kring stabiliteten och nedbrytningsvägarna för cyklooktanonoxim.
Välkommen till vårt tekniska supportcenter. Denna resurs är strukturerad som en serie felsökningsguider och vanliga frågor för att direkt ta itu med de specifika utmaningar du kan stöta på under dina experiment med cyklooktanonoxim. Vårt mål är att ge dig inte bara protokoll, utan också den kausala logiken bakom dem, vilket säkerställer att dina experiment är både framgångsrika och vetenskapligt sunda.
Avsnitt 1: Felsökningsguide – Diagnostisera och lösa experimentella problem
Det här avsnittet är utformat för att hjälpa dig att snabbt diagnostisera och åtgärda problem som uppstår under hantering, lagring eller användning av cyklooktanonoxim.
Problem 1: Mitt cyklooktanonoximprov har ändrat färg från vitt till gult/brunt.
Svar:
En färgförändring är en primär visuell indikator på nedbrytning.[1] Orsaken är vanligtvis exponering för en eller flera stressfaktorer.
-
Grundorsaksanalys:
-
Ljus exponering: Oxime är känsliga för ljus, särskilt UV-strålning, vilket kan initiera fotokemisk nedbrytning.[1] Denna väg kan leda till komplexa reaktioner, inklusive N-OH-bindningsklyvning.
-
Termisk stress: Förhöjda temperaturer påskyndar nedbrytningshastigheten. Även om vissa datablad kan föreslå lagring vid omgivningstemperatur, är detta inte idealiskt för långsiktig stabilitet.[1][2]
-
Oxidation: Exponering för luft (syre) över tid kan leda till oxidativ nedbrytning.
-
-
Felsökningsarbetsflöde:
Bildtext: Felsökningsarbetsflöde för missfärgat cyklooktanonoximprov.
-
Valideringssteg: Innan du använder ett missfärgat prov, även om det är brådskande, rekommenderas det starkt att verifiera dess renhet med en lämplig analytisk metod som GC-MS för att identifiera och kvantifiera eventuella föroreningar.[1]
Problem 2: Jag observerar en oväntad topp i min kromatografiska analys (HPLC/GC) som motsvarar cyklooktanon.
Svar:
Detektionen av cyklooktanon, modermaterialet, pekar nästan alltid på hydrolys av oximbindningen.
-
Mekanistisk förklaring: Oximer kan genomgå syrakatalyserad hydrolys för att återgå till motsvarande keton (cyklooktanon) och hydroxylamin.[3][4][5][6] Denna reaktion är reversibel men kan drivas framåt av närvaron av vatten och sura förhållanden.
-
Potentiella källor till kontaminering:
-
Sura lösningsmedel/reagens: Användning av sura lösningsmedel eller oavsiktlig introduktion av sura föroreningar kan katalysera hydrolys.
-
Vatten i lösningsmedel: Användning av icke-vattenfria lösningsmedel kan ge det nödvändiga vattnet för reaktionen.
-
Långtidsförvaring i lösning: Vattenlösningar av oximer har begränsad stabilitet. Även om en studie på det närbesläktade cyklohexanonoximet visade stabilitet i en vattenlösning vid 5°C i upp till 4 veckor när det skyddades från ljus, kan hydrolys fortfarande inträffa, särskilt vid rumstemperatur eller i närvaro av syra.[1][7]
-
-
Förebyggande åtgärder:
-
Använd alltid färskberedda lösningar.
-
Säkerställ att lösningsmedel är av hög renhet och vattenfria, särskilt för icke-vattenhaltiga reaktioner.
-
Om du arbetar i ett buffrat system, se till att pH är stabilt och helst nära neutralt eller svagt basiskt om det är kompatibelt med din reaktion.
-
Problem 3: Min reaktion gav en laktam (2-azacyklononanon) istället för den förväntade produkten.
Svar:
Bildandet av en laktam från en cyklisk oxim är det klassiska resultatet av en Beckmann-omlagring .[8][9]
-
Mekanistisk förklaring: I närvaro av en syrakatalysator (som svavelsyra, fosforsyra eller Lewis-syror) kan hydroxylgruppen i oximen protoneras och elimineras som vatten.[8][9][10] Detta utlöser en samordnad omlagring där den alkylgrupp som är anti-periplanar till den avgående hydroxylgruppen migrerar till kväveatomen. Den resulterande nitriliumjonen attackeras sedan av vatten för att ge laktamen efter tautomerisering.[9][11]
Bildtext: Förenklad mekanism för Beckmann-omlagringen.
-
Utlösande faktorer i ditt experiment:
-
Överdriven syra: Användning av starka syror som katalysatorer eller reagens.
-
Höga reaktionstemperaturer: Termisk energi kan övervinna aktiveringsbarriären för omlagringen, särskilt under sura förhållanden.
-
Vissa reagens: Reagens som tionylklorid, fosforpentaklorid eller till och med vissa Lewis-syror kan främja denna omlagring.[8]
-
-
Korrigerande åtgärder:
-
Undvik starkt sura förhållanden om Beckmann-omlagringen inte är önskvärd.
-
Utför reaktionen vid lägre temperaturer.
-
Välj reagens noggrant och överväg alternativa syntetvägar som inte är beroende av sur katalys.
-
Avsnitt 2: Vanliga frågor (FAQ) – Grundläggande kunskap och bästa praxis
F1: Vilka är de primära nedbrytningsvägarna för cyklooktanonoxim?
Svar: Cyklooktanonoxim kan brytas ned via flera viktiga vägar, beroende på de miljöförhållanden det utsätts för. De primära vägarna är:
-
Hydrolys: Återgång till cyklooktanon och hydroxylamin, främst katalyserad av syra och närvaro av vatten.[3][5]
-
Beckmann-omlagring: Syrakatalyserad omlagring för att bilda 2-azacyklononanon, en cyklisk amid (laktam).[8][10][12]
-
Fotokemisk nedbrytning: UV-ljus kan inducera klyvning av N-OH-bindningen eller en fotokemisk variant av Beckmann-omlagringen.[1]
-
Termisk nedbrytning: Höga temperaturer kan leda till ospecifik nedbrytning och bildandet av tjärliknande biprodukter.[13]
-
Oxidativ klyvning: Starka oxidationsmedel eller långvarig exponering för luft kan klyva oximen och ofta återbilda modersketonen.[14]
Bildtext: Primära nedbrytningsvägar för cyklooktanonoxim.
F2: Vilka är de optimala lagringsförhållandena för cyklooktanonoxim för att säkerställa långsiktig stabilitet?
Svar: För att maximera hållbarheten och bibehålla renheten hos cyklooktanonoxim, följ dessa riktlinjer:
-
Temperatur: Förvara i kylskåp vid 2°C till 8°C .[1] Detta är den mest kritiska faktorn för att minimera termisk nedbrytning.
-
Ljusskydd: Förvara i en bärnstensfärgad glasflaska eller en annan ogenomskinlig behållare för att skydda mot fotonedbrytning.[1]
-
Fuktskydd: Se till att behållaren är tätt försluten för att förhindra fuktupptag från atmosfären, vilket kan leda till hydrolys.
-
Atmosfär: För den högsta nivån av stabilitet, särskilt för referensstandarder, överväg att lagra under en inert atmosfär (t.ex. argon eller kväve) för att förhindra oxidation.[15]
F3: Hur kan jag kvantitativt bedöma stabiliteten hos mitt cyklooktanonoximprov?
Svar: En kvantitativ bedömning kräver en stabilitetsindikerande analytisk metod. En forcerad nedbrytningsstudie är standardmetoden inom läkemedelsutveckling och en bästa praxis inom forskning. Detta innebär att provet avsiktligt utsätts för stressförhållanden för att identifiera och kvantifiera potentiella nedbrytningsprodukter.
| Stresstillstånd | Typisk betingelse | Primär förväntad nedbrytning | Rekommenderad analytisk teknik |
| Syrahydrolys | 0.1 M HCl, 60°C, 24 timmar | Hydrolys (till cyklooktanon) | GC-MS, HPLC-UV |
| Basisk hydrolys | 0.1 M NaOH, 60°C, 24 timmar | Hydrolys | GC-MS, HPLC-UV |
| Oxidation | 3% H₂O₂, rumstemp., 24 timmar | Oxidativ klyvning | GC-MS, LC-MS |
| Termisk stress | 80°C, 48 timmar (torr värme) | Beckmann, ospecifik nedbrytning | GC-MS, HPLC-UV |
| Fotostabilitet | ICH Q1B-riktlinjer (UV/Vis-ljus) | Fotokemisk nedbrytning | HPLC-UV |
F4: Finns det några konformationsisomerer av cyklooktanonoxim jag bör vara medveten om?
Svar: Ja. Till skillnad från mindre cykliska oximer som de från cyklopentanon eller cyklohexanon, har cyklooktanringen tillräcklig flexibilitet för att existera som en blandning av konformationsisomerer.[16] En studie har rapporterat att cyklooktanonoxim kan existera som en blandning av två primära konformationsisomerer, med en som är dominerande (cirka 81%).[16] För de flesta applikationer är denna isomerism inte ett problem eftersom isomererna sannolikt kommer att interkonvertera snabbt i lösning. Men för högupplösta analytiska tekniker som NMR vid låga temperaturer eller kristallografiska studier är det en viktig faktor att beakta.[16]
Avsnitt 3: Experimentella protokoll
Protokoll: Forcerad nedbrytningsstudie av cyklooktanonoxim med GC-MS-analys
Detta protokoll beskriver ett systematiskt tillvägagångssätt för att utvärdera stabiliteten hos cyklooktanonoxim. Det är utformat för att vara ett självvaliderande system där frånvaron av nedbrytningsprodukter under kontrollförhållanden bekräftar systemets lämplighet.
1. Material:
-
Cyklooktanonoxim (hög renhet)
-
Metanol (HPLC-grad)
-
0.1 M saltsyra (HCl)
-
0.1 M natriumhydroxid (NaOH)
-
3% väteperoxid (H₂O₂)
-
Typ 1 avjoniserat vatten
-
GC-MS-system med en kapillärkolonn lämplig för polära föreningar (t.ex. DB-WAX eller motsvarande)
2. Beredning av stamlösning:
-
Väg noggrant upp cirka 10 mg cyklooktanonoxim.
-
Lös upp det i 10 mL metanol för att skapa en stamlösning på 1 mg/mL.
3. Forcerade nedbrytningsprocedurer:
-
Kontrollprov: Blanda 1 mL stamlösning med 1 mL metanol. Förvara i mörker vid 2-8°C.
-
Syrahydrolys: Blanda 1 mL stamlösning med 1 mL 0.1 M HCl. Inkubera vid 60°C i 24 timmar. Låt svalna och neutralisera med 0.1 M NaOH.
-
Basisk hydrolys: Blanda 1 mL stamlösning med 1 mL 0.1 M NaOH. Inkubera vid 60°C i 24 timmar. Låt svalna och neutralisera med 0.1 M HCl.
-
Oxidation: Blanda 1 mL stamlösning med 1 mL 3% H₂O₂. Förvara i mörker vid rumstemperatur i 24 timmar.
-
Termisk stress: Avdunsta 1 mL stamlösning till torrhet under en mild ström av kväve. Inkubera det fasta provet vid 80°C i 48 timmar. Låt svalna och återkonstituera i 2 mL metanol.
4. GC-MS-analys:
-
Instrumentparametrar (Exempel):
-
Injektortemperatur: 250°C
-
Bärargas: Helium, konstant flöde
-
Ugnstemperaturprogram: Starta vid 80°C, håll i 2 minuter, rampa sedan till 220°C med 10°C/min och håll i 5 minuter.[1]
-
Masspektrometer: Elektronjonisering (EI) -läge, skanningsområde m/z 35-350.
-
-
Procedur:
-
Injicera 1 µL av varje prov (kontroll, syra, bas, oxidativ, termisk) i GC-MS.
-
Identifiera cyklooktanonoxim och eventuella nedbrytningsprodukter genom deras retentionstider och masspektra.
-
5. Dataanalys:
-
Jämför kromatogrammen från de stressade proven med kontrollprovet.
-
Beräkna procentandelen kvarvarande cyklooktanonoxim i varje stressat prov genom att jämföra dess topparea med kontrollen.
-
Identifiera de stora nedbrytningsprodukterna genom att jämföra deras masspektra med spektralbibliotek (t.ex. NIST). Sök efter massan av cyklooktanon (m/z 126) och 2-azacyklononanon (m/z 141).
Referenser
-
Beckmann rearrangement of cyclooctanone oxime (6) by combined use of cobalt salts and Lewis acids a. ResearchGate. Tillgänglig på: --INVALID-LINK--
-
Beckmann rearrangement of this compound (3) using cobalt salts... ResearchGate. Tillgänglig på: --INVALID-LINK--
-
Methods for preventing the decomposition of Cyclopentanone oxime during storage. Benchchem. Tillgänglig på: --INVALID-LINK--
-
Analysis and characterization of impurities in Cyclopentanone oxime synthesis. Benchchem. Tillgänglig på: --INVALID-LINK--
-
This compound 1074-51-7 wiki. Molbase. Tillgänglig på: --INVALID-LINK--
-
This compound, min 98%, 10 grams. CP Lab Safety. Tillgänglig på: --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. Tillgänglig på: --INVALID-LINK--
-
Beckmann rearrangement. Wikipedia. Tillgänglig på: --INVALID-LINK--
-
Major metabolic pathway of cyclohexanone oxime. ResearchGate. Tillgänglig på: --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. Tillgänglig på: --INVALID-LINK--
-
SAFETY DATA SHEET. TCI Chemicals. Tillgänglig på: --INVALID-LINK--
-
Beckmann Rearrangement. Alfa Chemistry. Tillgänglig på: --INVALID-LINK--
-
Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. UCLA. Tillgänglig på: --INVALID-LINK--
-
TOX-50: Cyclohexanone Oxime. National Toxicology Program (NTP). Tillgänglig på: --INVALID-LINK--
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Tillgänglig på: --INVALID-LINK--
-
Cyclohexanone oxime. Wikipedia. Tillgänglig på: --INVALID-LINK--
-
Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques. Benchchem. Tillgänglig på: --INVALID-LINK--
-
Kinetics of the Oxidation of Cyclopentanone and Cyclooctanone by Cerium (IV). Material Science Research India. Tillgänglig på: --INVALID-LINK--
-
Cyclooctanone,2-chloro-, oxime (cas 10499-33-9) SDS/MSDS download. Guidechem. Tillgänglig på: --INVALID-LINK--
-
Stabilization method of cycloalkanone oxime. Patsnap Eureka. Tillgänglig på: --INVALID-LINK--
-
Cyclooctanone, oxime. PubChem. Tillgänglig på: --INVALID-LINK--
-
Method for catalyzing hydrolysis reaction of cyclohexanone-oxime in acidic ionic liquid. Google Patents. Tillgänglig på: --INVALID-LINK--
-
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Tillgänglig på: --INVALID-LINK--
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Tillgänglig på: --INVALID-LINK--
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PMC - NIH. Tillgänglig på: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 13. Stabilization method of cycloalkanone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 14. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. arpgweb.com [arpgweb.com]
effect of reaction conditions on the stereoselectivity of cyclooctanone oxime formation
Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stereoselectivity of cyclooctanone oxime formation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical strategies to control the isomeric composition of this crucial synthetic intermediate.
Introduction: The Challenge of Stereoisomerism in this compound
The formation of an oxime from a ketone like cyclooctanone introduces a C=N double bond, which can result in geometric isomers, commonly designated as E and Z. Unlike smaller cyclic ketones such as cyclopentanone or cyclohexanone, which typically yield a single, sterically favored oxime isomer, the conformational flexibility of the eight-membered ring in cyclooctanone allows for the formation of a mixture of stereoisomers.[1] This isomeric mixture can complicate subsequent reactions, such as the Beckmann rearrangement, where the stereochemistry of the oxime dictates the regioselectivity of the resulting lactam. Therefore, controlling the stereoselectivity of this compound formation is a critical aspect of synthetic design.
A study has shown that under mild reaction conditions, this compound is formed as a mixture of two conformational isomers in an approximate ratio of 81% for the major isomer and 19% for the minor isomer.[1] Computational analysis using the MM2 method suggests that the major isomer is the more thermodynamically stable of the two.[1] This guide will delve into how various reaction parameters can be manipulated to potentially alter this baseline isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: Why does cyclooctanone form a mixture of oxime isomers while smaller cyclic ketones do not?
A1: The formation of a mixture of stereoisomers in the case of this compound is attributed to the increased flexibility of the eight-membered ring compared to smaller rings like cyclopentane or cyclohexane.[1] In smaller, more rigid rings, there is a significant steric bias that strongly favors the formation of a single, less-strained isomer. The larger and more flexible cyclooctane ring can more easily accommodate the different spatial arrangements of the hydroxyl group relative to the ring, leading to the formation of a stable mixture of both E and Z (or conformational) isomers.
Q2: What are the primary factors that influence the stereoselectivity of this compound formation?
A2: The stereoselectivity of oxime formation is generally governed by the principles of kinetic and thermodynamic control. The key reaction conditions that can be manipulated to influence the isomer ratio include:
-
Temperature: Lower temperatures tend to favor the kinetically controlled product (the one that forms faster), while higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamically more stable product.
-
pH (Catalyst): The reaction is typically catalyzed by either acid or base. The catalyst can not only affect the rate of oxime formation but also the rate of interconversion between the E and Z isomers.
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to each isomer, thereby affecting the kinetic product ratio. It can also impact the relative stability of the final isomers.
-
Reaction Time: Shorter reaction times are more likely to yield the kinetic product, whereas longer reaction times allow for equilibration to the thermodynamic product.
Q3: How can I determine the E/Z isomer ratio of my this compound product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the E/Z isomer ratio of oximes.
-
¹H NMR: The chemical shifts of the protons on the carbon atoms alpha to the C=N bond are often different for the E and Z isomers due to the anisotropic effect of the C=N-OH group. By integrating the signals corresponding to each isomer, a quantitative ratio can be determined.
-
¹³C NMR: The chemical shifts of the carbon atoms of the C=N bond and the alpha-carbons will also differ between the two isomers.
-
2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for unambiguous assignment of the stereochemistry by identifying through-space interactions between the oxime's OH proton and nearby protons on the cyclooctane ring.
Q4: Is it possible to separate the E and Z isomers of this compound?
A4: Yes, separation of E and Z isomers of oximes is often achievable, although it can be challenging due to their similar physical properties. The most common methods include:
-
Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system can often resolve the two isomers.
-
Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective method for separation.
It is important to consider that interconversion between the isomers can sometimes occur during the separation process, especially if acidic or basic conditions or elevated temperatures are used.
Troubleshooting Guide: Controlling Stereoselectivity
This section provides practical advice for troubleshooting and optimizing the stereoselectivity of your this compound formation.
Issue 1: The observed isomer ratio is consistently the baseline 81:19, and I need to enrich the minor isomer.
Underlying Principle: The 81:19 ratio likely represents the product distribution under thermodynamic control or a kinetically controlled process with a low activation energy difference between the two pathways under "mild conditions". To favor the less stable (minor) isomer, you need to operate under kinetic control.
Troubleshooting Steps:
-
Lower the Reaction Temperature:
-
Rationale: At lower temperatures, the reaction is less likely to be reversible. If the activation energy for the formation of the minor isomer is lower than that of the major isomer, it will be formed preferentially at lower temperatures.
-
Action: Perform the reaction at 0°C or even lower temperatures (e.g., -20°C or -78°C). Monitor the reaction progress carefully, as the reaction rate will be significantly slower.
-
-
Shorten the Reaction Time:
-
Rationale: By stopping the reaction before it reaches equilibrium, you can trap the kinetically favored product.
-
Action: Set up a time-course experiment, taking aliquots at various intervals and analyzing the isomer ratio by NMR to determine the optimal time to quench the reaction.
-
-
Choice of Base:
-
Rationale: A bulky, non-equilibrating base might favor the formation of the kinetic product by deprotonating the hydroxylamine hydrochloride in a way that directs the nucleophilic attack to form the less stable isomer.
-
Action: Instead of a simple base like pyridine or sodium hydroxide, consider using a bulkier base such as potassium tert-butoxide at low temperatures.
-
Issue 2: My goal is to maximize the yield of the major (thermodynamically more stable) isomer.
Underlying Principle: To maximize the thermodynamically favored product, you need to ensure the reaction reaches equilibrium, allowing the initially formed mixture to convert to the most stable isomer.
Troubleshooting Steps:
-
Increase the Reaction Temperature:
-
Rationale: Higher temperatures provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, facilitating equilibration.
-
Action: Run the reaction at a higher temperature, such as refluxing in a suitable solvent (e.g., ethanol, isopropanol).
-
-
Increase the Reaction Time:
-
Rationale: Allowing the reaction to proceed for an extended period ensures that equilibrium is reached.
-
Action: Let the reaction stir for a longer duration (e.g., 12-24 hours) at an elevated temperature. Monitor the isomer ratio over time to confirm that it has stabilized.
-
-
Use an Equilibrating Catalyst:
-
Rationale: Both acids and bases can catalyze the interconversion of oxime isomers.
-
Action: Ensure a sufficient amount of an acid or base catalyst is present throughout the reaction to facilitate the equilibration process. For example, using hydroxylamine hydrochloride with a base like pyridine in a refluxing solvent is a common method.
-
Data Summary: Factors Influencing Stereoselectivity
| Reaction Condition | Effect on Isomer Ratio | Favors Kinetic Product (Potentially the Minor Isomer) | Favors Thermodynamic Product (Major Isomer) |
| Temperature | Higher temperature allows for equilibration. | Low Temperature (e.g., 0°C or below) | High Temperature (e.g., Reflux) |
| Reaction Time | Longer time allows for equilibration. | Short Reaction Time | Long Reaction Time |
| Catalyst | Can catalyze interconversion of isomers. | Use of a bulky, non-equilibrating base. | Use of an acid or base that facilitates equilibration. |
| Solvent Polarity | Can influence transition state energies. | This is system-dependent and requires experimental screening. | This is system-dependent and requires experimental screening. |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Baseline Conditions)
This protocol is based on the "mild reaction conditions" that have been reported to yield an 81:19 mixture of isomers.[1]
Materials:
-
Cyclooctanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or a tertiary amine base (e.g., triethylamine, pyridine)
-
Ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium hydroxide or the amine base (1.1 equivalents) in water or ethanol to the hydroxylamine hydrochloride solution, maintaining the temperature below 10°C.
-
To this solution, add cyclooctanone (1.0 equivalent) dropwise, either neat or dissolved in a small amount of ethanol.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the cyclooctanone is consumed.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Analyze the crude product by ¹H NMR to determine the isomer ratio. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Strategy for Favoring the Thermodynamic Isomer
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the addition of cyclooctanone, heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature and proceed with steps 6-10 of Protocol 1.
Protocol 3: Strategy for Favoring the Kinetic Isomer
Procedure:
-
Follow steps 1-4 of Protocol 1, ensuring all solutions are pre-cooled to 0°C.
-
Maintain the reaction temperature at 0°C for the duration of the reaction.
-
Monitor the reaction closely by TLC. As soon as the starting material is consumed (or after a predetermined short reaction time, e.g., 1 hour), immediately proceed to the workup (step 7 of Protocol 1) without allowing the mixture to warm to room temperature.
-
Perform the extraction with a pre-cooled solvent.
-
Analyze the isomer ratio promptly.
Visualizing the Concepts
Diagram 1: Reaction Workflow for this compound Synthesis
Caption: General workflow for the synthesis and analysis of this compound isomers.
Diagram 2: Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic versus thermodynamic control in oxime formation.
References
-
Bawa, R. A. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 5(12), 116-120. [Link]
Sources
identifying and characterizing impurities in cyclooctanone oxime synthesis
Technical Support Center: Cyclooctanone Oxime Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during this synthesis. Purity is paramount, as undetected impurities can affect downstream reactions, product stability, and the toxicological profile of final active pharmaceutical ingredients (APIs). This guide provides field-proven insights and validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to monitor in this compound synthesis?
A1: The primary impurities arise from the starting materials, side reactions, and product degradation. Key species to monitor include:
-
Unreacted Cyclooctanone: A common impurity resulting from an incomplete reaction.[1][2]
-
2-Azacyclononanone: The product of the Beckmann rearrangement, a significant side reaction often catalyzed by acidic conditions.[3][4]
-
Conformational Isomers: Due to the flexibility of the eight-membered ring, this compound can exist as a mixture of stable conformational isomers, which may appear as distinct peaks in chromatographic analyses.[5]
-
Degradation Products: The oxime can hydrolyze back to cyclooctanone, particularly if exposed to harsh acidic or basic conditions during work-up.[2]
-
Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., ethanol, toluene) can be carried over.[2]
Q2: My analysis shows two closely eluting peaks for the product. Is this an E/Z isomer issue?
A2: While many acyclic oximes form E/Z isomers, the issue in this compound is typically due to conformational isomerism. The flexibility of the C8 ring allows the oxime to exist in more than one stable spatial arrangement.[5] One study reported a mixture of two conformational isomers at a ratio of approximately 81% (major) to 19% (minor).[5] These are not E/Z isomers but are distinct chemical entities that can be separated by chromatography and distinguished by NMR spectroscopy.
Q3: Why is controlling the reaction pH so important?
A3: The pH is critical for two main reasons. First, the oximation reaction itself, especially when starting from hydroxylamine hydrochloride, requires a base to free the hydroxylamine nucleophile.[2] Second, and more importantly, strongly acidic conditions can catalyze the Beckmann rearrangement, an intramolecular reaction that converts the oxime into an amide (a lactam in this case, 2-azacyclononanone).[6][7] This rearrangement is often irreversible and represents a major yield loss and a significant impurity.
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles.
Problem 1: A significant peak corresponding to the starting material (cyclooctanone) is present in my final product.
-
Potential Cause (Causality): The reaction has not gone to completion. This can be due to an incorrect stoichiometric ratio of reactants, insufficient reaction time, or poor reagent quality. The reaction between a ketone and hydroxylamine is an equilibrium process.[8]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine to drive the equilibrium toward the product.[2]
-
Monitor Reaction Progress: Track the disappearance of cyclooctanone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of aliquots taken from the reaction mixture over time.[9]
-
Ensure Effective Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize the interfacial area between reactants.
-
Check Reagent Quality: Ensure the hydroxylamine solution has not degraded.
-
Problem 2: My GC-MS analysis shows a major impurity with a mass-to-charge ratio (m/z) of 141, identical to my product.
-
Potential Cause (Causality): This impurity is almost certainly the Beckmann rearrangement product, 2-azacyclononanone. As an isomer of this compound, it has the same molecular weight and formula (C₈H₁₅NO).[10][11] This rearrangement is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[3][12] The subsequent migration of one of the alkyl groups attached to the oxime carbon to the nitrogen atom yields the lactam.
-
Troubleshooting Steps:
-
Confirm Structure: The identity can be confirmed using ¹³C NMR, as the lactam will show a characteristic amide carbonyl peak (~170-180 ppm), which is distinct from the oxime C=N peak (~160 ppm).
-
Control Acidity: If using hydroxylamine hydrochloride, ensure a sufficient amount of a non-nucleophilic base (e.g., sodium acetate, pyridine) is used to neutralize the liberated HCl. Avoid strong mineral acids like H₂SO₄.[7]
-
Moderate Temperature: The Beckmann rearrangement is often accelerated by heat.[12] Run the oximation at room temperature or slightly below if acidity cannot be perfectly controlled.
-
Alternative Reagents: Consider using aqueous hydroxylamine directly to avoid generating acid byproducts.[13]
-
Problem 3: My HPLC chromatogram shows a persistent shoulder or a poorly resolved peak next to the main product peak.
-
Potential Cause (Causality): This is the classic presentation of conformational isomers of this compound.[5] Due to their similar structures and polarities, they can be challenging to separate completely with standard HPLC methods.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Decrease the ramp rate of the solvent gradient to increase resolution.
-
Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.
-
Reduce the column temperature to potentially enhance the interaction differences between the isomers and the stationary phase.
-
-
Characterize by NMR: In isolated fractions, ¹H and ¹³C NMR will show two distinct sets of signals corresponding to the two isomers. 2D NMR techniques like NOESY can be used to elucidate the specific spatial arrangement of each conformer.[14][15]
-
Acceptance Criteria: For many applications, if the isomeric ratio is consistent across batches and the minor isomer is proven to have no detrimental effects, it may be acceptable to quantify both peaks as the "product" and define an acceptable ratio in the product specifications.
-
Summary of Common Impurities and Analytical Signatures
| Impurity | Potential Source | HPLC Behavior | GC-MS Signature (m/z) | NMR Distinction |
| Cyclooctanone | Incomplete reaction | Elutes earlier (less polar) than oxime | M⁺ = 126 | Absence of =N-OH proton; C=O peak ~210 ppm |
| 2-Azacyclononanone | Beckmann rearrangement | Polarity similar to oxime, may co-elute | M⁺ = 141 (same as product) | Amide C=O peak ~170-180 ppm in ¹³C |
| Conformational Isomer | Ring flexibility | Elutes very close to major isomer | M⁺ = 141 (same as product) | Second set of distinct oxime signals in ¹H/¹³C |
| Residual Solvents | Purification/Work-up | N/A (too volatile) | Specific m/z for each solvent | Sharp singlets in ¹H NMR |
Visualized Workflows and Pathways
Impurity Formation Pathways
The following diagram illustrates the primary synthesis route and the key competitive side reaction.
Caption: Systematic workflow for identifying unknown synthesis impurities.
Validated Analytical Protocols
These protocols provide a starting point for method development and should be validated for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Purity Assay
This method is suitable for quantifying this compound and separating it from the unreacted ketone and the Beckmann rearrangement product. [1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. [1][2]7. Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of the mobile phase.
-
Data Interpretation: Unreacted cyclooctanone will have the shortest retention time. The Beckmann product and oxime conformers will elute later. Relative retention times should be established using impurity-spiked samples or isolated standards.
Protocol 2: GC-MS Impurity Profile
This method is ideal for detecting volatile impurities like residual starting material and solvents. [2]
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.
-
Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Data Interpretation: Identify peaks by comparing their mass spectra to a library (e.g., NIST). This compound will show a molecular ion at m/z 141 and characteristic fragments. [10][16]Unreacted cyclooctanone will have a molecular ion at m/z 126.
Protocol 3: NMR for Isomer Characterization
NMR is the most definitive tool for structural confirmation and isomer identification. [17]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (or isolated isomer fraction) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [17]3. ¹H NMR Acquisition: Acquire a standard proton spectrum. The =N-OH proton is a broad singlet, often far downfield (>10 ppm). The two conformational isomers will show two distinct sets of signals for the protons on the cyclooctane ring. [5]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the C=N carbon. The presence of two signals in this region (~160-165 ppm) is strong evidence for conformational isomers. [17]5. Data Interpretation: Compare the chemical shifts and integration ratios. A significant difference in the chemical shifts of carbons alpha to the C=N bond is expected between isomers. For suspected Beckmann product, look for an amide carbonyl (~170-180 ppm).
References
-
A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. (n.d.). PubMed. [Link]
-
Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). MDPI. [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. [Link]
-
Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids. (2001). ResearchGate. [Link]
-
Beckmann rearrangement. (n.d.). UCLA Chemistry. [Link]
-
Cyclooctanone, oxime. (n.d.). PubChem. [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2019). Academic Research Publishing Group. [Link]
-
Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. (2000). PubMed. [Link]
-
Selective Synthesis of E and Z Isomers of Oximes. (2014). ResearchGate. [Link]
- Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. (1998).
-
Selective Ammoximation of Ketones via In Situ H2O2 Synthesis. (2019). ACS Publications. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2020). Bentham Science. [Link]
-
Cyclohexanone Oxime. (n.d.). PubChem. [Link]
-
QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (2010). Annals of the University of Oradea, Fascicle of Management and Technological Engineering. [Link]
-
Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Cyclohexanone oxime. (n.d.). Wikipedia. [Link]
-
Impurity Profiling of Chemical Reactions. (n.d.). Mettler Toledo. [Link]
-
Oximes. (n.d.). BYJU'S. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbio. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2019). National Institutes of Health. [Link]
-
Cyclooctanone, oxime. (n.d.). NIST WebBook. [Link]
-
Cyclooctanone, oxime. (n.d.). NIST WebBook. [Link]
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (2001).
Sources
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- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. arpgweb.com [arpgweb.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
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- 9. mt.com [mt.com]
- 10. Cyclooctanone, oxime | C8H15NO | CID 136841 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Cyclooctanone, oxime [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Cyclooctanone Oxime Stability & Storage
Welcome to the technical support guide for cyclooctanone oxime. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to decomposition, compromising experimental results and product quality. This guide provides in-depth, experience-based answers and protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage?
A1: The principal degradation pathway for this compound is the Beckmann rearrangement , an acid-catalyzed isomerization of the oxime to a lactam (specifically, 2-azacyclononanone).[1][2][3] This reaction can be initiated by trace acidic impurities, exposure to moisture (which can become acidic), and elevated temperatures.[4] Hydrolysis, reverting the oxime back to cyclooctanone and hydroxylamine, is another, though often less prevalent, concern, particularly in non-neutral aqueous conditions.[5]
Q2: What are the visible signs of this compound decomposition?
A2: While analytical confirmation is necessary for definitive proof, visual cues can indicate potential degradation. Signs of decomposition for similar oximes include a change in color from white or off-white to yellow or brown, and alterations in physical texture, such as clumping or melting at a lower temperature than its specified melting point of 43-44°C.[6][7]
Q3: What is the ideal storage temperature for this compound?
A3: To minimize thermal decomposition and the rate of potential side reactions, refrigerated storage at 2-8°C is strongly recommended for long-term stability.[8] While some suppliers note that storage at ambient temperatures is possible, this is generally suitable only for short periods.[9][10]
Q4: What type of container and atmosphere is best for storage?
A4: this compound should be stored in a tightly sealed, opaque or amber glass container to protect it from light and moisture. For optimal long-term stability and to prevent oxidation, storing the material under an inert atmosphere, such as argon or nitrogen, is best practice.[11]
Q5: Are there any chemical stabilizers that can prevent decomposition?
A5: Yes, methods have been developed to improve the thermal stability of cycloalkanone oximes. One patented approach involves the addition of oxoacids, oxides, or related compounds of boron or phosphorus.[12] However, for most laboratory applications, strict control of storage conditions (temperature, inert atmosphere, and exclusion of contaminants) is the most practical and effective method to ensure purity without introducing additional variables.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of stored this compound.
Problem: My reaction yield is unexpectedly low, and I suspect the starting material is compromised.
-
Probable Cause: The most likely cause is the degradation of this compound into 2-azacyclononanone via the Beckmann rearrangement. The presence of this lactam or unreacted cyclooctanone (from hydrolysis) means a lower molar equivalent of the active oxime is available for your reaction.
-
Solution Pathway:
-
Do not proceed with critical experiments. Using degraded material will lead to unreliable and unrepeatable results.
-
Perform a purity analysis. Use a definitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the purity of your stored oxime. See Protocol 2 for a standard HPLC method.
-
Compare to a fresh standard. If possible, analyze a new, unopened batch of this compound as a reference.
-
Purify or Replace: If significant degradation (>2-3%) is confirmed, the material should be either purified by recrystallization or replaced with a fresh batch.
-
Problem: I've observed a color change in my stored this compound. Is it still usable?
-
Probable Cause: A color change to yellow or brown is a strong indicator of chemical degradation. This often results from the formation of minor impurities and decomposition products, which may be colored even at low concentrations.
-
Solution Pathway:
-
Segregate the material. Immediately separate the suspect container to prevent accidental use.
-
Conduct a qualitative test. A simple melting point determination can be a quick check. A depressed and broadened melting range compared to the literature value (43-44°C) suggests the presence of impurities.[7]
-
Perform definitive analysis. As with inconsistent results, a chromatographic analysis (HPLC or GC-MS) is required to identify and quantify the impurities.
-
Assess usability. Based on the purity results, decide if the material is suitable for your application. Non-critical applications may tolerate minor impurities, but for drug development or kinetic studies, high purity is essential.
-
Mechanism of Decomposition: The Beckmann Rearrangement
The primary threat to this compound stability is its susceptibility to the Beckmann rearrangement. This reaction is classically catalyzed by acids, which protonate the oxime's hydroxyl group, converting it into a good leaving group (water). This initiates a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.
Caption: Acid-catalyzed Beckmann rearrangement pathway.
Recommended Protocols & Data
Protocol 1: Optimal Storage of this compound
This protocol ensures the maximum shelf-life and purity of your material.
-
Procurement: Upon receipt, verify the certificate of analysis (CoA) and inspect the container seal for integrity.
-
Container Selection: If repackaging is necessary, use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere Blanketing:
-
Work in a fume hood or glove box.
-
Gently flush the headspace of the vial with dry argon or nitrogen gas for 15-30 seconds to displace air and moisture.
-
Immediately seal the vial tightly.
-
-
Sealing and Labeling: For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm®. Label the container clearly with the compound name, date received, and storage conditions.
-
Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C. Ensure the location is free from frequent temperature fluctuations.
-
Usage: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. After dispensing, re-blanket the headspace with inert gas before re-sealing and returning to cold storage.
Data Summary: Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Reduces the rate of thermal degradation and acid-catalyzed rearrangement.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and displaces moisture, which can act as a catalyst.[11] |
| Container | Tightly-sealed Amber Glass | Protects from light-induced decomposition and prevents moisture ingress.[6] |
| Handling | Equilibrate to RT before opening | Prevents condensation of water vapor onto the cold chemical. |
| Expected Shelf-Life | >12 months (with proper procedure) | Strict adherence to these conditions significantly extends usability. |
Protocol 2: Quality Control Analysis by HPLC
This method provides a reliable assessment of this compound purity and detects common degradation products.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Ensure solvents are HPLC grade and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[13]
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of a trusted this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to create a ~1 mg/mL stock solution.
-
-
Sample Preparation:
-
Prepare a sample of the stored this compound at the same concentration (~1 mg/mL) as the standard, following the same procedure.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the standard solution and record the chromatogram. Note the retention time of the main peak.
-
Inject 10 µL of the sample solution and record the chromatogram under the same conditions.
-
-
Data Interpretation:
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Detection: Compare the sample chromatogram to the standard. Any significant peaks at different retention times indicate the presence of impurities. The primary degradation product, 2-azacyclononanone, will have a different retention time.
-
Caption: Workflow for QC analysis of this compound.
References
-
Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a . ResearchGate. Available at: [Link]
-
Beckmann rearrangement of this compound (3) using cobalt salts... . ResearchGate. Available at: [Link]
-
Beckmann rearrangement . Wikipedia. Available at: [Link]
-
Beckmann Rearrangement . Master Organic Chemistry. Available at: [Link]
-
This compound 1074-51-7 wiki . LookChem. Available at: [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry . National Center for Biotechnology Information. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Beckmann rearrangement . UCLA Department of Chemistry & Biochemistry. Available at: [Link]
- US Patent US7232928B2 - Stabilization method of cycloalkanone oxime. Google Patents.
-
Metal-Involving Synthesis and Reactions of Oximes . ACS Publications. Available at: [Link]
-
This compound, min 98%, 10 grams . CP Lab Safety. Available at: [Link]
-
Cyclohexanone oxime . Wikipedia. Available at: [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism . Academic Research Publishing Group. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes . National Center for Biotechnology Information. Available at: [Link]
-
This compound | CAS 1074-51-7 . Chemical-Suppliers.com. Available at: [Link]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Industrial Production of Cyclooctanone Oxime
Introduction: Welcome to the technical support center for the industrial synthesis of cyclooctanone oxime. This guide is designed for researchers, chemists, and process engineers encountering challenges during the scale-up and production of this critical intermediate. This compound is a key precursor in the synthesis of various polymers and fine chemicals, and its efficient production is paramount. This document provides in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to help you navigate common hurdles in your experimental and production workflows.
Troubleshooting Guide: Common Production Issues
This section directly addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: Why is my reaction yield for this compound consistently low?
Low yield is one of the most common and multifaceted problems in chemical synthesis. It can stem from suboptimal reaction conditions, incomplete conversion, or significant product loss during the work-up phase.
Potential Causes & Recommended Actions:
-
Suboptimal Reaction pH: The oximation reaction is highly pH-dependent. An incorrect pH can slow down the reaction or promote the formation of by-products.
-
Causality: The reaction mechanism involves the nucleophilic attack of hydroxylamine on the protonated carbonyl carbon of cyclooctanone. Acidic conditions favor this protonation, but if the pH is too low, the hydroxylamine itself becomes fully protonated, reducing its nucleophilicity. When using hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate), a base is required to liberate the free hydroxylamine.[1]
-
Solution: Monitor and control the pH of the reaction mixture. For reactions involving hydroxylamine salts, ensure the stoichiometric addition of a base (e.g., sodium hydroxide, ammonia) to neutralize the liberated acid.[1][2] In continuous processes, maintaining a pH gradient in the reactor can optimize conversion.[2]
-
-
Incorrect Molar Ratios: The stoichiometry between cyclooctanone and the oximation agent is critical for driving the reaction to completion.
-
Causality: According to Le Châtelier's principle, using a slight excess of the oximation agent can shift the equilibrium towards the product side, maximizing the conversion of the limiting reactant (cyclooctanone).
-
Solution: Employ a slight molar excess (e.g., 1.1 to 1.3 equivalents) of hydroxylamine or, in the case of ammoximation, hydrogen peroxide and ammonia.[3] This helps ensure that the more valuable cyclooctanone is fully consumed.
-
-
Catalyst Deactivation (Ammoximation Process): The ammoximation route relies on a titanium silicalite (TS-1) catalyst, which can lose activity over time.[3]
-
Causality: Catalyst pores can become blocked by heavy by-products or the active titanium sites can be leached or poisoned, reducing the catalyst's efficacy.
-
Solution: Implement a catalyst regeneration protocol as recommended by the manufacturer or consider replacing the catalyst bed. Ensure efficient filtration to separate the catalyst from the product stream post-reaction.[3]
-
-
Product Loss During Work-up: this compound has some solubility in water, which can lead to significant losses during aqueous washing steps.[4]
-
Causality: The oxime functional group can participate in hydrogen bonding, leading to partial solubility in aqueous phases.
-
Solution: Minimize the volume and number of aqueous washes. Ensure the pH of the wash water is near neutral to prevent acid- or base-catalyzed hydrolysis back to cyclooctanone.[4] Optimize the extraction process by using an appropriate organic solvent and performing multiple extractions.
-
Question 2: My final product is contaminated with unreacted cyclooctanone. How can I improve purity?
Residual starting material is a common purity issue, often indicating an incomplete reaction or inefficient purification.
Potential Causes & Recommended Actions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.
-
Causality: Reaction kinetics are strongly influenced by time and temperature. Inefficient mixing in a heterogeneous reaction mixture can create localized areas of low reactant concentration, hindering the reaction rate.[1]
-
Solution:
-
Monitor Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the cyclooctanone spot/peak.[4]
-
Optimize Conditions: If the reaction stalls, consider increasing the reaction time or temperature, while carefully monitoring for by-product formation.[3][4] Ensure vigorous and efficient stirring throughout the process.[1]
-
-
-
Ineffective Purification: The chosen purification method may not be adequate to separate the product from the starting ketone.
-
Causality: Cyclooctanone and its oxime have different physical properties (e.g., boiling point, polarity), which must be exploited for effective separation.
-
Solution: Optimize the purification method. Vacuum distillation can be effective for separating residual cyclooctanone.[5] Recrystallization from a suitable solvent system can also yield high-purity product.[4]
-
Question 3: The product is discolored or shows signs of degradation. What is the cause and how can it be prevented?
Product discoloration or degradation is often a sign of instability due to oxidation, thermal stress, or the presence of acidic/basic impurities.
Potential Causes & Recommended Actions:
-
Oxidation: The oxime or other components in the reaction mixture may be sensitive to atmospheric oxygen, especially at elevated temperatures.
-
Solution: Conduct the reaction and subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
-
Thermal Degradation: Excessive temperatures during the reaction or distillation can cause the product to decompose.
-
Presence of Acidic or Basic Impurities: Residual acid or base from the reaction can catalyze degradation or side reactions like the Beckmann rearrangement during storage or heating.
-
Causality: The Beckmann rearrangement, which converts the oxime to a lactam (in this case, azacyclononan-2-one), is catalyzed by strong acids.[4][7]
-
Solution: Ensure proper neutralization of the reaction mixture during the work-up phase. Washing the organic extract with a brine solution can help remove residual ionic impurities.[4]
-
Experimental Protocols
Protocol 1: Ammoximation of Cyclooctanone using a TS-1 Catalyst
This protocol describes a modern, greener approach to this compound synthesis.
-
Reactor Charging: Charge a pressure-rated reactor with cyclooctanone, water, and the titanium silicalite (TS-1) catalyst (e.g., 5% by weight of the reactants).[3]
-
Reaction Conditions: Seal the reactor and heat the mixture to the target temperature (e.g., 80-90°C). Pressurize the reactor with ammonia gas to the desired pressure (e.g., 0.2-0.5 MPa).[8]
-
Reagent Addition: Begin the continuous, controlled feed of hydrogen peroxide (e.g., 30% aqueous solution) into the reactor over a period of 60-90 minutes.[3] Maintain vigorous stirring throughout the addition.
-
Reaction Monitoring: Hold the reaction at temperature and pressure for an additional 30-60 minutes after the peroxide addition is complete. Monitor the conversion of cyclooctanone via periodic sampling and GC analysis.
-
Catalyst Separation: Once the reaction is complete, cool the mixture slightly and filter the hot reaction solution to separate the TS-1 catalyst. The catalyst can be washed, dried, and stored for regeneration or reuse.[3]
-
Product Isolation: Cool the resulting aqueous filtrate under controlled conditions to induce crystallization of the this compound.
-
Purification: Collect the solid product by centrifugation or filtration. Wash the crystals with cold water and dry under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 30-40°C).[8]
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis routes for this compound? The two primary methods are the reaction with hydroxylamine salts (a traditional method) and ammoximation (a more modern, greener process).[3] The ammoximation process reacts cyclooctanone with ammonia and hydrogen peroxide over a titanium silicalite (TS-1) catalyst, avoiding the large amounts of inorganic salt by-products (like ammonium sulfate) generated in the hydroxylamine sulfate process.[4][9]
Q2: What are the critical safety precautions when handling the reagents for this synthesis? Key reagents require careful handling:
-
Hydroxylamine Salts: Can be toxic and corrosive. Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[3]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizing agent that can cause fires or explosions if it comes into contact with incompatible materials. It can also cause severe skin burns.[3] Use in a well-ventilated area and store away from organic materials.
-
Ammonia (NH₃): A toxic and corrosive gas. Operations should be conducted in a well-ventilated fume hood or a closed system.[3][10]
Q3: Can this compound exist as isomers? Yes. Unlike smaller cyclic oximes like those from cyclopentanone or cyclohexanone, the larger, more flexible ring of this compound allows for the formation of stable conformational isomers.[11] It is possible to obtain a mixture of two isomers, although one is typically major.[11] The presence of these isomers should be considered during characterization and may affect subsequent reactions.
Q4: What analytical methods are best for monitoring reaction progress and final product purity? A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.[4]
-
Gas Chromatography (GC): Provides quantitative data on the conversion of cyclooctanone and the formation of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the final product and quantifying non-volatile impurities.[4] A typical setup might use a C18 column with an acetonitrile/water mobile phase and UV detection.[4]
Data & Visualization
Table 1: Typical Ammoximation Process Parameters
| Parameter | Typical Range | Optimal Example |
| Reaction Temperature | 60 - 110 °C | 85 °C |
| Reaction Pressure | 0.1 - 0.6 MPa | 0.4 MPa |
| Reaction Time | 30 - 120 min | 90 min |
| Molar Ratio (H₂O₂ : Cyclooctanone) | 1:1 to 1.5:1 | 1.1:1 |
| Molar Ratio (Ammonia : Cyclooctanone) | 1:1 to 2.0:1 | 1.5:1 |
| Catalyst Concentration (TS-1) | 2% - 12% w/w | 5% w/w |
| Cyclooctanone Conversion Rate | >95% | >99% |
| This compound Selectivity | >97% | >99% |
| Data extrapolated from similar industrial processes for cyclic ketones.[3][8] |
Diagrams
Caption: Industrial workflow for this compound production via ammoximation.
Caption: Decision tree for troubleshooting low yields in oximation synthesis.
References
-
López-Asensio, J. A., et al. (2016). Kinetic Study of Cyclohexanone Oximation with Hydroxylammonium Sulfate. Industrial & Engineering Chemistry Research, 55(24), 6586–6594. Retrieved from [Link]
-
Lewis, R. J., et al. (2020). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy. Retrieved from [Link]
- Papini, P., et al. (2003). Purification method of cyclohexanone-oxime. Google Patents (EP1270548A1).
-
Papini, P., et al. (2002). Purification method of cyclohexanone-oxime. European Patent Office (EP 1270548 A1). Retrieved from [Link]
-
Douthwaite, M., et al. (2023). Selective Ammoximation of Ketones via In Situ H2O2 Synthesis. ACS Catalysis. Retrieved from [Link]
- Kadowaki, Y., et al. (2008). Process for producing cyclohexanone oxime. Google Patents (US7449600B2).
-
Cyclohexanone oxime. (n.d.). Wikipedia. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2020). Reddit. Retrieved from [Link]
-
Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Retrieved from [Link]
- Stede, F., et al. (1967). Method of producing cycloalkanone oximes. Google Patents (US3303216A).
-
Sofranko, J. A., & Leonard, J. J. (1996). Integrated process for cyclohexanone oxime production. European Patent Office (EP 0690045 A1). Retrieved from [Link]
-
The integration system for cyclohexanone oxime synthesis. (2023). ResearchGate. Retrieved from [Link]
-
Cyclohexanone Oxime Synthesis: Lab Procedure. (n.d.). Studylib. Retrieved from [Link]
- Preparation method of cyclopentanone oxime. (2023). Google Patents (CN116924935A).
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- 5. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 8. CN116924935A - Preparation method of cyclopentanone oxime - Google Patents [patents.google.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. chemicalbook.com [chemicalbook.com]
- 11. arpgweb.com [arpgweb.com]
side reactions of cyclooctanone oxime under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctanone oxime. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactions under acidic conditions, primarily focusing on the Beckmann rearrangement and its associated side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary, expected reaction of this compound under acidic conditions?
The primary and most synthetically valuable reaction is the Beckmann rearrangement. In this process, the oxime of a cyclic ketone, such as this compound, rearranges to form a lactam.[1][2] The specific product from this compound is azacyclotridecan-2-one, more commonly known as laurolactam.[3] This compound is a critical monomer for the industrial production of Nylon-12, a high-performance engineering plastic.[3]
The reaction is catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[4] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[5][6] This initiates a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of the lactam after tautomerization.[1][4]
Caption: Mechanism of the Beckmann Rearrangement of this compound.
Q2: What are the most common side reactions I should be aware of?
While the Beckmann rearrangement is the desired pathway, two primary side reactions can significantly reduce the yield and purity of laurolactam:
-
Beckmann Fragmentation: This is a competitive reaction pathway where the C-C bond alpha to the oxime cleaves.[1] This occurs when the migrating group can form a stable carbocation. The fragmentation of this compound would lead to the formation of a cyano-containing carboxylic acid after hydrolysis of the resulting nitrile. Careful selection of the acid catalyst and solvent conditions is crucial to minimize this pathway.[1]
-
Hydrolysis: Under aqueous acidic conditions, oximes can hydrolyze back to their parent ketone and hydroxylamine.[7][8][9] In this case, this compound can revert to cyclooctanone. This reaction is essentially the reverse of oxime formation and is favored by the presence of excess water and certain pH ranges.[10][11] Studies have shown that oximes are generally more stable to hydrolysis than hydrazones, but the risk remains, especially under prolonged heating in strong aqueous acid.[8][9]
Caption: Competing reaction pathways for this compound under acidic conditions.
Q3: How does the choice of acid catalyst affect the reaction outcome?
The choice of acid is critical and can significantly influence the ratio of rearrangement to side products.
| Acid Catalyst | Common Conditions | Advantages | Potential Issues & Side Reactions |
| Sulfuric Acid (H₂SO₄) | Concentrated, often heated | Inexpensive, effective, widely used in industry for caprolactam (Nylon-6 precursor).[1] | Can promote charring or polymerization at high temperatures. Generates ammonium sulfate as a byproduct upon neutralization.[1] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Good dehydrating agent, often gives high yields of the lactam. | Viscous and can be difficult to stir and work up. |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | With co-catalysts in organic solvents (e.g., acetonitrile)[12] | Can offer milder reaction conditions and reduce byproducts.[13] | Stoichiometric amounts may be required; workup can be complicated by metal salt removal. |
| Thionyl Chloride (SOCl₂), PCl₅ | Organic solvent, often at lower temperatures | Activates the hydroxyl group efficiently, forming a superior leaving group.[4] | Highly corrosive and moisture-sensitive reagents. Can lead to chlorinated byproducts. |
Troubleshooting Guide
Problem 1: My yield of laurolactam is low, and I've recovered a significant amount of cyclooctanone.
-
Probable Cause: Hydrolysis of the Oxime. This indicates that the reaction conditions favor the reversion of the oxime to the starting ketone. This is often caused by an excess of water in the reaction medium, insufficient acid strength, or a reaction temperature that is too low to favor the rearrangement kinetically but sufficient for hydrolysis.
-
Troubleshooting Protocol: Minimizing Hydrolysis
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if the protocol allows. If using a Brønsted acid like H₂SO₄, use the concentrated form. The goal is to limit the concentration of water, which is a reactant in the hydrolysis pathway.
-
Optimize Acid Concentration: The acid acts as a catalyst. Insufficient acid will result in a slow rearrangement, allowing more time for hydrolysis to occur. Perform a small-scale optimization study, varying the molar equivalents of the acid.
-
Temperature Control: The Beckmann rearrangement typically requires heating.[5] If the temperature is too low, the rearrangement may not proceed efficiently. Conversely, excessively high temperatures can promote degradation. Follow a reliable literature procedure for temperature ranges (e.g., 80-120 °C for many acid catalysts).[12]
-
Consider a Dehydrating Acid: Using an acid that also acts as a dehydrating agent, like polyphosphoric acid (PPA), can actively remove the water byproduct from the rearrangement, further shifting the equilibrium away from hydrolysis.
-
Caption: Workflow for troubleshooting low yield due to oxime hydrolysis.
Problem 2: My spectral analysis (e.g., IR, NMR) shows the presence of a nitrile group (C≡N).
-
Probable Cause: Beckmann Fragmentation. The formation of a nitrile-containing byproduct is the hallmark of the Beckmann fragmentation side reaction. This pathway competes directly with the desired rearrangement.[1] It is particularly favored when the reaction conditions promote the formation of a stable carbocation intermediate.
-
Solutions & Mitigation Strategies
-
Re-evaluate the Catalyst System: Some strong Lewis acids or highly aggressive Brønsted acid conditions can favor fragmentation. Consider switching to a milder system. For instance, combinations of cobalt salts and Lewis acids have been reported to improve selectivity for the lactam under mild conditions.[13]
-
Control Temperature Carefully: High temperatures can provide the activation energy needed for the less-favored fragmentation pathway. Run the reaction at the lowest temperature that still allows for a reasonable rate of rearrangement.
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents if your reaction chemistry allows, as this may disfavor the formation of the carbocation intermediate required for fragmentation.
-
Problem 3: The reaction is very slow or stalls before completion.
-
Probable Cause: Insufficient Activation of the Oxime. The rate-limiting step of the Beckmann rearrangement is often the loss of the activated hydroxyl group.[4] If the reaction is sluggish, this step is not occurring efficiently.
-
Solutions & Mitigation Strategies
-
Increase Catalyst Loading: The most straightforward solution is to increase the concentration of the acid catalyst. Ensure the acid is of high purity and not partially neutralized.
-
Switch to a Stronger Acid/Activating Agent: If a moderate acid is failing, a stronger one may be required. Alternatively, convert the oxime's hydroxyl group into a better leaving group before rearrangement. For example, reacting the oxime with tosyl chloride or methanesulfonyl chloride converts the -OH into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups and can facilitate the rearrangement under milder heating without additional strong acid.[4]
-
Check Oxime Purity: Impurities in the starting this compound can potentially coordinate with and deactivate the acid catalyst. Ensure your starting material is pure, for example, by recrystallization.[12] The melting point of pure this compound is reported to be around 132-133 °C.[12]
-
References
-
Wikipedia. Beckmann rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
ResearchGate. Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids. [Link]
-
National Institutes of Health (NIH). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]
-
ResearchGate. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation | Request PDF. [Link]
-
Wikipedia. Laurolactam. [Link]
- Google Patents. WO2009069522A1 - Method for production of laurolactam.
- Google Patents.
- Google Patents. EP4071136A1 - Method for producing laurolactam, device for synthesizing same, laurolactam composition produced thereby, and method for producing polylaurolactam using same.
-
ACS Publications. Industrial & Engineering Chemistry Research, 2016, 55 (23), pp 6586–6594. [Link]
-
University of Delaware. The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. [Link]
- Google Patents. CN103073405A - Method for catalyzing hydrolysis reaction of cyclohexanone-oxime in acidic ionic liquid.
-
ACS Publications. Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. [Link]
-
OUCI. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o…. [Link]
-
Royal Society of Chemistry. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]
-
National Institutes of Health (NIH). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
ResearchGate. Fig. 2 Substrate scope of the cyclopentanone oxime esters 1. Reaction.... [Link]
-
SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]
-
PubChem. Cyclooctanone, oxime. [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
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- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. docta.ucm.es [docta.ucm.es]
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- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Beckmann Rearrangement of Cyclooctanone Oxime and Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Beckmann rearrangement, a cornerstone of modern organic synthesis, offers a powerful method for the transformation of ketoximes into their corresponding amides. This acid-catalyzed reaction has profound industrial significance, most notably in the production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[1] However, the versatility of this rearrangement extends to other cyclic systems, such as the conversion of cyclooctanone oxime to 2-azacyclononanone, a valuable lactam intermediate.
This guide provides an in-depth, objective comparison of the Beckmann rearrangement as applied to this compound and cyclohexanone oxime. We will delve into the mechanistic nuances, explore the impact of ring strain on reactivity, present comparative experimental data, and provide detailed, validated protocols to inform your synthetic strategies.
Mechanistic Underpinnings: A Tale of Two Rings
The Beckmann rearrangement proceeds through a well-established, yet subtly complex, mechanism.[2] The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which converts it into a good leaving group (water).[3] This is followed by a concerted migration of the alkyl group positioned anti to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of the leaving group. This stereospecific migration is the rate-determining step and results in the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product.[4]
The key difference in the rearrangement of this compound and cyclohexanone oxime lies in the influence of their respective ring systems on the stability of the transition state during the crucial alkyl migration step.
The Role of Ring Strain
The reactivity of cyclic ketoximes in the Beckmann rearrangement is significantly influenced by ring strain. The transition state of the rearrangement involves a change in hybridization of the migrating carbon from sp² to a more linear, sp-hybridized character in the nitrilium-ion-like intermediate.
-
Cyclohexanone Oxime: The six-membered cyclohexane ring is relatively strain-free and can readily accommodate the geometric requirements of the transition state. This leads to a lower activation energy and a consequently faster reaction rate.[5] Computational studies on cyclohexanone oxime have shown that the rearrangement can proceed via a concerted mechanism, directly forming the protonated caprolactam without the formation of distinct intermediates, a process facilitated by the relief of any minor ring strain.
-
This compound: Medium-sized rings, such as the eight-membered ring of cyclooctanone, possess considerable transannular strain. While one might intuitively expect the relief of this strain to accelerate the rearrangement, the conformational flexibility of the eight-membered ring can also influence the ease with which the optimal geometry for the anti-migration is achieved. However, some studies suggest that this compound is more reactive than cyclohexanone oxime under certain catalytic conditions.[6] This enhanced reactivity could be attributed to a more favorable release of ring strain in the transition state leading to the nine-membered lactam ring.
Comparative Performance: A Data-Driven Analysis
The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the Beckmann rearrangement for both this compound and cyclohexanone oxime. While traditional methods rely on stoichiometric amounts of strong acids like sulfuric acid or oleum, which can lead to significant waste and harsh reaction conditions, modern catalysis has focused on milder and more selective alternatives.[1][5]
The following table summarizes representative experimental data for the Beckmann rearrangement of both oximes under various catalytic systems, providing a comparative overview of their performance.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Acid Catalysis | |||||
| H₂SO₄ | Cyclohexanone Oxime | 110-120 | 0.25-0.5 | Up to 100 | [5] |
| Modern Catalytic Systems | |||||
| Cobalt(II) perchlorate / Ytterbium(III) triflate | Cyclohexanone Oxime | 80 | 2 | 96.6 | [7] |
| Cobalt(II) chloride / Ytterbium(III) triflate | This compound | 80 | 2 | 98.2 | [8] |
| Cyanuric chloride / ZnCl₂ | Cyclohexanone Oxime | Reflux in MeCN | - | High Yield | [1] |
| Iodine (50 mol%) | Cyclohexanone Oxime | Reflux in MeCN | 1 | Moderate | [9] |
| 2,4,6-Trichloro[3][8][10]triazine (TCT) / DMF | Cyclohexanone Oxime | Room Temp | <4 | High Yield | [11] |
Key Insights from the Data:
-
Under traditional strong acid conditions, cyclohexanone oxime rearranges efficiently to ε-caprolactam.
-
Modern catalytic systems, such as the combination of cobalt salts and Lewis acids, have proven highly effective for both substrates, affording excellent yields under milder conditions. Notably, with a similar cobalt/ytterbium catalyst system, this compound gives a slightly higher yield than cyclohexanone oxime, supporting the notion of its enhanced reactivity under these conditions.[7][8]
-
A variety of other catalytic systems, including those based on cyanuric chloride and iodine, have been developed, offering alternatives to harsh acidic methods.[1][9]
Experimental Protocols: From Benchtop to Application
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the Beckmann rearrangement of both this compound and cyclohexanone oxime.
Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam (Classic Procedure)
This protocol is adapted from a well-established and reliable procedure in Organic Syntheses.[12]
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid
-
Potassium hydroxide solution (24%)
-
Chloroform
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add 10 g of pure cyclohexanone oxime in portions to 20 g of concentrated sulfuric acid pre-heated to 110-120 °C.
-
Maintain vigorous stirring during the addition. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring at the same temperature for 15 minutes.
-
Cool the reaction mixture to room temperature and then chill in an ice-salt bath to 0 °C.
-
Slowly and with continuous cooling and stirring, neutralize the acidic solution by adding 24% potassium hydroxide solution until it is faintly alkaline to litmus paper. The temperature must be kept below 10 °C to prevent hydrolysis of the lactam.
-
Filter the precipitated potassium sulfate and wash the solid with two portions of chloroform.
-
Extract the aqueous filtrate with several portions of chloroform.
-
Combine the chloroform extracts, wash with a small amount of water, and dry over anhydrous sodium sulfate.
-
Remove the chloroform by distillation, and then purify the crude ε-caprolactam by vacuum distillation.
Protocol 2: Beckmann Rearrangement of this compound to 2-Azacyclononanone (Modern Catalytic Procedure)
This protocol is based on the highly efficient cobalt/Lewis acid catalytic system.[8]
Materials:
-
This compound
-
Cobalt(II) chloride (CoCl₂)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (0.5 mmol) in acetonitrile (1.0 mL) in a reaction vial, add cobalt(II) chloride (10 mol%) and ytterbium(III) trifluoromethanesulfonate (10 mol%).
-
Seal the vial and heat the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-azacyclononanone by column chromatography on silica gel.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of the Beckmann rearrangement and a typical experimental workflow.
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A Comparative Kinetic Study of the Beckmann Rearrangement in Cyclic Oximes: From Mechanism to Method
A Guide for Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement is a foundational pillar of organic synthesis, facilitating the transformation of an oxime into an N-substituted amide or lactam.[1][2] Its industrial relevance is epitomized by the multi-million-ton annual production of ε-caprolactam from cyclohexanone oxime, the monomer precursor to Nylon 6.[3][4] For scientists in process development and pharmaceutical research, a deep understanding of the reaction's kinetics is not merely academic; it is essential for optimizing yield, controlling selectivity, and designing efficient synthetic routes.
This guide provides a comparative analysis of the kinetic behavior of different cyclic oximes in the Beckmann rearrangement. We move beyond a simple recitation of facts to explore the causal relationships between substrate structure, reaction conditions, and rearrangement rates, supported by experimental data and detailed protocols.
The Decisive Role of Ring Strain: A Kinetic Comparison
The rate of the Beckmann rearrangement is profoundly influenced by the ring size of the cyclic ketoxime. This is primarily attributed to the effects of ring strain, not in the ground state of the oxime, but in the transition state leading to the nitrilium ion intermediate.[5] The general, empirically established order of reactivity is:
Cyclohexanone Oxime > Cyclopentanone Oxime > Cyclobutanone Oxime [4][5]
Cyclohexanone Oxime vs. Cyclopentanone Oxime
The rearrangement of cyclohexanone oxime to ε-caprolactam proceeds significantly faster than the corresponding conversion of cyclopentanone oxime to δ-valerolactam.[4] The rationale lies in the relative stability of the transition states. The six-membered ring of cyclohexanone is conformationally flexible and can more readily accommodate the geometric and electronic demands of the rearrangement. As the reaction proceeds through a transition state with developing sp-hybridization on the carbon, the cyclohexane system manages the inherent strain more effectively, resulting in a lower activation energy.[5]
Conversely, the five-membered ring of cyclopentanone oxime experiences a substantial increase in steric hindrance and ring strain as it moves toward the more constrained nitrilium ion-like transition state.[5] This energetic penalty slows the reaction. While direct kinetic comparisons under identical conditions are sparse in the literature, solvolysis studies of the corresponding oxime tosylates, which proceed through a similar intermediate, provide compelling quantitative evidence. Cyclohexanone oxime tosylate undergoes solvolysis approximately 21 times faster than cyclopentanone oxime tosylate, underscoring the enhanced reactivity of the six-membered system.[4]
The Case of Cyclobutanone Oxime
Kinetic data for the Beckmann rearrangement of cyclobutanone oxime is limited. However, it is expected to be the slowest of the three due to the exceptionally high ring strain in the four-membered system.[5] Under forcing conditions, the rearrangement is often susceptible to competing side reactions and alternative pathways, such as fragmentation.[1][5]
Summary of Comparative Kinetic Data
The following table summarizes the available quantitative and qualitative data on the rearrangement rates of these common cyclic ketoximes.
| Cyclic Ketoxime | Rearrangement Product | Relative Rate / Kinetic Data | Notes |
| Cyclobutanone Oxime | γ-Lactam | Data not readily available; expected to be the slowest. | The high ring strain makes the rearrangement susceptible to side reactions.[5] |
| Cyclopentanone Oxime | δ-Valerolactam (2-Piperidone) | Slower than cyclohexanone oxime. | Increased ring strain in the transition state hinders the rearrangement.[4][5] |
| Cyclohexanone Oxime | ε-Caprolactam | Fastest. Activation Energy: 68 kJ/mol (vapor-phase, NbOₓ/SiO₂ catalyst), 94 kJ/mol (solution, CF₃COOH catalyst).[5] | The most extensively studied cyclic ketoxime due to the industrial importance of ε-caprolactam.[3] |
The Reaction Mechanism: A Stepwise Visualization
The Beckmann rearrangement is typically catalyzed by strong Brønsted or Lewis acids, which serve to convert the oxime's hydroxyl group into a good leaving group.[3][6] The reaction proceeds through a stereospecific, concerted migration of the group anti-periplanar to the leaving group.[7]
The key mechanistic steps are outlined below:
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A Comparative Analysis of Synthetic Routes to Cyclooctanone Oxime: A Guide for Researchers
Cyclooctanone oxime is a valuable intermediate in organic synthesis, notably as a precursor to azacyclononan-2-one (nylon-8 monomer) through the Beckmann rearrangement. The selection of an optimal synthetic route to this key oxime is contingent upon factors such as desired yield, scalability, operational simplicity, and environmental considerations. This guide provides a comprehensive comparative analysis of the most prevalent and effective methodologies for the synthesis of this compound, supported by experimental data and mechanistic insights to inform laboratory practice and process development.
Classical Oximation: The Reaction of Cyclooctanone with Hydroxylamine Hydrochloride
The most traditional and widely employed method for the synthesis of this compound is the direct reaction of cyclooctanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[1] This acid-catalyzed condensation reaction is a robust and reliable method, particularly for laboratory-scale synthesis.
Mechanistic Insights
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of cyclooctanone, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by an acidic or basic catalyst, yields the final oxime product. The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic.
Experimental Protocol: Classical Oximation[1]
A solution of hydroxylamine hydrochloride (71.94 mmol) in distilled water (10 cm³) is prepared in a round-bottomed flask. A separate solution of potassium hydroxide (53.48 mmol) in distilled water (5 cm³) is then added to the hydroxylamine hydrochloride solution with stirring at room temperature. Cyclooctanone (66.67 mmol) is subsequently added to the mixture, and the reaction is brought to reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization. This method typically affords moderate to good yields.[1]
It is noteworthy that due to the flexibility of the eight-membered ring, this compound is often obtained as a mixture of two conformational isomers, with the major isomer constituting approximately 81% of the mixture.[1]
Diagram 1: Reaction Pathway for Classical Oximation
Caption: Classical synthesis of this compound.
Catalytic Ammoximation: A Greener Approach
In recent years, catalytic ammoximation has emerged as a more environmentally benign and efficient alternative to the classical oximation method. This process involves the reaction of a ketone with ammonia and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.[2] For the synthesis of this compound, titanium silicalite-1 (TS-1) is a commonly employed catalyst.[2]
Mechanistic Considerations
The proposed mechanism for ammoximation over a TS-1 catalyst involves the in-situ formation of hydroxylamine from ammonia and hydrogen peroxide on the titanium active sites within the zeolite framework. The newly formed hydroxylamine then reacts with the ketone in a manner analogous to the classical oximation to yield the corresponding oxime.[2] This one-pot process avoids the pre-synthesis and handling of hydroxylamine salts and generates water as the primary byproduct, significantly improving the atom economy of the synthesis.
Performance Data
While much of the literature on ammoximation focuses on the industrial production of cyclohexanone oxime for nylon-6, studies have demonstrated the versatility of this method for other cyclic ketones. For the ammoximation of cyclooctanone, high selectivity towards the oxime product, often exceeding 95%, has been reported.[2]
Diagram 2: Catalytic Cycle of Ammoximation
Caption: Ammoximation of cyclooctanone on a TS-1 catalyst.
Reductive Oximation of 1-Nitrocyclooctene
A less conventional but viable route to this compound involves the reduction of 1-nitrocyclooctene. This method offers an alternative starting material for the synthesis.
Reaction Principle
The synthesis of this compound from 1-nitrocyclooctene can be achieved through reduction with hydrogen gas in the presence of a palladium-on-carbon catalyst.[3] To maximize the yield of the oxime, the presence of hydrogen chloride is reported to be beneficial. Any ketone byproducts formed during the reduction can be subsequently converted to the oxime by treatment with hydroxylamine hydrochloride and sodium acetate.[3]
Experimental Data
Following this procedure, 1-nitrocyclooctene has been successfully converted to this compound with a reported boiling point of 63°C at 0.08 mm Hg and a melting point of 41.7-42.7°C.[3]
Comparative Summary of Synthetic Routes
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or process chemist. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.
| Feature | Classical Oximation | Catalytic Ammoximation | Reductive Oximation of 1-Nitrocyclooctene |
| Starting Materials | Cyclooctanone, Hydroxylamine Salt, Base | Cyclooctanone, Ammonia, Hydrogen Peroxide | 1-Nitrocyclooctene, H₂, Catalyst, HCl |
| Typical Yield | Moderate to Good[1] | High Selectivity (>95%)[2] | Data not extensively reported |
| Reaction Conditions | Reflux temperature[1] | Elevated temperature and pressure | Not specified in detail |
| Key Advantages | Well-established, reliable for lab scale | "Green" process, high atom economy | Alternative starting material |
| Key Disadvantages | Generates salt byproducts | Requires specialized catalyst and equipment | Starting material may not be readily available |
| Formation of Isomers | Forms a mixture of conformational isomers[1] | Not explicitly reported | Not explicitly reported |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes. The classical oximation with hydroxylamine hydrochloride remains a dependable method for laboratory-scale preparations, despite its generation of salt waste. For larger-scale and more environmentally conscious syntheses, catalytic ammoximation presents a highly attractive alternative with excellent selectivity and atom economy. The reductive oximation of 1-nitrocyclooctene offers a less common but feasible pathway. The selection of the most appropriate method will be guided by a careful consideration of factors such as scale, available resources, and sustainability goals. Further research into the detailed optimization of the ammoximation process for cyclooctanone and a more thorough investigation of the reductive oximation route would be valuable contributions to the field.
References
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A Comparative Guide to the Validation of an HPLC Method for the Quantification of Cyclooctanone Oxime
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Cyclooctanone oxime (C8H15NO), a key precursor in the synthesis of various nylon polymers and other industrial chemicals, requires robust analytical methods for its quantification.[1][2] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. It further offers a comparative analysis with alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their specific applications.
The validation of an analytical procedure is the cornerstone of its reliability, demonstrating its suitability for the intended purpose.[3] This guide is structured to not only present a validated method but also to elucidate the scientific rationale behind the experimental choices, adhering to the principles of scientific integrity and internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of oximes.[8][9] A reverse-phase HPLC method with UV detection is detailed here for the routine purity and content analysis of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC system with UV detector | Provides the necessary sensitivity and selectivity for routine analysis. |
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase offers excellent retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase provides a good balance of elution strength and resolution for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures efficient separation and reasonable analysis time. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Cyclohexanone oxime exhibits UV absorption at this wavelength, allowing for sensitive detection.[10] |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overloading. |
Method Validation Workflow
The validation of this HPLC method was conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary parameters to ensure the method is fit for its purpose.[3][4][6][7]
Caption: Workflow for the validation of the HPLC method for this compound quantification.
Experimental Protocols & Results
A detailed, step-by-step methodology for each validation parameter is provided below, along with the acceptance criteria and a summary of the experimental results.
1. Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
-
Protocol: A solution of this compound was prepared. Potential impurities, such as unreacted cyclooctanone, were also injected separately and in a mixture with the analyte. The chromatograms were examined for any co-eluting peaks.
-
Results: The this compound peak was well-resolved from the peaks of potential impurities, demonstrating the method's specificity.
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Protocol: A series of at least five concentrations of this compound standard solutions were prepared (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined by linearity |
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Protocol: Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
-
Results:
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
-
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
-
-
Results:
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | 0.8% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.2% | %RSD ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Results:
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Small, deliberate changes were made to the method parameters, including the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect on the peak area and retention time was observed.
-
Results: The method was found to be robust, with no significant changes in the results when minor variations were introduced to the analytical conditions.
Comparative Analysis with Alternative Techniques
While the validated HPLC method is highly effective, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][11][12][13] For this compound, GC can be a suitable alternative, particularly for assessing volatile impurities.
-
Principle: The sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.
-
Advantages:
-
High resolution for volatile compounds.
-
Excellent for identifying and quantifying residual solvents.
-
-
Disadvantages:
-
Potential for thermal degradation of the oxime at high injector temperatures.
-
May require derivatization to improve volatility and thermal stability for certain oximes.[14]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be determined.
-
Advantages:
-
High precision and accuracy.
-
Does not require a reference standard of the analyte for calibration.
-
Provides structural information.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer, which is a significant capital investment.
-
Potential for signal overlap in complex mixtures.
-
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and often faster alternative for quantification, though they may lack the specificity of chromatographic techniques.[15][16]
-
Principle: These methods are based on the reaction of the oxime with a reagent to form a colored product, the absorbance of which is measured at a specific wavelength.
-
Advantages:
-
Rapid and cost-effective.
-
Suitable for high-throughput screening.
-
-
Disadvantages:
-
Lower specificity; susceptible to interference from other compounds that react with the reagent.
-
Generally less sensitive than HPLC or GC.
-
Conclusion
The validated reverse-phase HPLC method presented in this guide offers a robust, reliable, and accurate means for the quantification of this compound, meeting the stringent requirements of the pharmaceutical and chemical industries. The comprehensive validation data demonstrates its suitability for routine quality control and research applications.
The comparative analysis with GC, qNMR, and spectrophotometric methods provides a broader perspective on the available analytical tools. While GC is advantageous for volatile impurity profiling and qNMR offers primary standard-level accuracy, the HPLC method strikes an optimal balance of specificity, sensitivity, and accessibility for the routine quantification of this compound. The selection of the most appropriate technique will ultimately be guided by the specific analytical challenge, available resources, and the regulatory landscape.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Link]
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Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. ResearchGate. [Link]
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Spectrophotometric determination of oximes and unsubstituted hydroxylamine. ACS Publications. [Link]
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TOX-50: Cyclohexanone Oxime. National Toxicology Program (NTP). [Link]
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The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy. [Link]
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Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]
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Cyclooctanone, oxime. NIST WebBook. [Link]
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Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. MDPI. [Link]
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Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy. [Link]
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Cyclooctanone, oxime. PubChem. [Link]
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Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. BAuA. [Link]
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Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclooctanone Oxime Characterization
Introduction: The Critical Role of Cyclooctanone Oxime and the Imperative for Rigorous Analytical Cross-Validation
This compound (C8H15NO) is a key intermediate in various chemical syntheses, including the production of polymers and specialty chemicals.[1][2] The purity and structural integrity of this compound are paramount, as even trace impurities can have a significant impact on the kinetics, yield, and safety of subsequent reactions. Consequently, robust and reliable analytical methods are essential for its characterization. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, with a focus on the principles of cross-validation to ensure data integrity.
The core principle of cross-validation in an analytical context is the use of multiple, distinct analytical techniques to confirm a result, thereby ensuring the accuracy and reliability of the data.[3] This is particularly crucial in regulated industries where data integrity is non-negotiable. This guide will delve into the practical application of several key analytical methods, presenting them not as isolated techniques, but as complementary components of a holistic cross-validation strategy.
The Analytical Toolkit: A Comparative Overview
A multi-faceted approach is indispensable for the thorough characterization of this compound.[4] This typically involves a combination of chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation and confirmation. The following sections will detail the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and quantifying residual solvents or starting materials like cyclooctanone.
Expertise & Experience in Practice: The primary challenge in the GC analysis of oximes is their potential for thermal degradation in the injector port or on the column. This can be mitigated by using a lower injection temperature and a deactivated liner. While direct analysis is possible, derivatization, such as silylation, can improve peak shape and thermal stability, though it adds a step to the sample preparation process.[5]
Experimental Protocol: GC-FID for Purity Assessment
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[5]
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Trustworthiness through Self-Validation: System suitability is established by injecting a standard solution of this compound multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.[7] The resolution between the this compound peak and any known impurities should also be monitored.
High-Performance Liquid Chromatography (HPLC): Precision in Quantifying Non-Volatile Impurities
HPLC is a complementary technique to GC, excelling in the separation and quantification of non-volatile or thermally labile impurities.[4][6]
Expertise & Experience in Practice: this compound lacks a strong chromophore, which can limit its detectability by UV-Vis. Therefore, a low wavelength (e.g., 210 nm) is often employed for detection.[6][8] For enhanced sensitivity, derivatization to introduce a UV-active or fluorescent tag can be considered.[5] A reversed-phase C18 column is typically the first choice for method development due to its versatility.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Trustworthiness through Self-Validation: Method validation should be performed in accordance with ICH Q2(R2) guidelines.[7][9][10][11] This includes assessing specificity, linearity, range, accuracy, and precision. System suitability criteria, such as theoretical plates, tailing factor, and reproducibility of injections, must be established and met before sample analysis.
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatography provides information on purity, spectroscopic techniques are essential for confirming the identity and structure of the main component and any isolated impurities.
a. Mass Spectrometry (MS)
Expertise & Experience in Practice: When coupled with GC (GC-MS), mass spectrometry provides powerful identification capabilities for volatile impurities. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 141, corresponding to its molecular weight.[1] The fragmentation pattern provides a fingerprint for structural confirmation.[12]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience in Practice: ¹H and ¹³C NMR are arguably the most powerful tools for the unambiguous structural elucidation of organic molecules.[6] The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclooctyl ring and the oxime hydroxyl proton.[13][14] The ¹³C NMR spectrum will confirm the presence of the C=N carbon and the methylene carbons of the ring.[13]
c. Infrared (IR) Spectroscopy
Expertise & Experience in Practice: IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups.[12] The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the oxime group (typically a broad band around 3300 cm⁻¹), C-H stretches of the alkyl chain, the C=N stretch (around 1650 cm⁻¹), and the N-O stretch.[12][13]
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the primary chromatographic methods for the analysis of this compound. These are typical values and must be experimentally verified during method validation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Purity, volatile impurities, residual solvents | Purity, assay, non-volatile impurities |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Limit of Quantitation (LOQ) | Analyte and detector dependent | Analyte and detector dependent |
| Advantages | High resolution for volatile compounds | Suitable for non-volatile and thermally labile compounds |
| Disadvantages | Potential for thermal degradation of the analyte | Lower sensitivity without a strong chromophore |
Visualizing the Cross-Validation Workflow
A systematic approach to cross-validation ensures that the data from different analytical techniques are integrated logically to provide a comprehensive characterization of the analyte.
Caption: A typical workflow for the cross-validation of analytical methods for this compound characterization.
Logical Framework for Method Selection and Cross-Validation
The choice and sequence of analytical methods are guided by a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Logical progression for the comprehensive characterization and cross-validation of this compound.
Conclusion
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the quality and reliability of chemical characterization. For a critical intermediate like this compound, a multi-technique approach combining the separative power of chromatography with the definitive structural information from spectroscopy is essential. By integrating the results from GC, HPLC, MS, NMR, and IR, researchers and drug development professionals can have the highest degree of confidence in the identity, purity, and overall quality of their material. This guide provides a robust framework for establishing such a cross-validation strategy, ensuring data integrity from the laboratory to the final application.
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A Comparative Guide to Cyclooctanone Oxime Synthesis: Benchmarking Conventional and Alternative Methods
Introduction
Cyclooctanone oxime is a critical chemical intermediate, primarily serving as the precursor to ω-laurolactam, the monomer for the high-performance engineering polymer, Nylon-12.[1][2] The properties of Nylon-12, such as its low water absorption, high dimensional stability, and excellent chemical resistance, are directly linked to the purity and quality of the laurolactam monomer, which in turn depends on an efficient and robust synthesis of this compound.
The industrial production of this oxime is a cornerstone of the polyamide industry.[3][4] The journey from cyclooctanone to the oxime is a pivotal transformation that dictates the economic and environmental viability of the entire Nylon-12 manufacturing chain. This guide provides an in-depth technical comparison of the primary synthesis routes for this compound. We will dissect the conventional hydroxylamine sulfate-based method and benchmark it against modern catalytic alternatives, providing researchers, scientists, and process development professionals with the data and insights necessary to make informed decisions for laboratory and industrial-scale production.
The Conventional Route: Oximation with Hydroxylamine Salts
The traditional and most widely practiced method for producing cycloalkanone oximes is the reaction of the corresponding ketone with a hydroxylamine salt, typically hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) or hydroxylamine hydrochloride (NH₂OH·HCl), in an aqueous medium.[5] This method is well-established and capable of producing high yields.[6]
Reaction Mechanism and Considerations
The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of cyclooctanone, followed by dehydration to form the oxime. The reaction's rate is pH-dependent.[7] A base, such as potassium hydroxide or sodium acetate, is typically added to neutralize the acid liberated from the hydroxylamine salt, driving the equilibrium towards the free hydroxylamine, which is the active nucleophile.[5][8]
While reliable, this method is not without its drawbacks. The primary environmental and economic concern is the stoichiometric formation of inorganic salt byproducts, such as ammonium sulfate.[9] This byproduct has low commercial value and presents a significant waste disposal challenge, impacting the process's overall atom economy.[10]
Experimental Protocol: Classical Synthesis
Materials:
-
Cyclooctanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Distilled Water
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction/recrystallization)
Procedure:
-
A solution of hydroxylamine hydrochloride in distilled water is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
A separate aqueous solution of potassium hydroxide is prepared.
-
The potassium hydroxide solution is carefully added to the hydroxylamine hydrochloride solution to generate free hydroxylamine in situ.
-
Cyclooctanone, dissolved in ethanol, is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at temperature for a specified duration, with reaction progress monitored by an appropriate technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted using an organic solvent like diethyl ether.
-
The organic phases are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.[5][11]
Alternative Methods: The Rise of Catalytic and Green Approaches
Driven by the principles of green chemistry, significant research has focused on developing more sustainable and efficient alternatives to the conventional salt-based oximation process. These methods aim to minimize waste, avoid stoichiometric reagents, and operate under milder conditions.
Catalytic Ammoxidation with TS-1 Zeolite
One of the most promising industrial alternatives is the ammoxidation of ketones, catalyzed by titanium silicalite-1 (TS-1).[12][13] TS-1 is a shape-selective zeolite catalyst where some silicon atoms in the MFI framework are replaced by titanium atoms.[14][15] This process utilizes ammonia and hydrogen peroxide as the primary reagents in a single step.[16]
Mechanism and Advantages: In this process, the titanium sites within the TS-1 framework are believed to catalyze the formation of hydroxylamine from ammonia and H₂O₂.[9] This in situ generated hydroxylamine then reacts with cyclooctanone to form the oxime.[17]
The key advantages of the TS-1 catalyzed process are:
-
High Atom Economy: The only significant byproduct is water, drastically reducing the waste generated compared to the conventional route.[13]
-
Catalytic Nature: The catalyst is heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling, which is crucial for continuous industrial processes.[18]
-
Elimination of Salt Byproducts: It completely avoids the formation of ammonium sulfate.[9]
This method has been successfully industrialized for the production of cyclohexanone oxime and represents a major advancement in cleaner oxime synthesis.[16]
Emerging Electrosynthesis and Other Green Routes
Recent innovations have explored electrosynthesis as a sustainable pathway. For instance, the electrochemical reduction of nitrate in the presence of cyclohexanone has been shown to produce cyclohexanone oxime under ambient conditions, using a Zn-Cu alloy catalyst.[19] This method uses water as a solvent and nitrate as the nitrogen source, pointing towards a potentially environmentally benign route. Another approach integrates plasma-assisted air-to-NOx conversion with the co-electrolysis of NOx and cyclohexanone, using air as the initial nitrogen source.[20]
Other "green" approaches include solvent-free methods, such as "grindstone chemistry," where carbonyl compounds and hydroxylamine hydrochloride are ground together with a catalyst like bismuth(III) oxide (Bi₂O₃), leading to rapid and high-yielding oxime formation at room temperature.[21]
Comparative Analysis: Benchmarking Performance
To provide a clear comparison, the key performance indicators for the different synthesis routes are summarized below. The data represents typical results reported in the literature and may vary based on specific experimental conditions.
| Parameter | Conventional Method (Hydroxylamine Salt) | Catalytic Ammoxidation (TS-1) |
| Primary Reagents | Cyclooctanone, NH₂OH·H₂SO₄/HCl, Base | Cyclooctanone, NH₃, H₂O₂ |
| Catalyst | None (stoichiometric base) | Titanium Silicalite-1 (TS-1) |
| Typical Yield | Moderate to Good[5] | High[16] |
| Reaction Temperature | 60 - 120 °C[5] | ~65 °C[16] |
| Byproducts | (NH₄)₂SO₄ or other inorganic salts | Water[13] |
| Atom Economy | Low | High |
| Solvent | Water, Ethanol[5] | Water[16] |
| Process Type | Typically Batch | Continuous or Batch |
| Environmental Impact | High (salt waste) | Low |
Visualizing the Pathways
To better understand the processes, the following diagrams illustrate the core reaction and the workflow for selecting a synthesis method.
General Oximation Reaction
Caption: General reaction mechanism for the formation of an oxime from a ketone.
Synthesis Method Selection Workflow
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion and Future Outlook
The synthesis of this compound stands at a crossroads between well-established, reliable chemistry and the imperative for greener, more sustainable industrial processes. The conventional method, while effective, is burdened by poor atom economy and significant waste generation.
For industrial-scale production, catalytic ammoxidation using TS-1 zeolite represents the current state-of-the-art, offering a clean, efficient, and economically viable alternative.[12][16] It aligns with the principles of green chemistry by minimizing waste and utilizing a recyclable catalyst. For laboratory-scale synthesis, where simplicity and reliability may be prioritized over waste management, the conventional hydroxylamine salt method remains a valid and accessible option.[5]
Looking forward, emerging technologies like electrosynthesis and mechanochemistry hold considerable promise.[19][21] These methods, currently at an earlier stage of development, could further reduce the environmental footprint of oxime production by utilizing renewable energy and eliminating solvents and hazardous reagents altogether. Continued research and development in these areas will be crucial for the next generation of sustainable chemical manufacturing.
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Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids a - ResearchGate. (n.d.). ResearchGate. Retrieved December 19, 2023, from [Link]
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Beckmann rearrangement of this compound (3) using cobalt salts... | Download Table. (n.d.). ResearchGate. Retrieved December 19, 2023, from [Link]
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Titanium silicalite-1 catalytic architecture: A new approach to make TS-1 applicable to industrial process. (n.d.). Vrije Universiteit Brussel. Retrieved December 19, 2023, from [Link]
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Titanium Silicalite-1 - TS-1 Catalyst | ACS Material. (n.d.). ACS Material. Retrieved December 19, 2023, from [Link]
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Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved December 19, 2023, from [Link]
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Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. (n.d.). UCLA Chemistry and Biochemistry. Retrieved December 19, 2023, from [Link]
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A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. (n.d.). ACS Publications. Retrieved December 19, 2023, from [Link]
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Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. (n.d.). Hydro-Oxy. Retrieved December 19, 2023, from [Link]
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Laurolactam. (n.d.). Wikipedia. Retrieved December 19, 2023, from [Link]
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One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst. (n.d.). Royal Society of Chemistry. Retrieved December 19, 2023, from [Link]
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Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. (n.d.). PubMed Central. Retrieved December 19, 2023, from [Link]
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A Comparative Guide to the Reactivity of Cyclooctanone Oxime and Other Ketoximes
Introduction: The Versatile Ketoxime in Synthesis
Ketoximes (RR'C=N-OH) are a cornerstone of modern organic synthesis, serving as pivotal intermediates in a multitude of chemical transformations.[1][2] Formed from the condensation of a ketone with hydroxylamine, these compounds are celebrated for their role in the renowned Beckmann rearrangement, a robust method for synthesizing amides and lactams.[3][4] Beyond this classic transformation, the reactivity of ketoximes extends to reductions for amine synthesis and various cycloaddition reactions, making them valuable building blocks for pharmaceuticals, agrochemicals, and polymers.[1][2]
The reactivity of a ketoxime is not a monolithic property; it is intricately governed by the steric and electronic nature of the substituents attached to the sp²-hybridized carbon. This guide provides an in-depth comparative analysis of cyclooctanone oxime, a substrate with unique conformational properties, against other common cyclic and acyclic ketoximes. We will dissect how factors like ring strain, steric hindrance, and conformational flexibility dictate reaction pathways and rates, offering field-proven insights and validated experimental protocols for researchers, scientists, and drug development professionals.
This compound: A Substrate of Unique Flexibility
This compound is derived from the eight-membered cyclic ketone, cyclooctanone. Unlike smaller, more rigid cyclic systems like cyclopentanone or cyclohexanone, the cyclooctane ring possesses significant conformational flexibility. This structural characteristic is not merely a passive feature; it plays a decisive role in the molecule's reactivity. Spectroscopic studies have shown that while smaller alicyclic oximes (from cyclobutanone to cycloheptanone) tend to form single conformational isomers, this compound can exist as a mixture of two, with a major isomer comprising approximately 81% of the mixture under certain conditions.[5] This inherent flexibility can lower the activation energy for certain transformations by allowing the molecule to more easily adopt the required transition state geometry.
Comparative Reactivity in the Beckmann Rearrangement
The Beckmann rearrangement is the signature reaction of ketoximes, involving an acid-catalyzed conversion of the oxime to an N-substituted amide or lactam.[6][7] The mechanism is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom.[6]
The Role of Ring Strain
For cyclic ketoximes, the rate of rearrangement is profoundly influenced by ring strain. The established qualitative trend for smaller rings is that reactivity decreases as ring size decreases.[8] The rearrangement of cyclohexanone oxime to ε-caprolactam is faster than that of cyclopentanone oxime to its corresponding δ-lactam.[8] This is attributed to the increased ring strain in the five-membered ring as it moves through the transition state. The six-membered ring can better accommodate the necessary geometric changes, resulting in a lower activation energy.[8]
The Anomalous Reactivity of this compound
Based on ring strain alone, one might expect the reactivity to follow a simple trend. However, experimental data reveals a more complex picture. Studies utilizing specific catalytic systems, such as a combination of Brønsted acids and cobalt salts, have demonstrated that This compound is more reactive than cyclohexanone oxime in the Beckmann rearrangement.[9] This enhanced reactivity is likely due to the high conformational mobility of the eight-membered ring, which allows it to readily adopt the low-energy transition state required for the rearrangement, overcoming the inherent ring strain. Mechanochemical activation has also been shown to effectively overcome the ring strain barrier in cyclic ketoximes, facilitating smooth conversion to lactams.[10]
Comparative Data: Beckmann Rearrangement of Cyclic Ketoximes
The following table summarizes experimental data for the Beckmann rearrangement under various conditions, highlighting the comparative performance of this compound.
| Ketoxime | Catalyst / Conditions | Product | Yield (%) | Source(s) |
| Cyclopentanone Oxime | Acid-catalyzed | δ-Valerolactam | Slower than cyclohexanone oxime | [8] |
| Cyclohexanone Oxime | H₂SO₄ | ε-Caprolactam | High (Industrial Process) | [3][6] |
| Cyclohexanone Oxime | Co(BF₄)₂·6H₂O / H₂SO₄ | ε-Caprolactam | 90.1 | [9] |
| This compound | Co(BF₄)₂·6H₂O / H₂SO₄ | 2-Azacyclononanone | 95.5 | [9] |
| This compound | Yb(OTf)₃ (10 mol%) | 2-Azacyclononanone | 36.9 | [11] |
| This compound | CoCl₂ / Yb(OTf)₃ | 2-Azacyclononanone | 81.3 | [11] |
Comparative Reactivity in Reduction Reactions
The reduction of ketoximes is a primary route to synthesizing corresponding amines.[1] Common reducing agents include metal hydrides like sodium borohydride (NaBH₄) and catalytic hydrogenation.[12][13]
The reactivity in reduction is heavily influenced by steric effects.[14][15] The bulky, flexible cyclooctyl group of this compound presents greater steric hindrance around the C=N bond compared to the more planar cyclohexanone oxime or the minimally hindered acetone oxime. This increased steric bulk can impede the approach of the hydride reagent or the adsorption onto a catalyst surface, potentially leading to slower reaction rates compared to less hindered ketoximes under identical conditions.
The choice of reducing agent is critical. For substrates containing both a ketone and an oxime, selective reduction of the oxime can be challenging. A potential strategy involves using a milder reagent like sodium cyanoborohydride or protecting the ketone group prior to reduction.[16]
Experimental Protocols
The following protocols are provided as self-validating systems for the comparative analysis of ketoxime reactivity.
Protocol 1: Comparative Beckmann Rearrangement of Cyclohexanone Oxime and this compound
-
Rationale: This protocol uses a cobalt(II) tetrafluoroborate/sulfuric acid catalytic system, which has been shown to be highly effective and highlights the differential reactivity between six- and eight-membered cyclic ketoximes.[9]
-
Procedure:
-
To two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add cyclohexanone oxime (1.0 mmol) and this compound (1.0 mmol), respectively.
-
Add nitromethane (5 mL) to each flask and stir to dissolve the oxime.
-
To each flask, add cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O, 0.1 mmol, 10 mol%).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 mmol, 10 mol%) to each reaction mixture.
-
Stir the reactions at room temperature (approx. 25 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a suitable eluent (e.g., 10% methanol in dichloromethane). The starting oxime and product lactam should have different Rf values.
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography or recrystallization.
-
Characterize the products (ε-caprolactam and 2-azacyclononanone) by ¹H NMR, ¹³C NMR, and MS to confirm their identity and calculate the isolated yield. Compare the reaction times and yields for the two substrates.
-
Protocol 2: Comparative Reduction of Acetone Oxime and this compound
-
Rationale: This protocol employs sodium borohydride, a common and relatively mild reducing agent, to compare the reduction rates of a sterically unhindered acyclic ketoxime with the bulkier this compound. The difference in reaction time will provide insight into the impact of steric hindrance.
-
Procedure:
-
Set up two parallel reactions. In one flask, dissolve acetone oxime (5.0 mmol) in methanol (25 mL). In the second flask, dissolve this compound (5.0 mmol) in methanol (25 mL).
-
Cool both flasks in an ice-water bath to 0 °C.
-
To each flask, add sodium borohydride (NaBH₄, 10.0 mmol, 2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature.
-
Monitor the reactions by TLC until the starting oxime is consumed. Note the time required for each reaction to reach completion.
-
Once complete, cool the flasks in an ice bath and carefully quench the reactions by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3) to decompose excess NaBH₄.
-
Make the solutions basic (pH ~10-11) by the addition of 4 M NaOH.
-
Extract the product amine from each reaction mixture with diethyl ether (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure (note: product amines may be volatile).
-
Determine the yield of the crude products (isopropylamine and cyclooctylamine) and compare the reaction times. Further purification can be achieved by distillation if necessary.
-
Conclusion
The reactivity of this compound presents a fascinating case study in how molecular structure dictates chemical behavior. While classical theories of ring strain accurately predict the reactivity trends for smaller cyclic ketoximes, this compound often defies these expectations. In the Beckmann rearrangement, its significant conformational flexibility allows it to access the reaction transition state more readily than the less-strained cyclohexanone oxime, leading to enhanced reactivity under certain catalytic conditions.[9] Conversely, in reactions sensitive to steric hindrance, such as hydride reduction, the bulk of the eight-membered ring is expected to decrease the reaction rate compared to smaller acyclic and cyclic analogues. This guide underscores the necessity of considering the interplay of multiple factors—ring strain, steric effects, and conformational dynamics—when predicting and harnessing the reactivity of ketoximes in chemical synthesis.
References
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- Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). Royal Society of Chemistry.
- Reignier, T., & Perreault, H. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. RSC Advances.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Ketoximes. BenchChem.
- Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances.
- Wikipedia contributors. (n.d.). Beckmann rearrangement. Wikipedia.
- Al-Rawi, J. M. A., & Akrawi, D. E. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Drug Discovery and Technology.
- Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering.
- Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances.
- Fiveable. (n.d.). Steric effects Definition.
- BYJU'S. (n.d.). Beckmann Rearrangement.
- Chemistry For Everyone. (2025). What Is Steric Effect In Organic Chemistry?. YouTube.
- Yamamoto, H., et al. (n.d.). Beckmann rearrangement of this compound (6) by combined use of cobalt salts and Lewis acids. ResearchGate.
- Yamamoto, H., et al. (n.d.). Beckmann rearrangement of this compound (3) using cobalt salts and Brønsted acids. ResearchGate.
- Asensio, A., & Bernardim, B. (2012). Beckmann Rearrangement. Master Organic Chemistry.
- Wikipedia contributors. (n.d.). Cyclohexanone oxime. Wikipedia.
- Wikipedia contributors. (n.d.). Steric effects. Wikipedia.
- Wikipedia contributors. (n.d.). Oxime. Wikipedia.
- Song, Q. (2019). Stereoconvergent Synthesis of Ketoximes. Synform.
- Forbes, M. W., & Hein, J. E. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry.
- ResearchGate. (2020). Which reagent will be better to selectively reduce only oxime when ketone is also present in the system?.
- Reduction Of Cyclohexanone. (n.d.).
- Reduction Of Cyclohexanone. (n.d.).
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- 2. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety & Handling Guide: Personal Protective Equipment for Cyclooctanone Oxime
This document provides a detailed protocol for the safe handling of Cyclooctanone oxime, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount. This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety measure to foster a proactive and resilient safety culture in your laboratory.
Critical Safety Synopsis: An Immediate Overview
This compound is a chemical intermediate that requires careful handling. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally related oximes, such as Cyclohexanone oxime, necessitate a cautious approach. Key hazards include potential for acute toxicity if swallowed, serious eye irritation, and the emission of toxic nitrogen oxides upon decomposition.[1][2][3][4] Furthermore, aldoximes as a class may form explosive peroxides, especially under conditions of distillation or in the presence of acid.[1] Therefore, all handling procedures must be designed to mitigate risks of ingestion, inhalation of dust, and skin/eye contact.
Hazard Analysis: The 'Why' Behind the 'What'
Understanding the potential hazards is critical to selecting the correct PPE. Our protocol is based on a synthesis of data from Safety Data Sheets (SDS) for this compound and its better-characterized analogue, Cyclohexanone oxime.
-
Acute Oral Toxicity: Cyclohexanone oxime is classified as harmful if swallowed.[2][3][4][5] This dictates a strict no-food-or-drink policy in the lab and underscores the importance of proper glove removal and hand washing to prevent inadvertent ingestion.[2][6]
-
Eye Irritation: The potential for serious eye irritation from related compounds means that robust eye protection is non-negotiable.[3] Fine powders can easily become airborne and contact the eyes.
-
Respiratory Hazard: While specific inhalation toxicity data is sparse, the solid, dusty nature of this compound presents a risk of respiratory tract irritation.[5][7] Engineering controls are the first line of defense, but respiratory protection is mandatory when dust generation is unavoidable.[5][8]
-
Dermal Contact: Although some data suggests low skin irritation[2], other sources strongly recommend avoiding skin contact.[4][5][7] Given this ambiguity and the potential for absorption, chemical-resistant gloves and protective clothing are essential to prevent dermal exposure.
-
Reactivity and Flammability: this compound is a combustible solid.[9] More critically, the potential for violent reactions or peroxide formation in related oximes demands careful storage and handling, away from ignition sources and incompatible materials like strong acids.[1][9]
Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE standards is mandatory for all personnel handling this compound. The selection of PPE is contingent on the specific procedure being performed.
Table 1: PPE Requirements by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double-gloving with nitrile gloves (ASTM D6978 rated) | Chemical safety goggles and face shield | Disposable, low-permeability lab coat with knit cuffs | NIOSH-certified N95 respirator (or higher) within a chemical fume hood or ventilated balance enclosure |
| Solution Preparation | Double-gloving with nitrile gloves (ASTM D6978 rated) | Chemical safety goggles | Disposable, low-permeability lab coat with knit cuffs | Not required if performed entirely within a certified chemical fume hood |
| General Laboratory Handling | Single pair of nitrile gloves | Safety glasses with side shields (minimum); goggles advised | Standard lab coat | Not required in a well-ventilated area with no aerosol/dust generation |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Chemical-resistant apron over a disposable lab coat | NIOSH-certified respirator with combination organic vapor/particulate cartridges |
Procedural Workflow: Ensuring Self-Validating Safety
Proper technique in using PPE is as crucial as its selection. Follow these step-by-step protocols to ensure a self-validating system of safety.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. osha.com [osha.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
